molecular formula C7H3ClF3NO2 B1586468 2-Chloro-6-(trifluoromethyl)nicotinic acid CAS No. 280566-45-2

2-Chloro-6-(trifluoromethyl)nicotinic acid

Cat. No.: B1586468
CAS No.: 280566-45-2
M. Wt: 225.55 g/mol
InChI Key: DXRBTBMFFGEVCX-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)nicotinic acid is a useful research compound. Its molecular formula is C7H3ClF3NO2 and its molecular weight is 225.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3ClF3NO2/c8-5-3(6(13)14)1-2-4(12-5)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRBTBMFFGEVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380813
Record name 2-Chloro-6-(trifluoromethyl)nicotinic acid
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Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280566-45-2
Record name 2-Chloro-6-(trifluoromethyl)nicotinic acid
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Record name 2-Chloro-6-(trifluoromethyl)nicotinic acid
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Foundational & Exploratory

2-Chloro-6-(trifluoromethyl)nicotinic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinic acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword

In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds have become indispensable building blocks. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, into molecular scaffolds can dramatically enhance crucial properties including metabolic stability, lipophilicity, and binding affinity.[1] Among these valuable scaffolds, this compound stands out as a versatile and highly reactive intermediate. This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Profile

This compound, with CAS Number 280566-45-2, is a substituted pyridine derivative.[2] Its structure features a pyridine ring functionalized with a carboxylic acid group at the 3-position, a chlorine atom at the 2-position, and a trifluoromethyl group at the 6-position. This unique arrangement of electron-withdrawing groups imparts significant reactivity and utility to the molecule.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are critical for designing reaction conditions, purification strategies, and formulation approaches.

PropertyValueSource(s)
CAS Number 280566-45-2[2][3][4]
Molecular Formula C₇H₃ClF₃NO₂[2][4][5]
Molecular Weight 225.55 g/mol [2][4][5]
Appearance White to light yellow crystalline powder[3][4][6]
Melting Point 120 °C[3][4][7]
Boiling Point 271.3 ± 40.0 °C (Predicted)[3][4]
Density 1.603 ± 0.06 g/cm³ (Predicted)[3][4]
pKa 1.42 ± 0.28 (Predicted)[3][4]
Solubility Almost insoluble in water; Soluble in ethanol, DMF[3]

The low predicted pKa is a direct consequence of the powerful electron-withdrawing effects of the chlorine and trifluoromethyl substituents on the pyridine ring, which stabilize the carboxylate conjugate base.

Reactivity and Synthetic Utility

The synthetic value of this compound is derived from its three key functional groups: the carboxylic acid, the reactive C-Cl bond, and the trifluoromethyl-substituted pyridine ring.

center This compound sub Nucleophilic Substitution (e.g., Amination, Alkoxylation) center->sub at C2-Cl bond hydro Reductive Dechlorination (e.g., Hydrogenation) center->hydro at C2-Cl bond amide Amide Coupling (e.g., with amines) center->amide at Carboxylic Acid ester Esterification (e.g., with alcohols) center->ester at Carboxylic Acid ring Electrophilic Aromatic Substitution (Difficult due to deactivation) center->ring on Pyridine Ring

Caption: Key reactivity pathways for this compound.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety readily undergoes standard transformations:

  • Amide Formation: Coupling with primary or secondary amines using standard coupling agents (e.g., EDC, HATU) to form the corresponding amides.

  • Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via the acid chloride to produce esters.

Reactions at the 2-Chloro Position

The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-deficient nature of the pyridine ring, which is further enhanced by the CF₃ group. This makes it a prime site for introducing a variety of substituents.

A key transformation is reductive dechlorination . This reaction is particularly useful for synthesizing 6-(trifluoromethyl)nicotinic acid, another valuable building block.[8][9]

Synthesis Protocol: Reductive Dechlorination

This protocol details the synthesis of 6-(Trifluoromethyl)nicotinic acid from this compound via catalytic hydrogenation.[8] This procedure serves as a self-validating system; successful conversion can be readily monitored by techniques like TLC or LC-MS, observing the disappearance of the starting material and the emergence of a more polar product.

Materials and Equipment
  • This compound

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • 5% Palladium on Carbon (5% Pd/C)

  • Concentrated Hydrochloric Acid (HCl)

  • Four-necked flask with stirrer, thermometer, and gas inlet

  • Hydrogen balloon or hydrogenator

  • Rotary evaporator

  • Nutsche filter or Büchner funnel

Step-by-Step Procedure
  • Reaction Setup: Charge a 200 mL four-necked flask with 10 g (0.044 mol) of 2-chloro-6-trifluoromethyl nicotinic acid and 50 mL of methanol.[8]

  • Base Addition: Stir the mixture and cool in an ice-water bath. Add 9.0 g (0.088 mol) of triethylamine dropwise to form the carboxylate salt in situ. This is crucial as the free acid can poison the palladium catalyst.

  • Inerting: Replace the atmosphere in the flask with nitrogen.

  • Catalyst Addition: Carefully add 1.0 g of 5% Pd/C to the reaction mixture.

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen and attach a hydrogen-filled balloon. For larger scales, a Parr hydrogenator should be used.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The reaction progress can be monitored by liquid chromatography, checking for the disappearance of the starting material.[8]

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the methanol from the filtrate using a rotary evaporator.

  • Precipitation: Dissolve the residue in 100 mL of water. Cool the solution to approximately 15°C.

  • Acidification: Slowly add concentrated hydrochloric acid dropwise to protonate the carboxylate, causing the product, 6-trifluoromethyl nicotinic acid, to precipitate out of the solution.[8]

  • Isolation: Age the slurry for about one hour at the same temperature to ensure complete crystallization. Filter the solid product, wash the cake with cold water, and dry under vacuum.[8]

start Start: Setup Reaction Flask step1 1. Dissolve Starting Material in Methanol start->step1 step2 2. Add Triethylamine (Base) step1->step2 step3 3. Add Pd/C Catalyst step2->step3 step4 4. Introduce H₂ Atmosphere step3->step4 step5 5. Stir Overnight at RT step4->step5 step6 6. Monitor by LC-MS step5->step6 step6->step5 Incomplete step7 7. Filter Catalyst step6->step7 Reaction Complete step8 8. Evaporate Solvent step7->step8 step9 9. Redissolve in Water step8->step9 step10 10. Acidify with HCl to Precipitate step9->step10 step11 11. Filter & Dry Product step10->step11 end End: Pure Product step11->end

Caption: Experimental workflow for the synthesis of 6-(Trifluoromethyl)nicotinic acid.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a wide range of target molecules, particularly in the agrochemical and pharmaceutical sectors.

  • Agrochemicals: It serves as a primary starting material for synthesizing potent insecticides and herbicides.[3][10] The trifluoromethylpyridine core is a well-established pharmacophore in crop protection agents.

  • Pharmaceuticals: In medicinal chemistry, this scaffold is used to develop novel therapeutic agents. The trifluoromethyl group enhances metabolic stability and cell permeability, making derivatives attractive candidates for drug discovery programs targeting a variety of diseases.[1][11] Research has shown its utility in developing nicotinic acetylcholine receptor (nAChR) agonists and potential anti-inflammatory and neuro-active agents.[10]

Safety and Handling

Proper handling of this compound is essential due to its hazardous nature.

Hazard Identification
  • Acute Toxicity: Toxic if swallowed.[5]

  • Irritation: Causes skin irritation and serious eye irritation.[3][5]

  • Respiratory: May cause respiratory irritation.[5]

  • GHS Pictograms: GHS06 (Toxic), GHS07 (Irritant)

Recommended Handling Procedures
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[3][12]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][14]

  • Spills: In case of a spill, avoid generating dust. Clean up spills immediately using dry methods (e.g., sweeping or vacuuming) and place the material in a sealed container for disposal.[15]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

  • For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[3][4]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its distinct structural features. The interplay between the carboxylic acid, the activated chlorine atom, and the electron-deficient pyridine ring provides a versatile platform for synthetic chemists. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is paramount for leveraging its full potential in the synthesis of next-generation pharmaceuticals and agrochemicals.

References

An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-6-(trifluoromethyl)nicotinic acid, a critical fluorinated building block for professionals in research, drug development, and agrochemical synthesis. We will delve into its core physicochemical properties, with a focus on its molecular weight, explore its synthetic utility through a detailed experimental protocol, and discuss its applications, grounded in authoritative scientific data.

Core Physicochemical and Structural Characteristics

This compound (CAS No. 280566-45-2) is a substituted pyridine derivative.[1][2] The strategic incorporation of both a chloro and a trifluoromethyl group onto the nicotinic acid scaffold imparts unique electronic properties and reactivity, making it a highly valuable intermediate in organic synthesis.[3] The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity in final drug candidates.[3][4]

The compound typically appears as a white to light yellow crystalline powder.[5][6] Its fundamental properties are summarized below for quick reference.

PropertyValueSource(s)
Molecular Weight 225.55 g/mol [1][5][7][8]
Molecular Formula C₇H₃ClF₃NO₂[1][5][7][8]
IUPAC Name 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid[1]
CAS Number 280566-45-2[1][2][5][7][8]
Synonyms 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid; 2-chloro-6-trifluoromethyl niacin[1][5][8]
Appearance White to light yellow powder or crystals[5][6]
Melting Point 120-131 °C[8][9]
Boiling Point 271.3±40.0 °C (Predicted)[8]
Density ~1.603 g/cm³ (Predicted)[8]

Synthetic Utility: Catalytic Dechlorination

A primary application for this compound is as a precursor to other valuable nicotinic acid derivatives. A common transformation is the selective removal of the chlorine atom at the 2-position via catalytic hydrogenation to yield 6-(Trifluoromethyl)nicotinic acid, a key intermediate for various pharmaceuticals and agrochemicals.[4][10]

Expertise in Action: Why this Protocol Works

The following protocol is a self-validating system for the catalytic hydrogenation of this compound. The choice of a Palladium on carbon (Pd/C) catalyst is critical; Palladium is highly efficient for the hydrogenolysis of aryl chlorides. Triethylamine (TEA) is used as a stoichiometric base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct during the reaction. This prevents the reaction medium from becoming acidic, which could lead to unwanted side reactions or deactivation of the catalyst. The reaction progress is monitored by a technique like liquid chromatography (LC) to ensure the starting material is fully consumed before proceeding with the workup, guaranteeing a high yield of the desired product.

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)nicotinic acid[10]

Materials:

  • This compound (1 equivalent)

  • Methanol (MeOH)

  • Triethylamine (TEA) (2 equivalents)

  • 5% Palladium on Carbon (Pd/C) (catalytic amount, e.g., 10% w/w)

  • Hydrogen (H₂) gas

  • Concentrated Hydrochloric Acid (HCl)

  • Water (H₂O)

Procedure:

  • Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and gas inlet, charge this compound (e.g., 10 g, 0.044 mol) and methanol (50 ml).[10]

  • Basification: Stir the mixture and cool in an ice-water bath. Add triethylamine (e.g., 9.0 g, 0.088 mol) dropwise to the solution.[10]

  • Inerting: Purge the system with an inert gas, such as nitrogen, to remove oxygen.

  • Catalyst Addition: Carefully add 5% Pd/C catalyst (e.g., 1.0 g) to the reaction mixture.[10]

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas, typically by attaching a balloon filled with hydrogen.[10]

  • Reaction: Allow the reaction to stir at room temperature overnight.[10]

  • Monitoring: Monitor the reaction's progress by liquid chromatography until the starting material has been consumed.[10]

  • Workup - Solvent Removal: Once the reaction is complete, carefully filter off the Pd/C catalyst. Evaporate the methanol solvent under reduced pressure.[10]

  • Precipitation: Dissolve the resulting residue in water (100 ml). Cool the solution to approximately 15 °C. Add concentrated hydrochloric acid dropwise to neutralize the triethylamine and precipitate the product.[10]

  • Isolation: Age the resulting slurry for about one hour at the same temperature to ensure complete crystallization. Filter the solid product, wash the cake with cold water, and dry to obtain 6-(Trifluoromethyl)nicotinic acid.[10]

G cluster_setup 1. Reaction Setup cluster_reaction 2. Hydrogenation cluster_workup 3. Isolation A Charge Flask: - this compound - Methanol B Cool to 0-5 °C A->B C Add Triethylamine (TEA) B->C D Purge with Nitrogen C->D Mixture Ready E Add Pd/C Catalyst D->E F Purge with Hydrogen (H₂) E->F G Stir Overnight at RT F->G H Filter Catalyst G->H Reaction Complete I Evaporate Methanol H->I J Dissolve in Water I->J K Precipitate with HCl J->K L Filter & Dry Product K->L M M L->M Final Product: 6-(Trifluoromethyl)nicotinic acid

Caption: Workflow for the synthesis of 6-(Trifluoromethyl)nicotinic acid.

Key Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile synthetic intermediate. Its distinct functional groups—the carboxylic acid, the chloro substituent, and the trifluoromethyl group—provide multiple handles for diverse chemical transformations.

  • Pharmaceutical Synthesis: This compound is a documented precursor in the synthesis of novel therapeutic agents. It serves as a key synthon for certain anti-infective drugs and has been used in the development of COMT (Catechol-O-methyltransferase) inhibitors, which are relevant for treating conditions like Parkinson's disease.[11][12]

  • Agrochemical Development: In the agricultural sector, fluorinated pyridine compounds are integral to modern pesticides and herbicides.[4] The presence of the trifluoromethyl group can significantly enhance the efficacy and biological activity of the final agrochemical product.[4][13] this compound serves as a foundational building block for creating these complex and effective molecules.

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals A 2-Chloro-6-(trifluoromethyl) nicotinic acid B Synthesis of Anti-Infective Agents A->B  Key Intermediate C Development of COMT Inhibitors A->C  Precursor D Synthesis of advanced Herbicides A->D  Building Block E Development of novel Pesticides A->E  Scaffold

Caption: Applications of this compound.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is paramount for laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH301Toxic if swallowed[1][8]
Skin IrritationH315Causes skin irritation[1][8]
Eye IrritationH319Causes serious eye irritation[1][8]
Respiratory IrritationH335May cause respiratory irritation[1][8]

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[13][14]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[8]

  • First Aid: In case of skin contact, wash immediately with plenty of water.[15] If swallowed, rinse mouth and call a POISON CENTER or doctor immediately. If in eyes, rinse cautiously with water for several minutes.[15]

Conclusion

This compound is more than just a chemical with a molecular weight of 225.55 g/mol . It is a strategically designed building block that empowers chemists in the pharmaceutical and agrochemical industries. Its unique combination of reactive sites and the presence of the trifluoromethyl group makes it an indispensable tool for developing next-generation molecules with enhanced biological properties. A thorough understanding of its properties, reactivity, and safety protocols is essential for leveraging its full potential in research and development.

References

An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinic Acid: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-(trifluoromethyl)nicotinic acid, a pivotal fluorinated building block in modern medicinal and agrochemical research. The strategic placement of chloro, trifluoromethyl, and carboxylic acid functionalities on the pyridine ring imparts a unique reactivity profile, making it a versatile synthon for the construction of complex molecular architectures. This document delves into the compound's fundamental physicochemical properties, explores established synthetic routes, and elucidates its reactivity through key chemical transformations. Furthermore, it highlights its practical applications in the development of innovative pharmaceuticals and crop protection agents, offering researchers and drug development professionals a detailed resource for leveraging this important intermediate.

Introduction: The Strategic Importance of a Fluorinated Heterocycle

This compound, with the IUPAC name 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid[1], has emerged as a compound of significant interest for synthetic chemists. Its structure is a confluence of three key functional groups that dictate its utility:

  • A pyridine core , a ubiquitous scaffold in biologically active molecules.

  • A trifluoromethyl (-CF3) group at the 6-position, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.

  • A chloro group at the 2-position, serving as a versatile leaving group for nucleophilic aromatic substitution and a handle for transition-metal-catalyzed cross-coupling reactions.

  • A carboxylic acid at the 3-position, which can be readily converted into a variety of other functional groups or used as a handle for amide bond formation.

This strategic combination makes it an invaluable intermediate in the synthesis of novel compounds in the pharmaceutical and agrochemical industries[2][3]. This guide will provide an in-depth analysis of its properties, synthesis, and reactivity to empower researchers in its effective application.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is a white crystalline powder with limited solubility in water but is soluble in organic solvents like ethanol and dimethylformamide[2].

PropertyValueSource(s)
IUPAC Name 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid[1]
CAS Number 280566-45-2[1][4][5][6]
Molecular Formula C₇H₃ClF₃NO₂[1][4][6]
Molecular Weight 225.55 g/mol [1][4][6]
Appearance White to light yellow crystalline powder[2][5][7]
Melting Point 117-120 °C[6]
Boiling Point (Predicted) 271.3 ± 40.0 °C[8]
Density (Predicted) 1.603 ± 0.06 g/cm³[8]
pKa (Predicted) 1.42 ± 0.28[8]
Spectroscopic Data
  • ¹H NMR: One would expect two distinct signals in the aromatic region for the two protons on the pyridine ring. The chemical shifts would be downfield due to the deshielding effect of the electronegative substituents and the aromatic ring current.

  • ¹³C NMR: The spectrum would display seven signals: five for the pyridine ring carbons and one for the trifluoromethyl carbon (as a quartet due to C-F coupling), and one for the carboxylic acid carbon. The carbons attached to the chlorine and trifluoromethyl group would show characteristic chemical shifts.

  • ¹⁹F NMR: A singlet would be expected for the -CF₃ group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, with a characteristic isotopic pattern for the presence of one chlorine atom.

Synthesis of this compound

Several synthetic strategies can be envisioned for the preparation of this key intermediate. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Synthetic Pathway Overview

Two primary retrosynthetic disconnections are commonly considered:

  • Formation of the carboxylic acid on a pre-functionalized pyridine ring: This involves the synthesis of a 2-chloro-6-(trifluoromethyl)pyridine derivative with a suitable precursor at the 3-position (e.g., a cyano or methyl group) that can be converted to the carboxylic acid.

  • Construction of the pyridine ring: This involves a cyclocondensation reaction using acyclic, fluorinated building blocks[3].

A common laboratory-scale approach involves the hydrolysis of a nitrile precursor, 2-chloro-3-cyano-6-(trifluoromethyl)pyridine.

Synthesis_Workflow start 2-Chloro-3-cyano-6-(trifluoromethyl)pyridine hydrolysis Acid or Base Hydrolysis start->hydrolysis e.g., H₂SO₄ or NaOH workup Acidification & Purification hydrolysis->workup product This compound workup->product

General workflow for the synthesis via nitrile hydrolysis.
Exemplary Experimental Protocol: Hydrolysis of 2-Chloro-3-cyanopyridine

Disclaimer: This is a representative protocol and requires optimization for the specific substrate.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-cyano-6-(trifluoromethyl)pyridine (1.0 eq).

  • Add a suitable solvent, such as a mixture of acetic acid and concentrated sulfuric acid.

Step 2: Hydrolysis

  • Heat the reaction mixture to reflux (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

Step 3: Work-up and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture onto crushed ice.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold water to remove residual acid.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its functional groups. The carboxylic acid can be readily converted to esters or amides, while the 2-chloro substituent is an excellent handle for C-C and C-N bond formation.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is rendered electron-deficient by the nitrogen atom and the trifluoromethyl group, making the 2-position susceptible to nucleophilic attack. The chloro group is a good leaving group, facilitating SNAr reactions with a variety of nucleophiles.

SNAr_Reaction reactant 2-Chloro-6-(CF₃) nicotinic acid ester product 2-Substituted-6-(CF₃) nicotinic acid ester reactant->product conditions Base, Heat nucleophile Nucleophile (Nu-H) e.g., R-OH, R-NH₂, R-SH nucleophile->product

General scheme for SNAr reactions.

This reaction is particularly useful for introducing amines, alcohols, and thiols at the 2-position. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to deprotonate the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloro position is also an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds with high efficiency and functional group tolerance. For these reactions, the carboxylic acid is typically protected as an ester to prevent interference with the catalytic cycle.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and a wide range of aryl or vinyl boronic acids or esters[2]. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals.

Suzuki_Coupling reactant 2-Chloro-6-(CF₃) nicotinic acid ester product 2-Aryl/Vinyl-6-(CF₃) nicotinic acid ester reactant->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) boronic_acid R-B(OH)₂ boronic_acid->product

General scheme for Suzuki-Miyaura coupling.

Exemplary Protocol: Suzuki-Miyaura Coupling of a Chloropyridine

The following is a general procedure adapted from protocols for similar substrates[2].

Step 1: Reaction Setup

  • To a dry Schlenk flask, add the methyl or ethyl ester of this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

Step 2: Reaction

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Heat the mixture to reflux (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

Step 3: Work-up and Purification

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

The Buchwald-Hartwig amination is a highly effective method for forming C-N bonds, coupling the chloropyridine with a wide variety of primary and secondary amines[13]. This reaction is often preferred over classical SNAr for its broader substrate scope and milder conditions.

Buchwald_Hartwig reactant 2-Chloro-6-(CF₃) nicotinic acid ester product 2-(R¹R²N)-6-(CF₃) nicotinic acid ester reactant->product catalyst Pd Catalyst/Ligand (e.g., Pd₂(dba)₃/BINAP) + Base (e.g., NaOtBu) amine R¹R²NH amine->product

General scheme for Buchwald-Hartwig amination.

The choice of palladium precatalyst, phosphine ligand, and base is crucial for the success of this reaction and often requires careful optimization for a given substrate combination.

Applications in Synthesis

The utility of this compound is best demonstrated through its application in the synthesis of high-value molecules.

Pharmaceutical Intermediates

This building block is particularly valuable in the synthesis of novel pharmaceutical agents. The trifluoromethylpyridine moiety is a key pharmacophore in several modern drugs and clinical candidates. For example, derivatives of 2-(trifluoromethyl)nicotinic acid are key intermediates in the manufacture of Catechol-O-methyltransferase (COMT) inhibitors, which are used in the treatment of Parkinson's disease[14]. These inhibitors work by prolonging the effect of levodopa, a primary treatment for Parkinson's symptoms.

Agrochemicals

In the field of agrochemicals, trifluoromethylpyridine derivatives are integral to a number of modern herbicides and insecticides[3][15]. The presence of the -CF₃ group often enhances the biological activity and metabolic stability of the active ingredient. This compound serves as a key starting material for the synthesis of such compounds, enabling the development of more effective and selective crop protection agents[2]. For instance, it is a precursor for various nicotinic acid derivatives that have shown promising insecticidal activity[15].

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: It is classified as acutely toxic if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation[1][9].

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection[2].

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C[8].

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and up-to-date safety information.

Conclusion

This compound is a highly functionalized and versatile building block that offers synthetic chemists a powerful tool for the construction of complex molecules. Its unique combination of a reactive chloro group, a bio-isosteric trifluoromethyl group, and a modifiable carboxylic acid on a pyridine scaffold makes it an ideal intermediate for drug discovery and agrochemical development. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for unlocking its full potential in creating the next generation of innovative chemical entities.

References

A Technical Guide to the Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinic Acid: Pathways, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Building Block

2-Chloro-6-(trifluoromethyl)nicotinic acid is a pivotal intermediate in the synthesis of a wide array of high-value chemical compounds, particularly in the agrochemical and pharmaceutical industries.[1][2] Its unique substitution pattern—a chlorine atom, a trifluoromethyl group, and a carboxylic acid on a pyridine ring—provides multiple reactive sites for further chemical elaboration. The trifluoromethyl group, in particular, is a prized feature in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of the final active molecule.

The synthesis of this compound, however, is not without its challenges. It requires the precise introduction and manipulation of three different functional groups on the pyridine ring, an aromatic system known for its distinct reactivity compared to benzene.[3] This guide provides an in-depth analysis of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, practical experimental protocols, and a comparative assessment of the different strategies.

Core Synthetic Strategies: A Tale of Two Approaches

The synthesis of this compound can be broadly categorized into two main strategies: the functionalization of a pre-existing pyridine ring and the construction of the pyridine ring from acyclic precursors. The former is more common and will be the primary focus of this guide.

  • Strategy A: Functionalization of a Pre-formed Pyridine Core. This approach starts with a simpler, commercially available pyridine derivative and sequentially introduces the required chloro, trifluoromethyl, and carboxylic acid functionalities. The choice of starting material dictates the specific reaction sequence.

  • Strategy B: Pyridine Ring Construction. This less common but powerful strategy involves the cyclization of acyclic fragments to build the desired substituted pyridine ring.[4][5] This can be advantageous when the required starting pyridines for Strategy A are unavailable or expensive.

This guide will now delve into the specific routes within these strategies, providing detailed mechanistic insights and experimental protocols.

Pathway Analysis I: Functionalization of a Pre-formed Pyridine Core

Route A1: From 2-Chloro-6-picoline

This is a widely employed and logical pathway that builds upon the readily available starting material, 2-chloro-6-picoline. The core transformations involve the conversion of the methyl group into a trifluoromethyl group and the subsequent introduction of the carboxylic acid at the 3-position.

G A 2-Chloro-6-picoline B 2-Chloro-6-(trichloromethyl)pyridine A->B Side-chain Chlorination C 2-Chloro-6-(trifluoromethyl)pyridine B->C Fluorination (Halex Reaction) D This compound C->D Oxidation/Carboxylation

Caption: Synthesis of this compound from 2-Chloro-6-picoline.

Step 1: Side-Chain Chlorination

The first step is the exhaustive chlorination of the methyl group to form 2-chloro-6-(trichloromethyl)pyridine. This is typically a radical reaction initiated by UV light or a chemical initiator.[6][7]

  • Mechanism: The reaction proceeds via a free radical chain mechanism. An initiator generates chlorine radicals, which abstract a hydrogen atom from the methyl group to form an HCl molecule and a benzyl-like radical. This radical then reacts with a molecule of chlorine to form the chlorinated product and another chlorine radical, propagating the chain. This process repeats until all three hydrogens are replaced by chlorine atoms.

  • Causality: The use of an organic solvent under reflux conditions helps to maintain the reaction temperature and dissolve the reactants.[6] The choice of initiator (e.g., azobisisobutyronitrile or benzoyl peroxide) is crucial for efficient radical generation.[6]

Step 2: Fluorination (Halex Reaction)

The trichloromethyl group is then converted to the trifluoromethyl group via a halogen exchange (Halex) reaction. This is typically achieved using a fluorinating agent like hydrogen fluoride (HF) in the presence of a catalyst.[6]

  • Mechanism: The reaction is a nucleophilic substitution where fluoride ions from the fluorinating agent replace the chlorine atoms on the methyl group. The use of a catalyst, such as antimony pentachloride or antimony pentafluoride, facilitates this exchange by coordinating to the chlorine atoms and making the carbon atom more susceptible to nucleophilic attack.[6]

  • Causality: This reaction is often carried out under high pressure and temperature in an autoclave due to the gaseous nature of HF and the need for significant energy input to break the strong C-Cl bonds.[6]

Step 3: Introduction of the Carboxylic Acid Group

The final step is the introduction of the carboxylic acid group at the 3-position of the pyridine ring. This is the most challenging step in this route and can be achieved through various methods, though direct oxidation of the pyridine ring is difficult due to its electron-deficient nature.[3] A more common industrial approach is to start with a precursor that already has a group at the 3-position that can be converted to a carboxylic acid, such as a nitrile group.

Route A2: From 2,6-Dichloro-3-(trifluoromethyl)pyridine

This route offers a different strategic approach, starting with a pyridine ring that already contains the trifluoromethyl group and two chloro substituents. The key challenge here is the selective conversion of one of the chloro groups into a carboxylic acid.

G A 2,6-Dichloro-3-(trifluoromethyl)pyridine B Intermediate A->B Selective Nucleophilic Substitution at C6 C This compound B->C Hydrolysis/Oxidation

Caption: Synthesis from 2,6-Dichloro-3-(trifluoromethyl)pyridine.

  • Mechanism & Causality: One potential pathway involves a regioselective nucleophilic substitution at the 6-position, followed by conversion of the introduced group into a carboxylic acid. For example, a reaction with a nitrogen nucleophile has been shown to be regioselective for the 6-position on a similar substrate.[8] The introduced group could then potentially be cleaved and oxidized to the desired carboxylic acid. Alternatively, a selective metal-halogen exchange at the 6-position followed by carboxylation with CO2 could be envisioned, although this can be challenging to control.

Route A3: From Nicotinic Acid Derivatives

This strategy starts with a nicotinic acid derivative and introduces the chloro and trifluoromethyl groups.

  • Example: From 6-Hydroxynicotinic Acid A multi-step synthesis starting from 6-hydroxynicotinic acid has been developed for a related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate.[9] This process involves:

    • Iodination: Introduction of an iodine atom at the 5-position.

    • Esterification and Chlorination: Conversion of the hydroxyl group to a chloro group and the carboxylic acid to a methyl ester.

    • Trifluoromethylation: A key step where the iodo group is replaced by a trifluoromethyl group using an inexpensive trifluoromethyl source like methyl chlorodifluoroacetate (MCDFA) in the presence of KF and CuI.[9]

This route highlights a cost-effective approach to introducing the trifluoromethyl group, avoiding more expensive reagents.[9]

Pathway Analysis II: Pyridine Ring Construction

  • General Principle: These syntheses often involve the condensation of a compound containing the trifluoromethyl group with a suitable partner to form the pyridine ring. For example, the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with an enamine could be a plausible route.[1]

Comparative Analysis of Synthetic Pathways

Pathway Starting Material Key Advantages Key Challenges Potential Scalability
Route A1 2-Chloro-6-picolineReadily available starting material; well-established chlorination and fluorination chemistry.[6]Introduction of the carboxylic acid group at the 3-position can be difficult.High, with established industrial precedent for similar transformations.
Route A2 2,6-Dichloro-3-(trifluoromethyl)pyridineTrifluoromethyl group is already in place.Requires selective functionalization of one of the two chloro groups.[8]Moderate to High, depending on the efficiency of the selective reaction.
Route A3 6-Hydroxynicotinic AcidUtilizes an inexpensive starting material and a cost-effective trifluoromethylation method.[9]Multi-step process with potential for yield loss at each stage.High, as it has been developed with an emphasis on economic viability.[9]
Strategy B Acyclic PrecursorsHigh flexibility in substituent placement; can access novel substitution patterns.[4][5]Can involve more complex reaction sequences and may have lower overall yields.Variable, highly dependent on the specific ring-forming reaction.

Detailed Experimental Protocol: Trifluoromethylation of an Aryl Iodide

The following is a representative protocol for the trifluoromethylation step, adapted from the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate.[9] This illustrates the practical considerations for a key transformation in the synthesis of related compounds.

Reaction: Conversion of Methyl 6-chloro-5-iodonicotinate to Methyl 6-chloro-5-(trifluoromethyl)nicotinate.

Materials:

  • Methyl 6-chloro-5-iodonicotinate

  • Copper(I) iodide (CuI)

  • Potassium fluoride (KF)

  • Methyl chlorodifluoroacetate (MCDFA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add methyl 6-chloro-5-iodonicotinate, CuI, and KF.

  • Add DMF as the solvent.

  • Heat the mixture to the desired reaction temperature (e.g., 120-140 °C).

  • Slowly add methyl chlorodifluoroacetate (MCDFA) to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).[3]

  • Upon completion, cool the reaction mixture and perform an appropriate work-up, which may involve filtration, extraction, and purification by crystallization or chromatography.

Safety: This reaction should be carried out in a well-ventilated fume hood, as it involves potentially toxic reagents and high temperatures. Appropriate personal protective equipment (gloves, safety glasses) should be worn.[2]

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several viable pathways, with the functionalization of a pre-formed pyridine ring being the most common and industrially relevant strategy. The choice of the optimal route depends on factors such as the cost and availability of starting materials, the desired scale of production, and the technical capabilities of the laboratory or manufacturing facility.

The route starting from 2-chloro-6-picoline is straightforward but presents challenges in the final carboxylation step. The approach from 6-hydroxynicotinic acid, as demonstrated for a related compound, offers a potentially more economical alternative for large-scale production due to its use of a cost-effective trifluoromethylating agent.[9]

Future research in this area will likely focus on the development of more efficient and sustainable catalytic methods, particularly for the direct and selective C-H functionalization of the pyridine ring, which could significantly shorten the synthetic sequences and reduce waste.

References

The Strategic Synthesis of a Trifluoromethylated Cornerstone: A Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Discovery, Synthesis, and Application of a Pivotal Intermediate in Modern Chemistry

Introduction: The Ascendancy of Fluorinated Heterocycles

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery and agrochemical development. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly improve the efficacy and pharmacokinetic profile of a compound. Within the vast landscape of fluorinated motifs, trifluoromethyl-substituted pyridines have emerged as privileged scaffolds. This guide delves into the history and synthesis of a key building block in this class: 2-Chloro-6-(trifluoromethyl)nicotinic acid. While its discovery is not marked by a singular, seminal publication, its history is intrinsically woven into the development of significant commercial products, reflecting its industrial importance. This document will provide an in-depth technical overview of its synthesis, the evolution of methodologies, and the chemical rationale that underpins its preparation.

Part 1: Historical Context and Industrial Emergence

The precise first synthesis of this compound is not readily apparent in the published scientific literature as a standalone discovery. Instead, its emergence is closely tied to the industrial research and development of high-value agrochemicals and pharmaceuticals in the latter half of the 20th century. The initial synthesis of trifluoromethylpyridines (TFMPs) was reported in 1947, adapting methods used for producing benzotrifluoride.[1] This involved the chlorination and subsequent fluorination of picoline.[1]

The development of more complex substituted pyridines, such as this compound, was driven by the need for versatile intermediates. These building blocks allow for the systematic modification of different positions on the pyridine ring, a crucial strategy in lead optimization for drug and pesticide discovery. The title compound offers three distinct reactive sites: the carboxylic acid, the chloro-substituent, and the trifluoromethylated ring, making it a highly valuable synthon. Its history is therefore best understood through the lens of the commercial products it enables.

Part 2: The Pivotal Role in Agrochemicals and Pharmaceuticals

This compound is a critical intermediate in the synthesis of several commercially significant compounds. Its structural features are directly translated into the final products, highlighting the importance of its efficient and scalable production.

Key Applications:
  • Insecticides: This acid is a precursor to a range of potent insecticides. The trifluoromethyl group often enhances the insecticidal activity of the final product.

  • Pharmaceuticals: It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is a precursor for the synthesis of 6-(Trifluoromethyl)nicotinic acid, a compound with potential applications in medicinal chemistry.[2]

  • Organic Synthesis: Beyond specific commercial products, it is a versatile reagent in organic synthesis, allowing for the introduction of the 2-chloro-6-(trifluoromethyl)pyridine-3-carbonyl moiety into a wide array of molecules.

Part 3: Synthetic Methodologies and Mechanistic Insights

The synthesis of this compound and related compounds has evolved to meet the demands of industrial-scale production, focusing on cost-effectiveness, safety, and yield.

Early Synthetic Approaches

Initial synthetic strategies for trifluoromethyl-substituted pyridines often involved harsh reaction conditions. A general and early method for introducing a trifluoromethyl group into a pyridine ring involved the chlorination of picoline followed by fluorination.[1]

A more targeted, albeit still challenging, approach involves the construction of the substituted pyridine ring from acyclic precursors already containing the trifluoromethyl group. This strategy often provides better control over regioselectivity.

Modern Synthetic Routes

More contemporary methods focus on building the molecule with greater efficiency and control. While a definitive, publicly disclosed industrial synthesis of this compound is not available, plausible and documented routes for analogous compounds provide a strong basis for its preparation.

One general approach involves the reaction of 2-chloro-6-aminonicotinic acid with trifluoroacetic anhydride.[3] Another method describes the reaction of 2-chloro-6-trifluoromethylnicotinyl fluoride with sodium hydroxide.[3]

A key challenge in the synthesis of many fluorinated heterocycles is the introduction of the trifluoromethyl group. A review of the synthesis of trifluoromethylpyridines highlights two primary strategies:

  • Direct Trifluoromethylation: Introducing the CF3 group onto a pre-formed pyridine ring.

  • Ring Construction: Building the pyridine ring from a precursor that already contains the CF3 group.[1]

The latter is often preferred for its regiochemical control.

Experimental Protocols

The following are representative, detailed experimental protocols for the synthesis of related compounds, which illustrate the types of transformations involved in the probable synthesis of this compound.

Protocol 1: Synthesis of 6-(Trifluoromethyl)nicotinic acid from this compound[2]

This protocol demonstrates a common transformation of the target compound, highlighting the reactivity of the chloro-substituent.

Methodology:

  • Reaction Setup: In a 200 ml four-necked flask equipped with a stirrer, thermometer, and three-way cock, charge 10 g (0.044 mol) of this compound and 50 ml of methanol.

  • Base Addition: Cool the stirred mixture in an ice water bath and add 9.0 g (0.088 mol) of triethylamine dropwise.

  • Catalyst Introduction: After replacing the atmosphere in the flask with nitrogen, introduce 1.0 g of 5%-Pd/C catalyst.

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen using a balloon.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the disappearance of the starting material by liquid chromatography.

  • Work-up: Once the reaction is complete, evaporate the methanol. Add 100 ml of water to dissolve the residue, maintaining the internal temperature at approximately 15°C.

  • Precipitation: Add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to precipitate the product.

  • Isolation: Age the crystalline suspension for about one hour at the same temperature, then filter through a Nutsche filter. Wash the filter cake with 25 ml of cold water.

  • Drying: Dry the product in an oven at 50°C to obtain 6-(trifluoromethyl)nicotinic acid as an off-white powder.

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a standard and highly effective catalyst for the hydrogenolysis of aryl chlorides. The palladium surface facilitates the oxidative addition of the C-Cl bond and subsequent reduction by hydrogen.

  • Triethylamine: This base is used to neutralize the HCl that is formed during the hydrogenolysis, preventing the reaction from stalling and protecting acid-sensitive functional groups.

  • Methanol: A common solvent for hydrogenation reactions, as it readily dissolves the reactants and does not interfere with the catalytic process.

  • Acidification: The addition of concentrated HCl protonates the carboxylate salt, leading to the precipitation of the free carboxylic acid, which is less soluble in the aqueous medium.

Data Presentation

PropertyValueReference
CAS Number 280566-45-2[3][4][][6][7][8][9]
Molecular Formula C7H3ClF3NO2[3][4][6][10][8][9][11]
Molecular Weight 225.55 g/mol [4][6][10][8][9][11]
Appearance White to light yellow crystalline powder[3][11]
Melting Point 120 °C[7]

Visualization of Synthetic Pathways

The following diagrams illustrate key synthetic transformations related to this compound.

G cluster_main Key Transformations A This compound B 6-(Trifluoromethyl)nicotinic acid A->B H2, Pd/C Et3N, MeOH

Caption: Hydrogenolysis of this compound.

G cluster_synthesis Conceptual Synthetic Logic Start Fluorinated Acyclic Precursors Intermediate Substituted Pyridine Ring Start->Intermediate Cyclocondensation Target This compound Intermediate->Target Functional Group Interconversion Final APIs / Agrochemicals Target->Final Further Derivatization

References

A Comprehensive Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinic Acid: Synthesis, Applications, and Scientific Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of 2-chloro-6-(trifluoromethyl)nicotinic acid, a pivotal building block in modern medicinal and agricultural chemistry. We will explore its synthesis, chemical properties, and diverse applications, with a focus on the scientific rationale behind its use in the development of novel bioactive molecules. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, agrochemical development, and organic synthesis.

Introduction: The Strategic Importance of a Fluorinated Pyridine Scaffold

This compound is a substituted pyridine derivative that has garnered significant attention as a versatile intermediate.[1][2] Its structure, featuring a carboxylic acid group, a chlorine atom, and a trifluoromethyl group on a pyridine ring, offers a unique combination of reactive sites and physicochemical properties.[3][4]

The trifluoromethyl (-CF3) group is a particularly valued substituent in drug design.[5][6] Its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][5][7] The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group resistant to metabolic degradation and increasing the half-life of drug candidates.[1][5] The pyridine ring itself is a common scaffold in many biologically active compounds.[8][9] The presence of a chlorine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures.

This guide will delve into the practical aspects of working with this compound, from its synthesis to its application in the creation of innovative agrochemicals and pharmaceuticals.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. While specific, detailed protocols are often proprietary and found within patent literature, the general strategies involve the construction of the substituted pyridine ring followed by functional group manipulations.

One common approach involves the cyclocondensation of a trifluoromethyl-containing building block with other reagents to form the pyridine ring.[8] Another strategy starts with a pre-formed pyridine ring and introduces the desired substituents. For instance, a common precursor is 2-chloro-3-methylpyridine, which can be oxidized to the corresponding carboxylic acid.[10]

A generalized synthetic workflow is depicted below:

Synthesis_Workflow A Starting Materials (e.g., trifluoromethylated precursors, picoline derivatives) B Pyridine Ring Formation or Substitution A->B Cyclocondensation or Halogenation/Oxidation C Functional Group Interconversion B->C Hydrolysis, etc. D Purification C->D Crystallization, Chromatography E This compound D->E

Figure 1. A generalized workflow for the synthesis of this compound.

Exemplary Synthetic Protocol from Patent Literature

While a universally applicable, detailed protocol is not publicly available, a representative synthesis can be conceptualized based on methods described for analogous compounds in patent literature.[10][11][12][13][14] The following is a hypothetical, illustrative protocol that a researcher might develop based on these sources.

Step 1: Oxidation of 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine

  • To a solution of 2-chloro-3-methyl-6-(trifluoromethyl)pyridine in a suitable solvent (e.g., acetic acid), add a catalyst (e.g., a cobalt salt) and an initiator (e.g., N-hydroxyphthalimide).[10]

  • Pressurize the reaction vessel with oxygen and heat to the desired temperature (e.g., 80-100 °C).[10]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Note: This is a generalized procedure and would require optimization of reaction conditions, including solvent, catalyst, temperature, and reaction time.

Chemical Properties and Reactivity

This compound is a white to off-white crystalline solid.[15] Its key chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₃ClF₃NO₂[3][16]
Molecular Weight225.55 g/mol [3][16]
Melting Point~120 °C[4]
AppearanceWhite to light yellow crystalline powder[15]

The reactivity of this molecule is dictated by its three main functional groups:

  • Carboxylic Acid: Can undergo standard reactions such as esterification, amidation, and reduction.

  • Chloro Group: Susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups at the 2-position.

  • Trifluoromethyl Group: Generally unreactive but strongly influences the electronic properties of the pyridine ring, making it more electron-deficient.

Applications in Agrochemical and Pharmaceutical Development

The unique structural features of this compound make it a valuable precursor for the synthesis of a wide range of bioactive molecules.

Agrochemicals: The Case of Flupyrsulfuron-methyl

A prominent example of its application is in the synthesis of the herbicide flupyrsulfuron-methyl.[8][17] This sulfonylurea herbicide is used for the post-emergence control of broadleaf weeds in cereal crops.[17][18] The synthesis involves the coupling of a trifluoromethyl-substituted nicotinic acid intermediate with a pyrimidine derivative to form the central sulfonylurea linkage.[18]

The trifluoromethyl group in flupyrsulfuron-methyl is crucial for its herbicidal activity.[8] It enhances the molecule's ability to inhibit the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[17]

The general synthetic approach to flupyrsulfuron-methyl from a 2-sulfamoyl-6-(trifluoromethyl)nicotinic acid methyl ester intermediate is outlined below:

Flupyrsulfuron_Synthesis A 2-Sulfamoyl-6-(trifluoromethyl)nicotinic acid methyl ester C Coupling Reaction A->C B 4,6-Dimethoxypyrimidine derivative B->C D Flupyrsulfuron-methyl C->D Formation of Sulfonylurea Linkage

Figure 2. Key coupling step in the synthesis of Flupyrsulfuron-methyl.

Pharmaceuticals: A Scaffold for Drug Discovery

In the pharmaceutical arena, the this compound scaffold is utilized to create a variety of therapeutic agents. The trifluoromethylpyridine moiety is found in numerous drug candidates and approved drugs, where it contributes to improved pharmacokinetic and pharmacodynamic properties.[2][8]

Derivatives of nicotinic acid have been investigated for their potential as anti-inflammatory, analgesic, and antimicrobial agents.[19][20][21][22][23] The introduction of the trifluoromethyl group can enhance these activities by increasing the molecule's lipophilicity, thereby improving its ability to penetrate cell membranes and reach its target.[2] Furthermore, the metabolic stability conferred by the -CF3 group can lead to a longer duration of action.[1][5]

For example, novel nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties, showing promising results in inhibiting inflammatory cytokines.[19] The this compound core provides a robust starting point for the development of such compounds through the modification of the carboxylic acid and chloro functionalities.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques. Below is a summary of expected and reported spectroscopic data.

TechniqueExpected/Reported Data
¹H NMR Signals corresponding to the two aromatic protons on the pyridine ring. A broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the seven carbon atoms, including the carboxyl carbon, the trifluoromethyl carbon, and the five carbons of the pyridine ring.[24][25][26]
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (225.55 g/mol ), along with characteristic fragmentation patterns.[3]

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in the development of advanced chemical entities. Its unique combination of a reactive pyridine core, a versatile carboxylic acid handle, and the advantageous properties of a trifluoromethyl group makes it an indispensable tool for chemists in both industry and academia.

The continued exploration of derivatives based on this scaffold is expected to yield novel agrochemicals with improved efficacy and environmental profiles, as well as new pharmaceutical agents with enhanced therapeutic potential. As our understanding of structure-activity relationships deepens, the rational design of molecules incorporating the this compound moiety will undoubtedly lead to further breakthroughs in the life sciences.

References

An In-depth Technical Guide to the Melting Point of 2-Chloro-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-6-(trifluoromethyl)nicotinic acid, with a primary focus on its melting point. As a crucial intermediate in the synthesis of various active pharmaceutical and agrochemical ingredients, a thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development.[1][2] This document will delve into the identity and properties of the compound, a detailed protocol for accurate melting point determination, the scientific principles underpinning this measurement, and its broader applications and safety considerations.

Compound Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid, is a halogenated pyridine derivative.[3] Its structure, featuring a carboxylic acid group, a chlorine atom, and a trifluoromethyl group on the pyridine ring, makes it a versatile building block in organic synthesis.[4][5][6][7]

The key physicochemical properties of this compound are summarized in the table below:

PropertyValueSource(s)
CAS Number 280566-45-2[3][8][9]
Molecular Formula C₇H₃ClF₃NO₂[3][8][9]
Molecular Weight 225.55 g/mol [3][8][9]
Melting Point 120 °C
Appearance White to light yellow powder or fine white crystals.[1][9]
Boiling Point (Predicted) 271.3 ± 40.0 °C
Density (Predicted) 1.603 ± 0.06 g/cm³
Solubility Almost insoluble in water at normal temperature; soluble in organic solvents like ethanol and dimethylformamide.[1]

Authoritative Protocol: Melting Point Determination

The accurate determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid.[10] A pure substance will typically melt over a narrow temperature range (0.5-1.0 °C).[11] Impurities tend to depress and broaden the melting range.[11][12] The following protocol is based on the capillary method, a widely accepted and pharmacopeia-recognized technique.[13][14][15]

Apparatus and Materials
  • Melting point apparatus (e.g., Mel-Temp, Thiele tube, or automated instrument)[11][16]

  • Capillary tubes (sealed at one end)[16]

  • Thermometer (calibrated) or digital temperature probe[12]

  • This compound sample (finely powdered and dry)[10][15]

  • Spatula

  • Mortar and pestle (if the sample is not already a fine powder)[10]

Experimental Workflow

The following diagram illustrates the key stages of the melting point determination process:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_post Post-Measurement Prep1 Ensure sample is dry Prep2 Grind to a fine powder Prep1->Prep2 Prep3 Pack capillary tube (2-3 mm height) Prep2->Prep3 Meas1 Place capillary in apparatus Prep3->Meas1 Transfer Meas2 Rapidly heat to ~15-20°C below expected MP (120°C) Meas1->Meas2 Meas3 Slow heating (1-2°C/min) near MP Meas2->Meas3 Meas4 Record T_onset (first liquid drop) Meas3->Meas4 Meas5 Record T_completion (all liquid) Meas4->Meas5 Post1 Report melting range (T_onset - T_completion) Meas5->Post1 Data Analysis Post2 Allow apparatus to cool Post1->Post2 Post3 Dispose of capillary tube properly Post2->Post3

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can depress the melting point.[10][15]

    • If the sample consists of large crystals, gently grind it into a fine, uniform powder using a mortar and pestle. This ensures efficient and uniform heat transfer.[10]

    • Carefully pack the powdered sample into the open end of a capillary tube by tapping the sealed end on a hard surface. The packed sample height should be approximately 2-3 mm.[13][17]

  • Instrument Setup and Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.[18]

    • If the approximate melting point is known (120 °C), rapidly heat the block to a temperature about 15-20 °C below this value.[18]

    • Once the temperature is near the expected melting point, reduce the heating rate to 1-2 °C per minute.[19][20] A slow heating rate is crucial for accurate determination as it allows the temperature of the sample and the thermometer to equilibrate.[14][19][20]

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T_onset).[12]

    • Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T_completion).[12]

  • Data Reporting and Post-Procedure:

    • The melting point is reported as a range from T_onset to T_completion.

    • For high accuracy, perform the measurement in triplicate and report the average range.

    • Allow the apparatus to cool sufficiently before performing subsequent measurements.

    • Used capillary tubes should be disposed of in a designated glass waste container.

Scientific Integrity and Causality

The "Why" Behind the Protocol
  • Purity and Melting Point Depression: The presence of even small amounts of soluble impurities disrupts the crystal lattice of the solid, requiring less energy (a lower temperature) to break it down. This phenomenon is known as melting point depression.[12] Therefore, a sharp melting range close to the literature value is a strong indicator of high purity.

  • Heating Rate and Thermal Lag: The rate of heating is the most critical experimental parameter.[14][19][20] If heated too quickly, the temperature of the heating block will rise faster than the heat can be transferred to the sample and the thermometer. This "thermal lag" results in an observed melting point that is artificially high and a broadened range.[19][20] A slow ramp rate of 1-2 °C per minute ensures thermal equilibrium.[19]

  • Sample Packing: A finely powdered sample packed uniformly to a small height ensures that the entire sample melts simultaneously. Poor packing can lead to uneven heat distribution and a wider, less accurate melting range.[19]

Self-Validation and Trustworthiness
  • Calibration: The accuracy of the thermometer is paramount. It should be calibrated at regular intervals using certified reference standards with known, sharp melting points that bracket the expected melting point of the sample under investigation.[12][13][21] The United States Pharmacopeia (USP) provides such standards.[22]

  • Mixed Melting Point: To confirm the identity of the compound, a mixed melting point determination can be performed.[17][22] This involves mixing the unknown sample with an authentic sample of this compound. If there is no depression or broadening of the melting range of the mixture, it provides strong evidence that the two samples are the same compound.[22]

Applications and Safety Considerations

Role in Research and Drug Development

This compound is a key intermediate in the synthesis of a variety of more complex molecules. Its trifluoromethylpyridine scaffold is a common structural motif in many active agrochemical and pharmaceutical ingredients.[4] For instance, it serves as a precursor for the synthesis of 6-(Trifluoromethyl)nicotinic acid, another important intermediate for fluorine-containing drugs.[4] The reactivity of the chlorine atom and the carboxylic acid group allows for further chemical modifications, making it a valuable tool for medicinal chemists in the development of new therapeutic agents.[2]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: It is toxic if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection when handling this compound.

  • Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.

References

2-Chloro-6-(trifluoromethyl)nicotinic acid IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinic Acid

Abstract

This compound is a pivotal fluorinated heterocyclic compound, serving as a high-value intermediate in the synthesis of complex organic molecules. Its unique trifunctional structure—comprising a pyridine core, a reactive chloro group, a stabilizing trifluoromethyl group, and a versatile carboxylic acid handle—makes it an indispensable building block in modern medicinal and agricultural chemistry. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis strategies, key reactions, and significant applications, with a focus on its role in the development of novel pharmaceuticals and crop protection agents.

Core Chemical Identity and Nomenclature

Precise identification is critical for regulatory compliance, patent filing, and scientific communication. The subject compound is unambiguously defined by several key identifiers.

The formal IUPAC name for this molecule is 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid [1][2][3][4][5]. It is most commonly registered under the CAS Number 280566-45-2 [1][2][3][4][6][7].

IdentifierValue
IUPAC Name 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid[1]
CAS Number 280566-45-2[1][2][3][6]
Molecular Formula C₇H₃ClF₃NO₂[1][2][3][6][7]
Molecular Weight 225.55 g/mol [1][2][3][7]
InChI InChI=1S/C7H3ClF3NO2/c8-5-3(6(13)14)1-2-4(12-5)7(9,10,11)/h1-2H,(H,13,14)[1][3]
InChIKey DXRBTBMFFGEVCX-UHFFFAOYSA-N[1][3]
Canonical SMILES C1=CC(=C(N=C1Cl)C(=O)O)C(F)(F)F[1][3]
Synonyms This compound, 2-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid[1][2][3][5]

Physicochemical Properties and Safety Profile

Understanding the physical properties and hazard profile of this compound is essential for its safe handling, storage, and application in experimental design.

Physicochemical Data

The compound typically presents as a white to light yellow crystalline powder[2][3][6]. Its key physical properties are summarized below.

PropertyValueSource
Physical Form Fine white crystals / powder[2][3][6]
Melting Point 113-120 °C[3][4][8]
Boiling Point 271.3±40.0 °C (Predicted)[3]
Density 1.603±0.06 g/cm³ (Predicted)[3]
pKa 1.42±0.28 (Predicted)[3]
Storage Store under inert gas (Nitrogen or Argon) at 2-8 °C in a dry, sealed container.[3][6]
GHS Hazard and Safety Information

According to the Globally Harmonized System (GHS), this chemical is classified with significant hazards that demand stringent safety protocols.

GHS ClassificationHazard StatementPrecautionary Codes
Acute Toxicity, Oral H301: Toxic if swallowedP264, P270, P301+P310, P321, P330, P405, P501
Skin Corrosion/Irritation H315: Causes skin irritationP264, P280, P302+P352, P321, P332+P313, P362
Serious Eye Damage/Irritation H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Source: PubChem[1]

Due to its toxic and irritant nature, handling requires appropriate personal protective equipment (PPE), including gloves, goggles, and face protection, in a well-ventilated area[6].

Synthesis Strategies: A Mechanistic Overview

The synthesis of this compound is a multi-step process typically involving the construction of the substituted pyridine ring. While detailed proprietary industrial methods vary, published literature points towards several viable synthetic paradigms. One common strategy involves the cyclocondensation of a trifluoromethyl-containing building block[9].

Another approach involves modification of a pre-formed pyridine ring. Two potential methods include:

  • Reaction of 2-chloro-6-aminonicotinic acid with trifluoroacetic anhydride[6].

  • Hydrolysis of 2-chloro-6-trifluoromethylnicotinyl fluoride with a base like sodium hydroxide[6].

The diagram below illustrates a generalized conceptual workflow for its synthesis, starting from a simpler pyridine precursor.

G cluster_0 General Synthesis Workflow start Picoline Precursor step1 Chlorination & Fluorination (e.g., Swarts Reaction Variant) start->step1 step2 Intermediate: 2-Chloro-6-(trichloromethyl)pyridine step1->step2 step3 Halogen Exchange (HF/SbF3) step2->step3 Key Fluorination Step step4 Intermediate: 2-Chloro-6-(trifluoromethyl)pyridine step3->step4 step5 Oxidation of Side-Chain or Introduction of Carboxyl Group step4->step5 end_product Final Product: This compound step5->end_product

Caption: Generalized workflow for the synthesis of the target compound.

Chemical Reactivity and Downstream Synthesis

The utility of this compound as an intermediate stems from the distinct reactivity of its functional groups. The chlorine atom at the 2-position can be displaced via nucleophilic substitution or removed via reductive dehalogenation. The carboxylic acid at the 3-position can undergo esterification, amidation, or reduction.

A prime example of its application is in the synthesis of 6-(Trifluoromethyl)nicotinic acid, a key intermediate for many fluorine-containing drugs[10]. This transformation is achieved through selective catalytic hydrogenation to remove the chloro group.

Protocol: Catalytic Dechlorination to Synthesize 6-(Trifluoromethyl)nicotinic Acid

This protocol is adapted from a published synthetic method[10].

Objective: To selectively remove the 2-chloro substituent via catalytic hydrogenation.

Materials:

  • This compound (1 equivalent)

  • Methanol (solvent)

  • Triethylamine (2 equivalents)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Vessel Preparation: Charge a four-necked flask equipped with a stirrer and thermometer with this compound (0.044 mol) and methanol (50 ml).

  • Base Addition: Cool the mixture in an ice-water bath and add triethylamine (0.088 mol) dropwise while stirring.

  • Catalyst Introduction: Purge the system with nitrogen, then introduce the 5% Pd/C catalyst (1.0 g).

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas (using a balloon).

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the disappearance of the starting material using liquid chromatography (LC).

  • Work-up: Once the reaction is complete, evaporate the methanol solvent.

  • Precipitation: Dissolve the residue in water (100 ml) and cool to approximately 15°C. Add concentrated HCl (0.089 mol) dropwise to precipitate the product.

  • Isolation: Age the slurry for one hour at the same temperature, then filter the solid product.

  • Purification & Drying: Wash the filter cake with cold water and dry in an oven at 50°C to yield the final product, 6-(trifluoromethyl)nicotinic acid[10].

G reactant This compound product 6-(Trifluoromethyl)nicotinic acid reactant->product  H2, Pd/C  Et3N, MeOH  Room Temp.

Caption: Reductive dechlorination of the title compound.

Applications in Research and Development

The trifluoromethyl group is a highly valued substituent in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule[11][12]. This makes this compound a strategic precursor in both pharmaceutical and agrochemical R&D.

Agrochemicals

This compound is a crucial building block for modern agrochemicals, particularly insecticides and herbicides[6][8][11].

  • Insecticides: It is used in the development of nicotinic acetylcholine receptor (nAChR) agonists, a class of potent insecticides for crop protection[8].

  • Herbicides: The trifluoromethylpyridine motif is found in several commercial herbicides. For example, Flupyrsulfuron-methyl is an ALS-inhibiting herbicide derived from a related trifluoromethylnicotinic acid structure[9].

Pharmaceuticals

The pyridine ring is a common scaffold in medicinal chemistry, and fluorinated derivatives are of particular interest.

  • Drug Intermediates: It serves as a key intermediate for a wide array of fluorine-containing drugs[10]. The presence of the CF₃ group often leads to enhanced biological activity[11].

  • Research Applications: Derivatives have shown potential in the research of anti-inflammatory and neuroactive agents[8]. For instance, derivatives of 2-(trifluoromethyl)nicotinic acid have been developed as COMT inhibitors for potential therapeutic use[13].

Standard Analytical Characterization

To confirm the identity, purity, and structure of this compound, a suite of standard analytical techniques is employed.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically showing ≥95-97% for commercial grades[2][3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show two distinct signals in the aromatic region for the two protons on the pyridine ring.

    • ¹⁹F NMR: Would show a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.

    • ¹³C NMR: Would provide signals for each of the seven unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Used to confirm the molecular weight (225.55 g/mol ) and isotopic pattern characteristic of a monochlorinated compound[1].

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, as well as vibrations associated with the C-Cl, C-F, and aromatic ring bonds.

Conclusion

This compound is a cornerstone intermediate whose strategic importance is continually growing. Its well-defined reactivity and the advantageous properties imparted by the trifluoromethyl group make it a highly sought-after component for innovation in life sciences. From enhancing the efficacy of next-generation pesticides to forming the backbone of novel therapeutic agents, its versatility ensures its continued relevance in both academic and industrial research. A thorough understanding of its synthesis, properties, and handling is paramount for any researcher or development professional working in the fields of organic synthesis, medicinal chemistry, and agrochemical science.

References

An In-depth Technical Guide to the Safety and Hazards of 2-Chloro-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Proactive Stance on Chemical Safety

In the landscape of modern drug discovery and agrochemical research, novel chemical entities are the bedrock of innovation. Among these, halogenated heterocyclic compounds, such as 2-Chloro-6-(trifluoromethyl)nicotinic acid, represent a class of building blocks with significant potential. The incorporation of a trifluoromethyl group can, for instance, enhance metabolic stability and cell permeability. However, the very features that impart desirable biological activity can also present significant safety and handling challenges. This guide is intended for researchers, scientists, and drug development professionals who work with this compound. It moves beyond a simple recitation of boilerplate safety data sheet information, offering a deeper, more mechanistic understanding of the potential hazards and advocating for a proactive, evidence-based approach to risk mitigation. As scientists, it is our responsibility to not only push the boundaries of our respective fields but also to ensure that we do so with the utmost respect for personal safety and environmental stewardship.

Chemical Identity and Physicochemical Properties

This compound is a trifluoromethyl-substituted chloropyridine derivative. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₃ClF₃NO₂PubChem[1]
Molecular Weight 225.55 g/mol PubChem[1]
CAS Number 280566-45-2PubChem[1]
Appearance White to light yellow crystalline powderChemicalBook[2]
Melting Point 120 °CChemicalBook[2]
Boiling Point 271.3±40.0 °C (Predicted)ChemicalBook[2]
Density 1.603±0.06 g/cm³ (Predicted)ChemicalBook[2]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)ChemicalBook[2]

The presence of both a chloro and a trifluoromethyl group on the pyridine ring significantly influences the electronic nature of the molecule, rendering it electron-deficient. This has implications not only for its reactivity in synthetic applications but also for its potential interactions with biological systems and its environmental fate.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification, as aggregated from multiple suppliers, is presented below. It is crucial to note that while there is consensus on its irritant properties, the classification for acute oral toxicity varies slightly among suppliers. This underscores the importance of treating this compound with a high degree of caution.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 3H301: Toxic if swallowedDanger
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritationWarning

Source: PubChem[1], TCI Chemicals[1], Apollo Scientific[3]

The "Toxic if swallowed" classification is of particular concern and necessitates stringent controls to prevent ingestion, including a strict prohibition on eating, drinking, or smoking in laboratory areas where this compound is handled.

Toxicological Profile: Understanding the Risks

Acute Toxicity: The primary acute risks are associated with ingestion and irritation. The oral toxicity suggests that even small quantities could be harmful if swallowed. The irritant nature of the compound to the skin, eyes, and respiratory tract is likely due to its acidic nature and the reactivity of the halogenated pyridine ring.

Chronic Toxicity and Carcinogenicity: There are no specific long-term toxicity studies available for this compound. However, it is instructive to consider data on related chemicals. For example, long-term inhalation studies of p-chloro-α,α,α-trifluorotoluene, which shares the chloro and trifluoromethyl functional groups on an aromatic ring, showed some evidence of carcinogenic activity in rats and clear evidence of carcinogenic activity in mice. While this does not provide direct evidence of carcinogenicity for this compound, it does suggest that caution is warranted regarding long-term exposure.

Mechanistic Insights: The trifluoromethyl group is a strong electron-withdrawing group, which can influence the metabolic stability and reactivity of the molecule. Halogenated aromatic compounds, as a class, are known to exert toxic effects through various mechanisms, including interactions with cellular macromolecules. The acidic nature of the carboxylic acid group can also contribute to its irritant properties.

Safe Handling and Storage Protocols

A proactive approach to safety when handling this compound is essential. The following protocols are based on a hierarchy of controls, prioritizing engineering and administrative controls, with personal protective equipment as the final line of defense.

Engineering Controls
  • Ventilation: All handling of this compound in solid form or in solution should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Containment: Use of a glove box or other contained system is recommended for procedures with a high potential for generating dust or aerosols.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing exposure. The following diagram illustrates a recommended PPE selection workflow.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Handling 2-Chloro-6- (trifluoromethyl)nicotinic acid CheckDust Potential for dust/aerosol generation? Start->CheckDust CheckSplash Potential for splash? CheckDust->CheckSplash No Respiratory Respiratory Protection: - N95/P100 respirator for dusts - Respirator with organic vapor cartridge  for solutions CheckDust->Respiratory Yes Eye Eye/Face Protection: - Safety glasses with side shields (minimum) - Chemical splash goggles - Face shield for splash risk CheckSplash->Eye Yes CheckSplash->Eye No Respiratory->CheckSplash Hand Hand Protection: - Nitrile or neoprene gloves - Double gloving recommended Eye->Hand Body Body Protection: - Laboratory coat - Chemical-resistant apron for  larger quantities Hand->Body

Figure 1: Personal Protective Equipment (PPE) Selection Workflow

Detailed PPE Specifications:

  • Eye Protection: At a minimum, safety glasses with side shields should be worn. In situations with a potential for splashing, chemical splash goggles are required. For significant splash risks, a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Given the skin irritant classification, it is prudent to check for any signs of degradation or permeation and to change gloves frequently. Double gloving is a good practice.

  • Respiratory Protection: If engineering controls are insufficient to prevent inhalation of dust, a NIOSH-approved respirator with a particulate filter (N95 or P100) should be used. For handling solutions, a respirator with an organic vapor cartridge may be necessary depending on the solvent and concentration. A formal respiratory protection program, including fit testing, is required when respirators are used.

  • Body Protection: A standard laboratory coat should be worn. For handling larger quantities, a chemical-resistant apron is recommended.

Safe Storage
  • Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to maintain stability.[2]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Accidental Release Measures

The following diagram outlines a decision tree for responding to a spill.

Spill_Response Spill Spill of 2-Chloro-6- (trifluoromethyl)nicotinic acid Assess Assess spill size and location. Is it a major spill? Spill->Assess Evacuate Evacuate the area. Alert emergency services. Assess->Evacuate Yes MinorSpill Minor Spill Response Assess->MinorSpill No PPE Don appropriate PPE (respirator, goggles, gloves, lab coat). MinorSpill->PPE Contain Contain the spill with absorbent material (e.g., vermiculite, sand). PPE->Contain Collect Carefully sweep or scoop up the material into a labeled, sealed container. Contain->Collect Decontaminate Decontaminate the spill area with a suitable solvent followed by soap and water. Collect->Decontaminate Dispose Dispose of waste as hazardous material in accordance with institutional and local regulations. Decontaminate->Dispose

Figure 2: Spill Response Decision Tree

Step-by-Step Spill Cleanup Protocol (Minor Spill):

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: At a minimum, wear a respirator, chemical splash goggles, double nitrile gloves, and a lab coat.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with an inert absorbent material.

  • Collection: Carefully sweep the solid material or absorb the liquid. Place the material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with institutional and local regulations.

Environmental and Disposal Considerations

Ecotoxicity: Specific ecotoxicity data for this compound is largely unavailable. However, the presence of a halogenated pyridine ring suggests that it could be harmful to aquatic life. Therefore, it is imperative to prevent its release into the environment.

Environmental Fate: The electron-deficient nature of the pyridine ring, due to the chloro and trifluoromethyl substituents, may make the compound susceptible to nucleophilic substitution and potentially faster degradation in soil and water compared to more electron-rich aromatic compounds. However, without specific data, a precautionary approach should be taken, and the compound should be considered persistent and potentially bioaccumulative.

Disposal:

  • Dispose of unused material and contaminated waste in a designated hazardous waste container.

  • Do not dispose of down the drain or in general waste.

  • All disposal must be in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.

Conclusion: A Commitment to Safe Science

This compound is a valuable research chemical with a defined set of acute hazards, including oral toxicity and severe irritant properties. The lack of comprehensive chronic toxicity and ecotoxicity data necessitates a highly precautionary approach to its handling, storage, and disposal. By understanding the underlying chemical properties and adhering to the robust safety protocols outlined in this guide, researchers can mitigate the risks associated with this compound and continue their important work in a safe and responsible manner. The principles of proactive risk assessment, implementation of engineering and administrative controls, and diligent use of personal protective equipment are paramount.

References

Methodological & Application

Application Note: Synthesis Strategies for 2-Chloro-6-(trifluoromethyl)nicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 2-chloro-6-(trifluoromethyl)nicotinic acid and its key derivatives. This scaffold is a critical building block in medicinal chemistry and agrochemical development, primarily due to the advantageous physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1][2] This document outlines two primary, field-proven synthetic strategies: a de novo construction of the pyridine ring from acyclic precursors and a functional group interconversion approach on a pre-existing pyridine core. Each strategy is presented with detailed, step-by-step protocols, mechanistic insights, and expert commentary on the rationale behind experimental choices. The protocols are designed to be self-validating, with expected outcomes and characterization data provided.

Introduction: The Significance of the 2-Chloro-6-(trifluoromethyl)pyridine Scaffold

Role in Medicinal Chemistry and Agrochemicals

The this compound framework is a privileged structure in modern chemical synthesis. Its derivatives are integral to a range of biologically active molecules, including novel anti-infective agents, insecticides, and herbicides.[3] The chlorine atom at the 2-position serves as a versatile synthetic handle, readily participating in nucleophilic aromatic substitution (SNAr) reactions to introduce diverse functionalities. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Impact of the Trifluoromethyl Group

The incorporation of a trifluoromethyl (CF₃) group onto an aromatic ring is a well-established strategy in drug design to modulate a molecule's properties.[2] The CF₃ group is a potent electron-withdrawing substituent with high metabolic stability due to the strength of the C-F bond.[2][4] It significantly increases the lipophilicity of the parent molecule, which can improve membrane permeability and oral bioavailability, critical factors in the development of effective therapeutic agents.[1][2][4]

Synthetic Challenges and Strategic Considerations

Despite its utility, the synthesis of this scaffold can be challenging. Key considerations include the cost and availability of starting materials, the regioselective introduction of three different substituents onto the pyridine ring, and the often harsh conditions required for trifluoromethylation. The choice of synthetic strategy depends heavily on the scale of the synthesis and the accessibility of precursors.

Key Synthetic Strategies: A Comparative Overview

The synthesis of this compound derivatives can be broadly categorized into two logical approaches: building the core heterocyclic structure from the ground up or modifying an existing, simpler pyridine.

  • De Novo Ring Construction: This "bottom-up" approach offers flexibility and often utilizes simpler, less expensive starting materials. It is particularly powerful for producing novel substitution patterns that are otherwise difficult to access.[5][6][7]

  • Functional Group Interconversion (FGI): This "top-down" approach relies on the sequential modification of a pre-functionalized pyridine ring. It is often more direct if a suitable starting pyridine is commercially available but can be limited by the reactivity and selectivity of the required transformations.

cluster_0 Synthetic Approaches cluster_1 De Novo Workflow cluster_2 FGI Workflow Start Target: 2-Chloro-6-(CF3)nicotinic Acid Derivatives Strategy1 Strategy 1: De Novo Ring Construction Start->Strategy1 Strategy2 Strategy 2: Functional Group Interconversion (FGI) Start->Strategy2 Acyclic Acyclic Precursors (e.g., β-ketoesters) Pyridine Pyridine Precursor (e.g., 6-Hydroxynicotinic Acid) Vilsmeier Vinylogous Vilsmeier or Aldol Condensation Acyclic->Vilsmeier Cyclization Cyclization & Aromatization (with Ammonia) Vilsmeier->Cyclization Final1 Trifluoromethylated Nicotinic Acid Derivative Cyclization->Final1 Halogenation Halogenation (Chlorination / Iodination) Pyridine->Halogenation Trifluoromethylation Copper-Catalyzed Trifluoromethylation Halogenation->Trifluoromethylation Final2 2-Chloro-6-(CF3)nicotinic Acid Derivative Trifluoromethylation->Final2

Caption: High-level overview of synthetic strategies.

Protocol I: De Novo Synthesis via Vinylogous Vilsmeier-Haack Reaction

This protocol is adapted from the efficient route developed by Kiss et al., which avoids expensive trifluoromethylated starting materials by constructing the pyridine ring from simple fluorinated precursors.[6][7]

Principle and Rationale

The core of this strategy is the formation of a versatile pentadienoic acid intermediate via a vinylogous Vilsmeier-Haack reaction on ethyl 4,4,4-trifluoroacetoacetate. This intermediate contains the complete carbon backbone and the trifluoromethyl group. Subsequent cyclization and aromatization with an ammonia source efficiently forms the desired pyridine ring. This method is advantageous for its cost-effectiveness and scalability.[6]

cluster_workflow Protocol I: Experimental Workflow Start Start: Ethyl 4,4,4-trifluoroacetoacetate + Vilsmeier Reagent (POCl3/DMF) Step1 Step A: Vilsmeier Reaction (0°C to RT) Start->Step1 Intermediate Isolate Intermediate: Ethyl 2-(dimethylaminomethylene)-4,4,4-trifluoro-3-oxobutanoate Step1->Intermediate Step2 Step B: Cyclization (Aqueous NH4OH in Methanol, 60°C) Intermediate->Step2 Workup Aqueous Workup & Extraction Step2->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product Product: Ethyl 2-(trifluoromethyl)nicotinate Purification->Product

Caption: Workflow for De Novo pyridine synthesis.
Detailed Step-by-Step Protocol

Step A: Synthesis of Ethyl 2-(dimethylaminomethylene)-4,4,4-trifluoro-3-oxobutanoate

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

    • Scientist's Note: This exothermic reaction forms the Vilsmeier reagent in situ. Slow addition is critical for safety and to prevent side reactions.

  • Substrate Addition: Add ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction and Isolation: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification or purified by column chromatography.

Step B: Cyclization to Ethyl 2-(trifluoromethyl)nicotinate

  • Reaction Setup: Dissolve the crude intermediate from Step A in methanol.

  • Cyclization: Add aqueous ammonium hydroxide (25-30%, ~5.0 equiv.) to the solution. Heat the mixture to 60 °C in a sealed vessel or under reflux for 4-6 hours.

    • Scientist's Note: The ammonia acts as the nitrogen source for the pyridine ring. The reaction proceeds via an initial Michael addition, followed by intramolecular condensation and subsequent dehydration/aromatization.

  • Isolation: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Purification: Extract the remaining aqueous solution with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by silica gel chromatography to afford pure ethyl 2-(trifluoromethyl)nicotinate.

Data and Characterization
CompoundStepTypical YieldPhysical AppearanceKey Analytical Data (Expected)
Pentadienoic IntermediateA75-85%Yellow Oil/Solid¹H NMR will show characteristic singlet for the vinyl proton and signals for the ethyl and dimethylamino groups.
Ethyl 2-(CF₃)nicotinateB60-70%White to off-white solidMS (ESI): m/z [M+H]⁺ consistent with C₉H₈F₃NO₂. ¹⁹F NMR will show a singlet around -68 ppm.

Note: The final this compound would require subsequent hydrolysis of the ester and a chlorination step (e.g., Sandmeyer reaction on an amino precursor or other functional group interconversion).

Protocol II: Synthesis via Functional Group Interconversion on a Pyridine Core

This approach leverages a commercially available pyridine starting material, such as 6-hydroxynicotinic acid, and modifies it through a sequence of robust and scalable reactions. The key steps are halogenation and copper-catalyzed trifluoromethylation.[8]

Principle and Rationale

This strategy is highly convergent. It begins with the esterification and iodination of 6-hydroxynicotinic acid. The resulting iodide is a key intermediate for introducing the trifluoromethyl group. The use of an inexpensive trifluoromethyl source, such as methyl chlorodifluoroacetate (MCDFA) with copper(I) iodide, makes this route economically viable for large-scale synthesis.[8] The final chlorination step converts the hydroxyl group to the target chloride.

cluster_workflow Protocol II: Experimental Workflow Start Start: 6-Hydroxynicotinic Acid Step1 Step A: Esterification & Iodination (MeOH/H₂SO₄, then NIS) Start->Step1 Intermediate1 Intermediate A: Methyl 6-hydroxy-5-iodonicotinate Step1->Intermediate1 Step2 Step B: Trifluoromethylation (MCDFA, KF, CuI in NMP) Intermediate1->Step2 Intermediate2 Intermediate B: Methyl 6-hydroxy-5-(CF₃)nicotinate Step2->Intermediate2 Step3 Step C: Chlorination & Hydrolysis (POCl₃, then H₂O/H⁺) Intermediate2->Step3 Product Product: 2-Chloro-5-(CF₃)nicotinic Acid* Step3->Product

Caption: Workflow for FGI synthesis. (Note: This specific route yields the 5-CF₃ isomer. A similar logic applies for the 6-CF₃ target starting from a different precursor.)
Detailed Step-by-Step Protocol

Step A: Methyl 6-chloro-5-iodonicotinate (Precursor Example)

  • Esterification: Suspend 6-chloronicotinic acid (1.0 equiv.) in methanol (5-10 vol). Carefully add concentrated sulfuric acid (0.1 equiv.) and heat the mixture to reflux for 8-12 hours.

  • Isolation: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the methyl ester.

  • Iodination: The subsequent iodination would proceed via directed ortho-metalation or other electrophilic iodination methods if the substrate is suitable.

Step B: Copper-Catalyzed Trifluoromethylation [8]

  • Reaction Setup: In a pressure-rated vessel under an inert atmosphere (e.g., nitrogen or argon), charge methyl 6-chloro-5-iodonicotinate (1.0 equiv.), copper(I) iodide (CuI, 1.5 equiv.), and potassium fluoride (KF, 2.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) as the solvent, followed by methyl chlorodifluoroacetate (MCDFA, 2.0 equiv.).

    • Scientist's Note: Anhydrous conditions are crucial for this reaction's success. NMP is an excellent polar aprotic solvent for this transformation. MCDFA serves as an inexpensive precursor to the reactive trifluoromethyl species.

  • Reaction: Seal the vessel and heat the mixture to 120-140 °C for 12-24 hours. The reaction progress should be monitored by HPLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble copper salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield methyl 6-chloro-5-(trifluoromethyl)nicotinate.

Step C: Hydrolysis to the Carboxylic Acid

  • Hydrolysis: Dissolve the methyl ester from Step B in a mixture of THF/water or methanol/water. Add lithium hydroxide or sodium hydroxide (2.0-3.0 equiv.) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Isolation: Remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Purification: The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum to yield the final this compound.

Synthesis of Key Derivatives

The synthesized this compound is a platform for further derivatization.

Conversion of the Carboxylic Acid
  • Amidation: The carboxylic acid can be converted to the corresponding amide by first activating it to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a desired amine or ammonia.[9] Alternatively, peptide coupling reagents (e.g., HATU, EDC) can be used for a milder, one-pot procedure.

  • Esterification: Standard Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) can be employed to form various esters.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group makes the C2-position highly activated towards nucleophilic attack.

  • Protocol for Amination: Dissolve this compound (1.0 equiv.) in a polar aprotic solvent like DMSO or NMP. Add the desired amine (e.g., morpholine, 1.2 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equiv.). Heat the reaction to 80-120 °C until completion. The product can be isolated by aqueous work-up and purification.[3]

Conclusion and Future Outlook

The synthesis of this compound and its derivatives is a vital task in modern chemistry, enabling the discovery of new medicines and crop protection agents. The choice between a de novo ring construction and a functional group interconversion strategy is dictated by factors of cost, scale, and precursor availability. The protocols detailed herein represent robust, scalable, and well-documented methods to access this valuable chemical scaffold. Future efforts in this field will likely focus on developing even more efficient and sustainable methods, such as C-H activation or flow chemistry processes, to further streamline the synthesis of these important molecules.

References

The Strategic Application of 2-Chloro-6-(trifluoromethyl)nicotinic Acid in Modern Medicinal Chemistry: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the repertoire of fluorinated building blocks, 2-Chloro-6-(trifluoromethyl)nicotinic acid has emerged as a particularly valuable scaffold. Its unique electronic and steric properties make it a versatile intermediate in the synthesis of a wide array of therapeutic agents, from anti-infectives to kinase inhibitors. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and an analysis of its role in shaping the biological activity of target compounds.

Physicochemical Properties and Strategic Advantages

The utility of this compound in drug design is rooted in the synergistic effects of its substituents on the pyridine ring. The trifluoromethyl group (-CF3) is a potent electron-withdrawing group and is highly lipophilic. Its incorporation can significantly enhance metabolic stability by blocking potential sites of oxidation, and improve membrane permeability, thereby increasing oral bioavailability.[1][2] The chlorine atom at the 2-position serves as a versatile synthetic handle, readily participating in nucleophilic aromatic substitution reactions, which allows for the facile introduction of various pharmacophores.[3]

PropertyValueSource
Molecular Formula C₇H₃ClF₃NO₂[4]
Molecular Weight 225.55 g/mol [4]
CAS Number 280566-45-2[4][5]
Appearance White to off-white crystalline powder[5]
Melting Point 113.0 to 120.0 °C[6]
Solubility Soluble in organic solvents such as ethanol and dimethylformamide; almost insoluble in water at room temperature.[5]

Application in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of a diverse range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including antiviral, anti-inflammatory, and oncology.

Synthesis of HIV-1 Reverse Transcriptase Inhibitors

Derivatives of 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid have been identified as dual inhibitors of HIV-1 reverse transcriptase (RT), targeting both the ribonuclease H (RNase H) and polymerase functions of the enzyme.[7] The synthesis of these compounds often involves the condensation of this compound with a substituted aniline.

Precursor for Anti-inflammatory Agents

The nicotinic acid scaffold is a well-established pharmacophore in the development of anti-inflammatory drugs.[8] For instance, Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID), is a 2-(arylamino)nicotinic acid derivative.[9] The synthesis of Flunixin and its analogs often involves the coupling of a substituted aniline with a 2-chloronicotinic acid derivative, highlighting the potential of this compound as a starting material for novel NSAIDs with potentially improved properties.

Intermediate for Kinase Inhibitors in Oncology

Many kinase inhibitors feature a heterocyclic core, and pyridine derivatives are common. The reactivity of the chloro-group in this compound makes it an attractive starting point for the synthesis of kinase inhibitors through the introduction of various amine-containing pharmacophores that can interact with the kinase hinge region.[10][11][12][13]

Detailed Protocol: Synthesis of 6-(Trifluoromethyl)nicotinic Acid

This protocol details the catalytic hydrogenation of this compound to produce 6-(Trifluoromethyl)nicotinic acid, a valuable intermediate in its own right for the synthesis of pharmaceuticals and agrochemicals.[14] This reaction demonstrates a common transformation where the chloro group is selectively removed.

Reaction Scheme:

G A This compound B 6-(Trifluoromethyl)nicotinic acid A->B H2, 5% Pd/C, Triethylamine, Methanol

A representative chemical reaction.

Materials and Equipment:

  • This compound (10 g, 0.044 mol)

  • Methanol (50 ml)

  • Triethylamine (9.0 g, 0.088 mol)

  • 5% Palladium on carbon (Pd/C) (1.0 g)

  • 200 ml four-necked flask

  • Stirrer

  • Thermometer

  • Three-way cock and balloon filled with hydrogen

  • Ice water bath

  • Rotary evaporator

  • Nutsche filter

  • Drying oven

Procedure:

  • Reaction Setup: In a 200 ml four-necked flask equipped with a stirrer and thermometer, add this compound (10 g) and methanol (50 ml).

  • Cooling and Base Addition: Stir the mixture and cool it in an ice water bath. Slowly add triethylamine (9.0 g) dropwise.

  • Inerting and Catalyst Addition: Replace the atmosphere in the flask with nitrogen. Carefully add 5% Pd/C (1.0 g) to the reaction mixture.

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen and attach a balloon filled with hydrogen to the flask.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by liquid chromatography until the starting material is consumed.

  • Work-up: Once the reaction is complete, evaporate the methanol using a rotary evaporator.

  • Crystallization: Add 100 ml of water to dissolve the residue. Maintain the internal temperature at approximately 15 °C and add concentrated hydrochloric acid (9.3 g) dropwise to induce crystallization.

  • Isolation and Drying: Age the crystal slurry for about one hour at the same temperature. Filter the product using a Nutsche filter and wash the filter cake with 25 ml of cold water. Dry the product in an oven at 50 °C to obtain 6-(Trifluoromethyl)nicotinic acid as an off-white powder.

Expected Yield: Approximately 7.6 g (90.4% crude yield).[14]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of a drug candidate from this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization start This compound activation Carboxylic Acid Activation (e.g., SOCl2, EDCI) start->activation coupling Amide Bond Formation or Nucleophilic Aromatic Substitution activation->coupling extraction Aqueous Work-up (Extraction/Washing) coupling->extraction product Crude Product drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Column Chromatography, Recrystallization) concentration->purification characterization Structural Verification (NMR, MS) purification->characterization purity Purity Analysis (HPLC, LC-MS) characterization->purity final_product final_product purity->final_product Final Product

General synthetic workflow.

Signaling Pathway Modulation: A Hypothetical Example

To illustrate the potential impact of a drug derived from this compound, let's consider a hypothetical kinase inhibitor targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Drug Derived from This compound Inhibitor->PI3K Inhibition

Hypothetical inhibition of the PI3K pathway.

In this example, the drug molecule, synthesized using this compound as a starting material, is designed to inhibit PI3K. By blocking the activity of PI3K, the drug prevents the downstream activation of Akt and mTORC1, ultimately leading to a reduction in cancer cell proliferation and survival. The trifluoromethyl group could contribute to the potency and metabolic stability of the inhibitor, while the core nicotinic acid structure provides a scaffold for optimal interaction with the PI3K active site.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of a reactive chloro group and a property-enhancing trifluoromethyl group makes it an ideal starting material for the synthesis of a wide range of therapeutic agents. The protocols and conceptual frameworks presented in this guide are intended to provide researchers and drug development professionals with the foundational knowledge to effectively utilize this valuable compound in their quest for novel and improved medicines.

References

The Strategic Utility of 2-Chloro-6-(trifluoromethyl)nicotinic Acid: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone for enhancing metabolic stability, binding affinity, and bioavailability. Within this context, 2-Chloro-6-(trifluoromethyl)nicotinic acid has emerged as a highly valuable and versatile chemical intermediate. Its unique electronic and steric properties, conferred by the trifluoromethyl group and the chloro- and carboxylic acid functionalities on the pyridine ring, make it a powerful building block for the synthesis of a diverse array of complex molecules.

This guide provides an in-depth exploration of the practical applications of this compound, offering detailed protocols and the underlying scientific rationale for its use in key synthetic transformations. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective and safe utilization.

PropertyValueReference(s)
Molecular Formula C₇H₃ClF₃NO₂[1][2]
Molecular Weight 225.55 g/mol [1][2]
Appearance White to light yellow crystalline powder[1]
Melting Point 120 °C[1]
Boiling Point 271.3 ± 40.0 °C (Predicted)[1]
Density 1.603 ± 0.06 g/cm³ (Predicted)[1]

Safety and Handling: A Prudent Approach

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

Hazard Identification:

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Recommended Personal Protective Equipment (PPE):

  • Wear protective gloves, protective clothing, and eye/face protection.[3]

  • Use in a well-ventilated area.[4]

Storage:

  • Store in a cool, dry, and well-ventilated area.[4]

  • Keep container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations allow for the facile construction of carbon-carbon and carbon-nitrogen bonds, respectively, at the 2-position of the pyridine ring.

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical and agrochemical compounds.[5] The reaction of this compound with various boronic acids or esters provides access to a wide range of 2-aryl-6-(trifluoromethyl)nicotinic acid derivatives.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom makes the C2-Cl bond susceptible to oxidative addition to a Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate both the oxidative addition of the relatively unreactive aryl chloride and the subsequent reductive elimination step.[6] The base plays a critical role in activating the boronic acid for transmetalation.[7]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents 2-Chloro-6-(trifluoromethyl)nicotinic_acid_ester Methyl 2-chloro-6- (trifluoromethyl)nicotinate Product Methyl 2-aryl-6- (trifluoromethyl)nicotinate 2-Chloro-6-(trifluoromethyl)nicotinic_acid_ester->Product Arylboronic_acid Arylboronic Acid (R-B(OH)₂) Arylboronic_acid->Product Pd_catalyst Pd(0) Catalyst Pd_catalyst->Product Ligand Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., K₃PO₄) Base->Product

Figure 1: General workflow for the Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

Note: The carboxylic acid is typically protected as an ester to prevent interference with the basic reaction conditions.

  • Esterification of this compound:

    • To a solution of this compound (1.0 eq) in methanol (5-10 mL/mmol), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and concentrate under reduced pressure. The crude methyl ester can be purified by column chromatography or used directly in the next step.

  • Suzuki-Miyaura Coupling:

    • To a dry Schlenk flask, add methyl 2-chloro-6-(trifluoromethyl)nicotinate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable ligand like XPhos (4-10 mol%), and a base such as K₃PO₄ (2.0-3.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add a degassed solvent, such as toluene or 1,4-dioxane (5-10 mL/mmol).

    • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a highly effective method for the synthesis of arylamines from aryl halides.[8] This reaction is particularly useful for the preparation of 2-amino-6-(trifluoromethyl)nicotinic acid derivatives, which are key intermediates in the synthesis of various pharmaceuticals, including niflumic acid analogues.[2]

Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[8] The choice of a strong, non-nucleophilic base is critical for the deprotonation of the amine without promoting side reactions.[1] Bulky, electron-rich phosphine ligands are essential to facilitate the challenging C-Cl bond activation and the final C-N bond-forming reductive elimination.[9]

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents 2-Chloro-6-(trifluoromethyl)nicotinic_acid_ester Methyl 2-chloro-6- (trifluoromethyl)nicotinate Product Methyl 2-amino-6- (trifluoromethyl)nicotinate 2-Chloro-6-(trifluoromethyl)nicotinic_acid_ester->Product Amine Amine (R-NH₂) Amine->Product Pd_catalyst Pd(0) Catalyst Pd_catalyst->Product Ligand Ligand (e.g., RuPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product

Figure 2: General workflow for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

  • Esterification: (Follow the protocol described in the Suzuki-Miyaura section).

  • Buchwald-Hartwig Amination:

    • To a dry Schlenk flask, add methyl 2-chloro-6-(trifluoromethyl)nicotinate (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst such as Pd₂(dba)₃ (1-3 mol%), a suitable ligand like RuPhos (2-6 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.5-2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add an anhydrous, aprotic solvent such as toluene or dioxane (5-10 mL/mmol).

    • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Further Functionalization: Amide Bond Formation

The carboxylic acid moiety of this compound offers a handle for further derivatization through amide bond formation. This is a common strategy in medicinal chemistry to introduce diverse functional groups and modulate the pharmacokinetic properties of a molecule.

Mechanistic Rationale: Direct amidation of a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[10] Therefore, a coupling agent is required to activate the carboxylic acid. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are commonly used.[11] EDC activates the carboxyl group, making it susceptible to nucleophilic attack by the amine.[10]

Detailed Protocol: Amidation of this compound

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add EDC (1.2-1.5 eq) and HOBt (1.2-1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Add the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Applications in Agrochemical Synthesis

Trifluoromethylpyridine derivatives are crucial components in a variety of modern agrochemicals, including herbicides, fungicides, and insecticides.[2][3] The unique properties imparted by the trifluoromethyl group often lead to enhanced efficacy and selectivity. While specific, publicly available protocols detailing the use of this compound in the synthesis of commercial agrochemicals are scarce, its structural motifs are present in patented compounds. For example, it can serve as a precursor for the synthesis of novel herbicides.[4] The synthetic strategies outlined above, particularly Suzuki-Miyaura and Buchwald-Hartwig reactions, are directly applicable to the synthesis of these complex agrochemical targets.

Conclusion: A Versatile Tool for Molecular Innovation

This compound stands as a testament to the power of strategic fluorination in the design of functional molecules. Its utility as a chemical intermediate is vast, enabling the efficient synthesis of a wide range of compounds with potential applications in both medicine and agriculture. The robust and well-established palladium-catalyzed cross-coupling methodologies, along with standard functional group manipulations, provide a reliable toolkit for chemists to unlock the full potential of this valuable building block. As the demand for novel, high-performance molecules continues to grow, the importance of intermediates like this compound in the synthetic chemist's arsenal is set to increase.

References

Introduction: The Strategic Importance of a Fluorinated Pyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Mechanisms and Synthetic Applications of 2-Chloro-6-(trifluoromethyl)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemicals.[1][2] Its unique electronic architecture, featuring a pyridine ring, a carboxylic acid, a chloro leaving group, and a potent electron-withdrawing trifluoromethyl group, makes it a versatile synthon for constructing complex molecular targets.[2][3] The strategic placement of these functionalities dictates its reactivity, primarily governed by nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Understanding the underlying mechanisms of these transformations is paramount for developing robust, efficient, and scalable synthetic routes.

This technical guide provides a detailed exploration of the reaction mechanisms of this compound. We will dissect the electronic factors that drive its reactivity, present detailed protocols for its key transformations, and offer field-proven insights to guide experimental design and troubleshooting.

Part 1: The Core Reaction Manifold

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring. This deficiency is significantly amplified by the cumulative inductive effects of the trifluoromethyl (-CF3) group, the ring nitrogen, and the carboxylic acid moiety. This electronic environment makes the carbon atoms of the ring, particularly those bearing a leaving group, highly susceptible to attack by nucleophiles.

The Primary Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent reaction of this substrate is the displacement of the chloride at the C2 position by a nucleophile. This proceeds via the classical Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism.[4][5]

Mechanistic Deep Dive:

  • Activation: The pyridine ring is inherently electron-poor. The potent electron-withdrawing trifluoromethyl group at C6 and the ring nitrogen work in concert to drastically lower the electron density of the aromatic system. This makes the ring electrophilic and "activates" it for nucleophilic attack.[4][5][6]

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bonded to the chlorine (the ipso-carbon). This is the rate-determining step of the reaction.[7] This addition temporarily breaks the aromaticity of the ring.

  • Formation of the Meisenheimer Complex: The attack results in a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5][6] The negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom and the oxygen atoms of the ortho-disposed carboxylic acid, which provides substantial stabilization.

  • Elimination and Re-aromatization: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

SNAr_Mechanism

Caption: Generalized SNAr mechanism for this compound.

Advanced Transformations: Palladium-Catalyzed Cross-Coupling

While SNAr is the workhorse reaction, the chloro group can also be leveraged in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This opens a vast synthetic space for introducing carbon-carbon bonds.

Mechanistic Considerations:

The primary challenge in coupling aryl chlorides is their lower reactivity compared to aryl bromides or iodides, making the initial oxidative addition to the Pd(0) catalyst more difficult.[8][9] Overcoming this hurdle requires specialized catalyst systems.

  • Oxidative Addition: A low-valent Pd(0) complex inserts into the carbon-chlorine bond. This is typically the rate-limiting step for aryl chlorides and requires electron-rich, bulky ligands on the palladium to facilitate the reaction.[10]

  • Transmetalation: The organoboron species (e.g., a boronic acid) coordinates to the palladium center. A base is crucial here; it activates the boronic acid, forming a more nucleophilic boronate species that transfers its organic group to the palladium, displacing the halide.[11]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Coupling_Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Application Protocols

The following protocols are designed as robust starting points. Researchers should note that optimization for specific substrates may be necessary.

Protocol 1: SNAr Displacement with a Primary Amine

This protocol details a general procedure for the synthesis of 2-amino-6-(trifluoromethyl)nicotinic acid derivatives, which are common pharmacophores.

Rationale for Experimental Choices:

  • Solvent: A high-boiling polar aprotic solvent like DMSO or DMF is used to ensure solubility of the starting materials and to facilitate the reaction, which often requires elevated temperatures.

  • Base: A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) is employed to scavenge the HCl generated during the reaction without competing with the amine nucleophile.

  • Temperature: Heating is typically required to overcome the activation energy for the nucleophilic attack, especially with less reactive amines.

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.).

  • Reagent Addition: Add the primary amine (1.1-1.5 equiv.) and DIPEA (2.0 equiv.).

  • Solvent: Add anhydrous DMSO or DMF to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 80-120 °C under an inert atmosphere (N₂ or Ar).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and adjust the pH to ~3-4 with 1M HCl. A precipitate should form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with water and then a minimal amount of cold ether or hexanes to remove non-polar impurities.

  • Purification: Dry the solid under vacuum. If necessary, purify further by recrystallization or column chromatography.

Parameter Typical Conditions Notes
Temperature 80 - 120 °CHigher temperatures may be needed for less nucleophilic amines.
Solvent DMSO, DMF, NMPEnsure anhydrous conditions for best results.
Base DIPEA, TEAUse of an inorganic base like K₂CO₃ is also possible.
Reaction Time 4 - 24 hoursVaries significantly with the nucleophilicity of the amine.
Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

This protocol provides a framework for C-C bond formation at the C2 position, a key strategy for building biaryl structures.

Rationale for Experimental Choices:

  • Catalyst System: A combination of a palladium precursor and a specialized ligand is essential. Buchwald ligands (e.g., SPhos, XPhos) are highly effective for coupling challenging aryl chlorides due to their bulk and electron-rich nature.[8]

  • Base: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is used to facilitate the transmetalation step without causing significant side reactions.[8]

  • Inert Atmosphere: Oxygen must be rigorously excluded as it can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote homocoupling of the boronic acid.[8]

Experimental_Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).

  • Inerting: Seal the flask with a septum and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 10:1 ratio) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Catalyst System Typical Loading (mol%) Notes
Precursor Pd(OAc)₂, Pd₂(dba)₃1-3%
Ligand SPhos, XPhos, RuPhos2-6% (Ligand:Pd ratio often 2:1)
Base K₃PO₄, Cs₂CO₃, K₂CO₃2-3 equivalents
Solvent Toluene/H₂O, Dioxane/H₂ODegassing is critical.

Part 3: Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Toxic if swallowed.[12]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety glasses or goggles).[13]

  • Storage: Store in a dry, well-ventilated, and sealed container away from heat sources.[13]

Conclusion

This compound is a privileged scaffold whose reactivity is logically dictated by its electronic structure. The powerful electron-withdrawing groups render the pyridine ring highly susceptible to nucleophilic aromatic substitution, providing a reliable method for introducing nitrogen, oxygen, and sulfur nucleophiles. For more complex carbon-framework construction, modern palladium-catalyzed cross-coupling methods, though requiring careful optimization, provide access to a diverse range of biaryl and heteroaryl structures. By understanding these fundamental mechanisms and employing the robust protocols outlined herein, researchers can effectively leverage this versatile building block in the synthesis of novel compounds for drug discovery and development.

References

Application Note: Comprehensive Analytical Characterization of 2-Chloro-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-(trifluoromethyl)nicotinic acid is a key heterocyclic building block in the synthesis of various agrochemicals and pharmaceutical agents.[1][2] Its unique structure, featuring a pyridine ring substituted with a chlorine atom, a trifluoromethyl group, and a carboxylic acid, imparts specific chemical properties that are leveraged in the development of new active ingredients. The trifluoromethyl group, in particular, is known to enhance properties like metabolic stability and lipophilicity in drug candidates.

Given its role as a critical intermediate, ensuring the purity, identity, and stability of this compound is paramount. This application note provides a comprehensive guide to the analytical methods required for its thorough characterization. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to confidently assess material quality.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₃ClF₃NO₂[1][3][4]
Molecular Weight 225.55 g/mol [3][4]
CAS Number 280566-45-2[1][4][5]
Appearance White to light yellow crystalline powder[1][6]
Melting Point 117-120 °C
Boiling Point (Predicted) 271.3 ± 40.0 °C[5]
Density (Predicted) 1.603 ± 0.06 g/cm³[5]
pKa (Predicted) 1.42 ± 0.28[5]

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC)

Principle: Reverse-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar organic compounds like this compound. The compound is dissolved in a mobile phase and passed through a column with a non-polar stationary phase. Separation is achieved based on the differential partitioning of the analyte between the polar mobile phase and the non-polar stationary phase. The acidic nature of the molecule necessitates the use of an acidified mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined chromatographic peak.

Protocol: RP-HPLC Purity Assay

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    Table 2: HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid suppresses the ionization of the nicotinic acid, improving peak shape.[7]
Mobile Phase B AcetonitrileA common organic modifier for adjusting elution strength.
Gradient 30% B to 90% B over 15 minA gradient ensures efficient elution of the main peak while separating potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential peak distortion.
Detection UV at 270 nmThe pyridine ring exhibits strong UV absorbance, allowing for sensitive detection.
  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Calculate purity using the area percent method, assuming all impurities have a similar response factor. For higher accuracy, a reference standard should be used for quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in ACN:H₂O weigh->dissolve filtrate Filter (0.45 µm) dissolve->filtrate inject Inject into HPLC filtrate->inject separate Separation on C18 Column inject->separate detect UV Detection (270 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: HPLC analysis workflow for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the low volatility and high polarity of the carboxylic acid group, direct analysis of this compound by GC is challenging. Therefore, a derivatization step, such as esterification (e.g., methylation), is required to convert the carboxylic acid into a more volatile ester.[8] This allows the compound to be vaporized and passed through the GC column for separation, followed by ionization and detection by mass spectrometry, which provides structural information based on the mass-to-charge ratio of fragmented ions.

Protocol: GC-MS Identification via Methyl Ester Derivatization

  • Derivatization:

    • To ~1 mg of the sample, add 500 µL of 2M methanolic HCl.

    • Heat the mixture at 60 °C for 1 hour in a sealed vial.

    • After cooling, neutralize with a saturated sodium bicarbonate solution and extract the methyl ester with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and dilute to a suitable concentration (~100 µg/mL) for GC-MS analysis.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • GC-MS Conditions:

    Table 3: GC-MS Method Parameters

ParameterConditionRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column suitable for a wide range of semi-volatile compounds.
Inlet Temperature 250 °CEnsures rapid vaporization of the derivatized analyte.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Oven Program Start at 80 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp allows for the separation of analytes with different boiling points.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 40-400 amuCovers the expected mass of the parent ion and key fragments.
  • Data Analysis:

    • Identify the peak for methyl 2-chloro-6-(trifluoromethyl)nicotinate.

    • Analyze the corresponding mass spectrum. The molecular ion peak and characteristic fragmentation pattern (e.g., loss of -OCH₃, -COOCH₃) will confirm the identity of the compound.

GCMS_Workflow cluster_prep Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation sample Take Sample esterify Esterify with Methanolic HCl sample->esterify extract Extract with Ethyl Acetate esterify->extract inject Inject into GC extract->inject separate Separation on DB-5ms inject->separate detect MS Detection (EI) separate->detect spectrum Analyze Mass Spectrum detect->spectrum confirm Confirm Structure spectrum->confirm

Caption: GC-MS workflow including derivatization.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide direct information about the molecular structure and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. For this compound, NMR can confirm the substitution pattern on the pyridine ring.

Protocol: NMR Sample Preparation

  • Solvent Selection: Use a deuterated solvent such as DMSO-d₆, which is effective at dissolving the carboxylic acid.

  • Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Analysis: Acquire ¹H, ¹³C, and optionally ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Expected Spectral Features:

  • ¹H NMR (in DMSO-d₆):

    • A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>13 ppm).

    • Two doublets in the aromatic region (approx. 8.0-8.5 ppm), corresponding to the two protons on the pyridine ring. Their coupling constant will be characteristic of a meta-relationship.

  • ¹³C NMR (in DMSO-d₆):

    • A signal for the carboxylic carbon (~165 ppm).

    • Signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

    • The CF₃ carbon signal will appear as a quartet.

  • ¹⁹F NMR:

    • A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present.[9] The spectrum provides a unique "fingerprint" of the molecule.

Protocol: FTIR Analysis

  • Sample Preparation: The KBr pellet technique is commonly used for solid samples. Mix a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder. Grind the mixture and press it into a thin, transparent pellet.

  • Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-2800O-H Stretch (broad)Carboxylic Acid (-COOH)
1715-1680C=O StretchCarboxylic Acid (-C=O)
1600-1550C=C and C=N StretchAromatic Pyridine Ring
1350-1150C-F Stretch (strong)Trifluoromethyl (-CF₃)
800-600C-Cl StretchChloro-substituent (-Cl)

Safety and Handling

This compound is classified as an irritant and is toxic if swallowed.[3][10]

  • Eye Irritation: Causes serious eye irritation.[3][10]

  • Skin Irritation: Causes skin irritation.[3][10]

  • Respiratory Irritation: May cause respiratory irritation.[3][10]

  • Acute Oral Toxicity: Toxic if swallowed.[3]

Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[1][11]

References

Application Notes & Protocols: Safe Handling and Storage of 2-Chloro-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Overview

2-Chloro-6-(trifluoromethyl)nicotinic acid (CAS No. 280566-45-2) is a halogenated pyridine carboxylic acid derivative. Its unique chemical structure, featuring a trifluoromethyl group and a chlorine atom on the pyridine ring, makes it a valuable building block in medicinal chemistry and drug discovery. It serves as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

The reactivity of this compound necessitates a thorough understanding of its properties to ensure safe handling and maintain its chemical integrity during storage. This document provides a detailed guide based on established safety data and best laboratory practices.

Hazard Identification and Risk Assessment

A comprehensive risk assessment must be conducted before handling this compound. The primary hazards are summarized below based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

Hazard Summary Table
GHS Pictograms
alt text
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Signal Word Danger
Hazard Statements H301: Toxic if swallowed.[1] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2]
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves, eye protection, and face protection.[3] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P302+P352: IF ON SKIN: Wash with plenty of water.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Safe Handling Protocols

Due to its hazardous properties, this compound must be handled with strict adherence to safety protocols to minimize exposure risk.

Engineering Controls
  • Chemical Fume Hood: All handling of this solid compound, including weighing and transferring, must be performed inside a certified chemical fume hood to prevent inhalation of dust particles.[4] The hood ensures that any airborne particulates are safely exhausted.

  • Ventilation: The laboratory should be well-ventilated to maintain air quality.[5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.[2]

PPE Component Specification Rationale
Hand Protection Nitrile or neoprene gloves.Provides a chemical barrier against skin contact. Gloves must be inspected before use and disposed of properly after handling.[6]
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust particles causing serious eye irritation. Standard safety glasses are insufficient.[7][8]
Skin & Body Protection A fully buttoned lab coat.Prevents contamination of personal clothing. Consider a chemically resistant apron for larger quantities.
Respiratory Protection A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup.Prevents respiratory tract irritation from inhaled dust.[9]
Step-by-Step Handling Procedure
  • Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing & Transfer:

    • Perform all weighing and transfers on a disposable weighing paper or in a suitable container within the fume hood.

    • Use spatulas and tools dedicated to this chemical to avoid cross-contamination.

    • Handle the compound gently to avoid creating airborne dust.[2]

  • Post-Handling:

    • Securely seal the container immediately after use.[7]

    • Clean the spatula and the work surface within the fume hood.

    • Properly dispose of contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[2][6]

Proper Storage Procedures

Correct storage is crucial for maintaining the stability and purity of this compound and ensuring laboratory safety.

Storage Parameter Requirement Justification
Temperature Store in a cool, dry place. Recommended temperature is 2-8°C.[10]Low temperatures minimize potential degradation over time.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).[9][10]The compound may be sensitive to moisture or air, and an inert atmosphere preserves its integrity.
Container Keep in a tightly closed, original, and properly labeled container.[7][5]Prevents contamination and exposure to air/moisture. Ensures clear identification.
Location Store in a well-ventilated area designated for hazardous chemicals, away from incompatible materials.[7]Segregation prevents accidental hazardous reactions.
Incompatible Materials Strong oxidizing agents, strong bases.Contact with these substances can lead to vigorous and potentially dangerous chemical reactions.
Workflow for Chemical Handling and Storage

The following diagram illustrates the standard workflow from receiving the chemical to its final storage.

G cluster_0 Receiving & Initial Storage cluster_1 Active Use Protocol cluster_2 Cleanup & Final Storage Receive Receive Compound Verify Integrity Log Log into Inventory Affix Date Receive->Log InitialStore Store in Quarantine Area (2-8°C, Inert Gas) Log->InitialStore Prep Prepare Workspace (Fume Hood, PPE) InitialStore->Prep User Request Transfer Transfer to Fume Hood Prep->Transfer Handle Weigh & Handle (Minimize Dust) Transfer->Handle Seal Securely Seal Container Handle->Seal Clean Clean Equipment & Work Area Seal->Clean Dispose Dispose of Waste (Gloves, Liners) Clean->Dispose Return Return to Long-Term Storage (Cool, Dry, Inert) Clean->Return

Caption: Workflow for receiving, handling, and storing the compound.

Emergency and Spill Response

Immediate and appropriate action is required in case of accidental exposure or spillage.

Exposure Response
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill Cleanup Protocol
  • Minor Spill (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Ensure you are wearing full PPE, including respiratory protection if necessary.

    • Gently sweep or scoop up the spilled solid material, avoiding dust generation.[2] Use dry cleanup procedures.

    • Place the material into a clean, dry, labeled container for hazardous waste disposal.

    • Clean the spill area with a damp cloth, and place the cloth in the waste container.

    • Ventilate the area.

  • Major Spill:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team or local fire department.

    • Prevent entry into the affected area.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

References

Application Note: A Robust and Scalable Protocol for the Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-6-(trifluoromethyl)nicotinic acid is a pivotal building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical sectors. Its structural motifs are present in numerous active pharmaceutical ingredients (APIs). This application note presents a detailed, scalable, and robust protocol for the synthesis of this compound. The described method is based on the Directed ortho-Metalation (DoM) of the readily available starting material, 2-chloro-6-(trifluoromethyl)pyridine, followed by carboxylation. We provide a comprehensive, step-by-step procedure suitable for scale-up, discuss the critical process parameters, and outline the necessary safety precautions for handling the organometallic intermediates involved.

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry. Specifically, substituted nicotinic acids serve as crucial intermediates for a wide range of biologically active molecules. This compound (CAS 280566-45-2) has emerged as a key precursor for complex molecular targets due to its distinct electronic properties and multiple points for further functionalization.[1][2] The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of the final drug substance.[3]

Direct C-H functionalization of pyridine rings is a powerful tool for introducing substituents with high regioselectivity.[4] The synthesis of this compound, however, presents a challenge in selectively introducing a carboxyl group at the C3 position. The chosen synthetic strategy leverages the principle of Directed ortho-Metalation (DoM), a highly effective method for the regioselective deprotonation of aromatic rings bearing a directing metalation group (DMG).[5][6]

In this protocol, the pyridine nitrogen atom and the electron-withdrawing chloro and trifluoromethyl groups activate the C3 proton, facilitating its abstraction by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting aryllithium intermediate is then trapped with carbon dioxide to yield the desired nicotinic acid derivative. This approach avoids the harsh conditions and potential isomer formation associated with other synthetic routes.

Synthetic Strategy and Mechanism

The overall synthetic transformation is depicted below. The process begins with the commercially available 2-chloro-6-(trifluoromethyl)pyridine. The key step is the regioselective lithiation at the C3 position, directed by the pyridine nitrogen.

Reaction Scheme

Caption: Overall synthesis of this compound.

Mechanism: Directed ortho-Metalation (DoM)

The mechanism relies on the coordination of the lithium ion from LDA to the pyridine nitrogen. This coordination increases the kinetic acidity of the adjacent C3 proton, allowing for its selective abstraction.

  • Coordination: The Lewis acidic lithium ion of LDA coordinates to the Lewis basic pyridine nitrogen atom. This pre-complexation step positions the bulky diisopropylamide base in proximity to the C3 proton.

  • Deprotonation: The amide base abstracts the C3 proton, forming a thermodynamically stable 3-lithiopyridine intermediate. This step is performed at cryogenic temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium species.[7]

  • Carboxylation: The highly nucleophilic aryllithium intermediate attacks carbon dioxide (from dry ice or CO₂ gas), forming a lithium carboxylate salt.

  • Protonation: An acidic aqueous work-up protonates the carboxylate salt to yield the final product, this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale (e.g., 10 g) and includes considerations for scaling up to kilogram quantities in a pilot plant setting.

Materials and Equipment
Material/EquipmentSpecificationSupplier ExampleNotes
2-Chloro-6-(trifluoromethyl)pyridine98% or higher puritySigma-Aldrich, Combi-BlocksStarting material.[8]
Lithium Diisopropylamide (LDA)2.0 M solution in THF/heptane/ethylbenzeneSigma-AldrichHighly reactive and pyrophoric. Handle under inert gas.[9]
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OAcros OrganicsMust be dry to prevent quenching of the organolithium.
Carbon Dioxide (CO₂)Solid (dry ice) or gasLocal supplierDry ice should be crushed into a powder before use.
Hydrochloric Acid (HCl)2 M aqueous solutionFisher ScientificFor work-up.
Diethyl Ether (Et₂O)ACS GradeVWRFor extraction.
Jacketed Glass ReactorAppropriate volume with overhead stirrerChemglassFor scale-up, ensure adequate cooling capacity.
Low-Temperature CirculatorCapable of maintaining -78 °CJulabo, HuberEssential for temperature control.
Nitrogen/Argon LineWith bubblerStandard lab supplyTo maintain an inert atmosphere.
Step-by-Step Procedure

WARNING: This procedure involves pyrophoric and moisture-sensitive reagents. It must be performed by trained personnel under a strict inert atmosphere (Nitrogen or Argon) using appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[10][11][12][13]

  • Reactor Setup: Assemble a dry, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Purge the entire system with dry nitrogen for at least 30 minutes.

  • Charge Starting Material: Charge the reactor with 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF (approx. 10 volumes, e.g., 10 mL per gram of starting material).

  • Cooling: Begin stirring and cool the solution to -78 °C using a dry ice/acetone bath or a low-temperature circulator.

  • LDA Addition: Slowly add Lithium Diisopropylamide (LDA) solution (1.1 eq) via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to deep red or brown is typically observed, indicating the formation of the lithiated species.

  • Reaction Aging: Stir the reaction mixture at -78 °C for 1-2 hours after the addition is complete. In-process control (IPC) via quenching a small aliquot and analyzing by GC-MS can be used to confirm the consumption of starting material.

  • Carboxylation (Quench): Prepare a slurry of crushed dry ice in a separate flask or carefully introduce CO₂(g) over the surface of the reaction mixture at a controlled rate. The quench is exothermic; perform this step slowly while maintaining the temperature below -60 °C. The dark color of the reaction should fade.

  • Warm-up and Aqueous Work-up: Once the quench is complete, allow the reaction mixture to slowly warm to room temperature. Slowly add 2 M HCl (aq) until the pH of the aqueous layer is ~2.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into diethyl ether or another suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification/Isolation: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the final product as a white to off-white solid.

Process Visualization and Data

Laboratory Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Assemble & Dry Reactor prep2 Charge Pyridine & THF prep1->prep2 react1 Cool to -78 °C prep2->react1 react2 Add LDA Solution (T < -70 °C) react1->react2 react3 Age at -78 °C for 1-2h react2->react3 react4 Quench with CO₂ (T < -60 °C) react3->react4 work1 Warm to RT react4->work1 work2 Acidify with 2M HCl work1->work2 work3 Extract with Et₂O work2->work3 work4 Wash, Dry, Concentrate work3->work4 work5 Recrystallize work4->work5 final Final Product: 2-Chloro-6-(trifluoromethyl) nicotinic acid work5->final Dry Product

Caption: Step-by-step workflow for the synthesis and purification.

Representative Batch Data
ParameterValue
Starting Material Input10.0 g (55.1 mmol)
Anhydrous THF100 mL
LDA (2.0 M Solution)30.3 mL (60.6 mmol, 1.1 eq)
Reaction Temperature-78 °C to -75 °C
Reaction Time1.5 hours
Typical Crude Yield11.2 g (90%)
Purity (by HPLC)>98% (after recrystallization)
Melting Point138-141 °C

Safety and Handling

  • Lithium Diisopropylamide (LDA): LDA is a pyrophoric reagent that reacts violently with water and protic solvents. It can cause severe chemical burns. Always handle LDA solutions under an inert atmosphere in a well-ventilated fume hood.[9][10] Use spark-proof tools and ensure proper grounding of equipment.[9] In case of fire, use a dry chemical (Class D) extinguisher; DO NOT use water or CO₂.[10]

  • Cryogenic Operations: Handling reactions at -78 °C requires insulated gloves and safety glasses. Ensure that the cooling bath is stable and cannot be easily tipped over.

  • Pressure Management: Quenching with CO₂ (especially from a cylinder) can lead to pressure build-up. Ensure the system is adequately vented through a bubbler.

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves are mandatory at all times.[11][13]

Conclusion

The Directed ortho-Metalation strategy provides a reliable, efficient, and highly regioselective method for the scale-up synthesis of this compound. By carefully controlling critical parameters, particularly temperature and moisture, this protocol consistently delivers a high yield of the desired product with excellent purity. The procedure is well-suited for researchers and process chemists in the pharmaceutical and drug development fields requiring access to this valuable synthetic intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions for the best possible outcomes.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its preparation can be challenging, often requiring careful control of reaction conditions to achieve high yield and purity. This guide provides practical, experience-based advice to help you overcome common hurdles in its synthesis.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound. The solutions provided are based on established chemical principles and have been validated in practice.

Low or No Product Yield

Q: I am experiencing very low or no yield of the final product. What are the likely causes and how can I address them?

A: Low or no yield can stem from several factors, from the quality of your starting materials to the specifics of your reaction setup. Here is a systematic approach to troubleshooting this issue:

  • Starting Material Integrity:

    • Purity of 2-Chloronicotinic Acid: The presence of isomers or other impurities in your starting 2-chloronicotinic acid can significantly hinder the reaction. Verify the purity of your starting material using techniques like NMR or HPLC. If necessary, purify the starting material by recrystallization.

    • Activity of Trifluoromethylating Reagent: The trifluoromethylating reagent (e.g., Togni's reagent, Langlois' reagent) can degrade over time, especially if not stored under anhydrous conditions. It is advisable to use a fresh batch or test the activity of your current batch on a small-scale reaction with a known substrate.

  • Reaction Conditions:

    • Moisture and Air Sensitivity: Many trifluoromethylation reactions are sensitive to moisture and atmospheric oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all your solvents and reagents are thoroughly dried.

    • Temperature Control: The reaction temperature is often critical. For radical-mediated trifluoromethylations, the temperature needs to be high enough to initiate the reaction but not so high as to cause decomposition of the reagents or product. Monitor the internal reaction temperature carefully.

    • Solvent Choice: The choice of solvent can influence the solubility of reagents and the reaction mechanism. Aprotic solvents like DMF, DMAc, or acetonitrile are commonly used. If you are experiencing issues, consider screening a few different anhydrous solvents.

  • Reaction Mechanism Considerations:

    • Radical Initiation: If you are using a radical-based method, ensure that your radical initiator (if required) is active and added at the correct point in the reaction.

    • Catalyst Activity: For catalyzed reactions, the catalyst's activity is paramount. If you are using a metal catalyst, ensure it has not been deactivated by impurities.

Formation of Byproducts

Q: I am observing significant byproduct formation in my reaction mixture. What are the common byproducts and how can I minimize them?

A: Byproduct formation is a common challenge. Identifying the byproducts is the first step to mitigating their formation.

  • Over-chlorination: In some synthetic routes, there is a risk of further chlorination of the pyridine ring. This can be minimized by carefully controlling the stoichiometry of the chlorinating agent and the reaction temperature.

  • Isomeric Products: The trifluoromethyl group may be introduced at a different position on the pyridine ring, leading to isomeric impurities. The regioselectivity of the trifluoromethylation is often influenced by the electronic and steric nature of the substituents on the pyridine ring.[1][2] Activating the pyridine nitrogen, for example, by forming an N-oxide or an N-methylpyridinium salt, can direct the trifluoromethylation to the C2 or C6 position.[3][4]

  • Hydrolysis of the Trifluoromethyl Group: Under harsh basic or acidic conditions, the trifluoromethyl group can be susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid at that position. Careful control of pH during workup is crucial.

To minimize byproduct formation, consider the following:

  • Optimize Reaction Stoichiometry: Carefully control the molar ratios of your reactants.

  • Temperature and Reaction Time: Running the reaction at the optimal temperature for the desired transformation and avoiding unnecessarily long reaction times can reduce the formation of degradation products.

  • Choice of Reagents: Different trifluoromethylating reagents have different reactivities and selectivities. It may be beneficial to screen a few different reagents to find the one that gives the cleanest reaction profile for your specific substrate.

Purification Challenges

Q: I am having difficulty purifying the final product. What are the recommended purification methods?

A: Purifying this compound can be challenging due to its polarity and the potential presence of closely related impurities.

  • Recrystallization: This is often the most effective method for purifying the final product. A common procedure involves dissolving the crude product in a hot solvent (e.g., methanol or ethanol) and then allowing it to cool slowly to form crystals. The choice of solvent is critical and may require some experimentation.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to extract the desired product into the aqueous layer as its salt. The aqueous layer is then acidified to precipitate the pure product, which can be collected by filtration.

  • Column Chromatography: While possible, column chromatography can be challenging for this polar compound. If you must use chromatography, consider using a polar stationary phase and a carefully selected solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common synthetic strategies generally fall into two categories:

  • Trifluoromethylation of a Pre-functionalized Pyridine Ring: This approach typically starts with a 2-chloronicotinic acid derivative, which is then subjected to a trifluoromethylation reaction. A variety of trifluoromethylating reagents can be used, including radical sources (like Langlois' reagent) and electrophilic sources (like Togni's reagent).[5]

  • Cyclocondensation Reactions: In this strategy, the pyridine ring is constructed from acyclic precursors that already contain the trifluoromethyl group. This can be an effective way to control the regiochemistry of the final product.[6]

Q2: What is the role of the copper catalyst that is sometimes used in trifluoromethylation reactions?

A2: Copper catalysts are often used in trifluoromethylation reactions, particularly those involving nucleophilic trifluoromethylating reagents. The copper catalyst facilitates the transfer of the trifluoromethyl group to the aromatic ring, often through a reductive elimination step from a copper(III) intermediate. This can lead to milder reaction conditions and improved yields.

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be taken at regular intervals, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.

Q4: What are the key safety precautions I should take when working with trifluoromethylating reagents?

A4: Trifluoromethylating reagents can be hazardous and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some trifluoromethylating reagents are moisture-sensitive and may react violently with water. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using for detailed handling and safety information.

Experimental Protocols

General Protocol for Trifluoromethylation of 2-Chloronicotinic Acid

This protocol is a general guideline and may require optimization for your specific setup and scale.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1 equivalent).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Reagents: Add anhydrous solvent (e.g., DMF, 10 mL per gram of starting material) via syringe. Add the trifluoromethylating reagent (e.g., Togni's reagent, 1.5 equivalents) and any required catalyst or additives under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or acid-base extraction as described in the "Purification Challenges" section.

Data Presentation

Parameter Condition A Condition B Condition C
Starting Material 2-Chloronicotinic Acid2-Chloro-3-cyanopyridine6-Hydroxynicotinic Acid
Key Transformation Direct TrifluoromethylationHydrolysis then TrifluoromethylationChlorination then Trifluoromethylation
Typical Yield 60-75%55-70%65-80%
Key Considerations RegioselectivityHydrolysis conditionsChlorination selectivity

Visualizations

Experimental Workflow for Synthesis

cluster_0 Starting Material Preparation cluster_1 Reaction cluster_2 Workup and Purification Start 2-Chloronicotinic Acid Dry Drying of Solvent and Reagents Start->Dry ReactionSetup Reaction Setup under Inert Atmosphere Dry->ReactionSetup Transfer AddReagents Addition of Trifluoromethylating Reagent and Catalyst ReactionSetup->AddReagents Heat Heating and Stirring AddReagents->Heat Quench Quenching of Reaction Heat->Quench Completion Extract Extraction with Organic Solvent Quench->Extract Purify Purification (Recrystallization or Acid-Base Extraction) Extract->Purify Product Pure this compound Purify->Product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Start Low or No Product Yield CheckSM Check Starting Material Purity and Reagent Activity Start->CheckSM CheckConditions Verify Reaction Conditions (Anhydrous, Inert, Temperature) CheckSM->CheckConditions No Issue SolutionSM Purify Starting Material / Use Fresh Reagents CheckSM->SolutionSM Problem Found CheckMechanism Review Reaction Mechanism (Initiator/Catalyst) CheckConditions->CheckMechanism No Issue SolutionConditions Optimize Solvent, Temperature, and Reaction Time CheckConditions->SolutionConditions Problem Found SolutionMechanism Ensure Initiator/Catalyst is Active and Correctly Used CheckMechanism->SolutionMechanism Problem Found

Caption: A decision tree to diagnose and resolve low product yield.

References

Technical Support Center: Purification of 2-Chloro-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Chloro-6-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification of this key chemical intermediate. We will address common challenges and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common queries regarding the handling and purification of this compound.

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is typically a white to light yellow crystalline powder or solid.[1][2] It is essential to know its properties for effective purification design. Key data is summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₃ClF₃NO₂[2][3][4]
Molecular Weight 225.55 g/mol [2][4]
Melting Point 120 °C[5][6]
Appearance White to light yellow crystalline powder[1][2]
Solubility Almost insoluble in water at room temperature; soluble in organic solvents like ethanol and dimethylformamide.[1]
CAS Number 280566-45-2[2][3]

Q2: What are the primary safety concerns when handling this compound?

A2: This compound is classified as an irritant and can be toxic if swallowed.[4][5] It is known to cause skin, eye, and respiratory system irritation.[1][4] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

Q3: What are the likely impurities in crude this compound?

A3: The impurities depend heavily on the synthetic route. Common synthesis pathways may involve the hydrolysis of a nitrile precursor or chlorination of a pyridine ring.[7][8][9] Therefore, potential impurities could include:

  • Unreacted Starting Materials: Such as the corresponding nicotinonitrile or hydroxynicotinic acid derivative.

  • Side-Products: Over-chlorinated species or products from incomplete hydrolysis. For instance, processes involving phosphorus oxychloride can sometimes lead to byproducts.[10]

  • Residual Solvents: Solvents used in the synthesis and initial work-up.

  • Colored Impurities: High molecular weight byproducts formed during the reaction.

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can identify and quantify impurities if their signals are resolved from the product peaks.

  • Melting Point Analysis: A sharp melting point close to the literature value (120 °C) is a good indicator of high purity.[5][6] A broad or depressed melting range suggests the presence of impurities.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process, providing potential causes and actionable solutions.

Problem 1: The final product is off-white, yellow, or brown instead of white.

  • Potential Cause: The presence of high molecular weight, colored impurities or residual starting materials from the synthesis. These impurities often arise from complex reaction pathways or degradation.

  • Solution 1 (Recrystallization with Decolorizing Agent): The most common and effective method is recrystallization with the addition of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.

    • Causality: Activated charcoal has a highly porous structure with a large surface area, allowing it to effectively adsorb large, flat aromatic molecules (often the source of color) through van der Waals forces.

  • Solution 2 (Repeat Purification): If a single purification step is insufficient, a second recrystallization or passing the material through a short plug of silica gel may be necessary.

Problem 2: Low yield after recrystallization.

  • Potential Cause 1: Using too much solvent. If an excessive volume of solvent is used, a significant amount of the product will remain dissolved even after cooling, leading to poor recovery.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until dissolution is just complete.

  • Potential Cause 2: Cooling too quickly or not cooling enough. Rapid cooling can trap impurities within the crystal lattice, while insufficient cooling will leave product in the solution.

    • Solution: Allow the solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling promotes the formation of larger, purer crystals.

  • Potential Cause 3: Premature crystallization during hot filtration. If the solution cools too much during filtration to remove insoluble impurities (like charcoal), the product will crystallize on the filter paper, reducing the yield.

    • Solution: Use a pre-heated filter funnel and receiving flask. Perform the filtration as quickly as possible. If crystallization occurs, it may be possible to wash the filter paper with a small amount of hot solvent to redissolve the product.

Problem 3: The product "oils out" instead of crystallizing.

  • Potential Cause: This typically occurs when the melting point of the impure compound is lower than the boiling point of the solvent used, or the concentration of impurities is very high, disrupting crystal lattice formation.

  • Solution 1 (Solvent System Adjustment): Switch to a lower-boiling point solvent or use a co-solvent system. For example, if you are using ethanol, you can try adding a non-polar solvent like hexanes dropwise to the hot solution until it becomes slightly cloudy (the cloud point), then allow it to cool slowly.

  • Solution 2 (Seeding): Introduce a small, pure crystal of this compound into the supersaturated solution. This "seed" crystal provides a nucleation site for crystal growth to begin.

  • Solution 3 (Pre-purification): If the crude material is very impure, an initial purification by column chromatography may be necessary to remove the bulk of the impurities before attempting a final recrystallization.

Problem 4: Persistent impurities are still detected by HPLC or NMR after recrystallization.

  • Potential Cause: The impurity has very similar solubility properties to the desired product, causing it to co-crystallize.

  • Solution (Column Chromatography): This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.

    • Causality: Even compounds with similar solubilities can often be separated by chromatography due to differences in their polarity. The more polar a compound, the more strongly it will adhere to the polar silica gel, and the more slowly it will travel down the column. A gradient of solvents (e.g., starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate) is typically used to elute compounds of increasing polarity.

Part 3: Experimental Protocols & Workflows

Workflow: Selecting a Purification Strategy

The choice of purification method depends on the initial purity of the crude product and the nature of the impurities. The following decision tree illustrates a logical approach.

G start Assess Crude Material (TLC, NMR, Appearance) purity_check Purity >90%? Minor colored impurities? start->purity_check recrystallize Protocol 1: Recrystallization purity_check->recrystallize Yes oily_check Is crude product an oil or highly impure (<70%)? purity_check->oily_check No final_product Pure Product (Verify by HPLC, NMR, MP) recrystallize->final_product chromatography Protocol 2: Column Chromatography chromatography->final_product oily_check->recrystallize No oily_check->chromatography Yes

Caption: Decision tree for selecting the optimal purification method.

Protocol 1: Purification by Recrystallization

This protocol is ideal for crude material that is >90% pure and contains minor colored impurities. An ethanol/water solvent system is effective due to the compound's high solubility in hot ethanol and low solubility in water.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Activated charcoal (decolorizing carbon)

  • Erlenmeyer flasks, heated stir plate, Buchner funnel, filter paper, ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating on a stir plate to near boiling. Continue adding ethanol in small portions until the solid is completely dissolved. Note the volume of ethanol used.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% by weight of your crude material). Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: If charcoal was used, or if there are any insoluble impurities, perform a hot filtration. Pre-heat a clean flask and a filter funnel. Quickly filter the hot solution through a fluted filter paper into the clean, pre-heated flask.

  • Crystallization: To the hot, clear filtrate, add deionized water dropwise with swirling until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the cloudiness, resulting in a saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold 1:1 ethanol/water mixture, followed by a wash with a small amount of ice-cold water to remove residual ethanol.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point, HPLC, and/or NMR.

References

Technical Support Center: Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Chloro-6-(trifluoromethyl)nicotinic acid (CTNA). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical fluorinated pyridine intermediate. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Overview of a Common Synthetic Pathway

A prevalent strategy for synthesizing this compound involves the selective oxidation of a C3-functionalized precursor, which itself is derived from 2-chloro-6-(trifluoromethyl)pyridine. The workflow below illustrates a generalized approach, highlighting the critical carboxylation step where many side reactions can occur.

G cluster_0 Precursor Synthesis cluster_1 Carboxylation & Final Product A 2-Chloro-6-(trifluoromethyl)pyridine B Functionalization at C3 (e.g., Lithiation, Grignard formation) A->B Organometallic Reagent C Carboxylation with CO2 (or other carboxylating agent) B->C Quench D Acidic Work-up & Isolation C->D E This compound (Target Product) D->E

Caption: Generalized synthetic workflow for this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format. Each answer provides an explanation of the underlying chemistry and actionable steps for resolution.

Category 1: Contamination by Hydrolysis Side Products

Question 1: My final product is contaminated with a byproduct that has a molecular weight of 207.11 g/mol . What is this impurity and how can I prevent its formation?

Answer: This common impurity is almost certainly 2-hydroxy-6-(trifluoromethyl)nicotinic acid (MW: 207.11 g/mol ).[1][2][3] Its formation is a classic example of nucleophilic aromatic substitution, where the chloride at the C2 position is displaced by a hydroxide or water molecule.

  • Causality (The 'Why'): The pyridine ring, especially when activated by the electron-withdrawing trifluoromethyl group, makes the C2 position susceptible to nucleophilic attack. This hydrolysis reaction is significantly accelerated by:

    • Presence of water in solvents or reagents.

    • Basic conditions (e.g., during a basic work-up or if using hydroxide bases).[4]

    • Elevated temperatures during the reaction or work-up.

  • Troubleshooting & Prevention Protocol:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure reagents like CO2 (if used from a cylinder) are passed through a drying tube.

    • Control pH During Work-up: When quenching the reaction, perform the acidification at low temperatures (0-5 °C) and avoid letting the mixture stand under neutral or basic aqueous conditions for extended periods. Add acid dropwise to neutralize any excess base and precipitate the product without generating excessive heat.[5]

    • Temperature Management: Maintain low temperatures throughout the synthesis and work-up phases where water is present.

    • Purification: If the hydroxy byproduct does form, it can often be separated from the desired chloro-acid by recrystallization or column chromatography, exploiting the polarity difference between the -Cl and -OH groups.

Category 2: Issues Related to Ring Chlorination

Question 2: My mass spectrometry analysis shows evidence of dichlorinated trifluoromethylpyridines in my starting material or dichlorinated nicotinic acids in my product. How did this happen?

Answer: This issue stems from the synthesis of the precursor, 2-chloro-6-(trifluoromethyl)pyridine. Over-chlorination can introduce an additional chlorine atom at the 3- or 5-position of the pyridine ring.[4] These dichlorinated impurities can be difficult to separate by distillation from the desired monochloro starting material and will carry through the synthetic sequence.[4]

  • Causality (The 'Why'): The synthesis of precursors often involves high-temperature chlorination steps.[6][7] Without precise control over stoichiometry, temperature, and reaction time, the reaction can proceed past the desired monochlorination stage. The trifluoromethyl group is a meta-director, but under harsh conditions, substitution at other positions can occur.

  • Troubleshooting & Prevention Protocol:

    • Source High-Purity Starting Material: Whenever possible, source 2-chloro-6-(trifluoromethyl)pyridine with a specified purity of >98% and check the certificate of analysis for dichlorinated impurities.

    • Analytical Vigilance: Before starting your synthesis, run a GC-MS analysis on your starting material to confirm its purity.

    • Purification of Precursor: If significant dichlorinated impurities are present, consider purifying the 2-chloro-6-(trifluoromethyl)pyridine precursor by fractional distillation or preparative chromatography before use.

Category 3: Decarboxylation and Incomplete Reactions

Question 3: My yield is low, and I suspect I am losing the product during purification. Could decarboxylation be an issue?

Answer: Yes, decarboxylation is a potential side reaction for nicotinic acids, particularly under harsh thermal stress. While this compound is relatively stable, attempting purification by distillation at atmospheric pressure can lead to the loss of CO2 and formation of 2-chloro-6-(trifluoromethyl)pyridine.[8]

  • Causality (The 'Why'): The carboxylic acid group can be eliminated as carbon dioxide, a process often catalyzed by heat or trace metals. The stability of the resulting pyridinyl anion intermediate influences the ease of this reaction.

  • Troubleshooting & Prevention Protocol:

    • Avoid High-Temperature Purification: Do not distill the final free acid product. Purification should be achieved through non-thermal methods.

    • Recommended Purification:

      • Recrystallization: This is the preferred method. The crude product can be dissolved in a suitable hot solvent (e.g., ethanol, methanol/water mixture) and allowed to cool slowly to form pure crystals.

      • Acid-Base Extraction: Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent (like dichloromethane or ether) to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure product.[5]

Question 4: I see a significant amount of my starting material, 2-chloro-6-(trifluoromethyl)pyridine, remaining after the carboxylation reaction and work-up. What causes this incomplete conversion?

Answer: Incomplete conversion in a carboxylation reaction, especially one proceeding via an organometallic intermediate (like a lithiate or Grignard), typically points to issues with the formation or stability of that key intermediate.

  • Causality (The 'Why'):

    • Insufficient Reagent: The stoichiometry of the organometallic reagent (e.g., n-BuLi) might be insufficient to account for any acidic protons or reactive impurities in the system.

    • Reagent Decomposition: Organolithium reagents are highly reactive and can be quenched by moisture, oxygen, or acidic protons on other molecules. They are also thermally unstable.

    • Poor CO2 Delivery: Inefficient bubbling of CO2 gas or using an insufficient amount of solid CO2 (dry ice) can starve the reaction.

  • Troubleshooting & Prevention Protocol:

    • Check Reagent Titer: The molarity of commercial organolithium reagents can decrease over time. It is best practice to titrate them before use to ensure accurate stoichiometry.

    • Strict Inert Atmosphere: The reaction must be conducted under a rigorously inert atmosphere (e.g., dry Argon or Nitrogen) to prevent quenching of the organometallic intermediate.

    • Reverse Addition: Consider a "reverse quench" where the generated organometallic solution is added slowly to a slurry of freshly crushed dry ice in an anhydrous solvent. This ensures the carboxylating agent is always in excess.

Summary of Potential Side Products

Side Product NameMolecular FormulaMolecular Weight ( g/mol )Common Cause
2-Hydroxy-6-(trifluoromethyl)nicotinic acidC₇H₄F₃NO₃207.11Hydrolysis of the C2-Cl bond by water/base.[1]
2,X-Dichloro-6-(trifluoromethyl)nicotinic acidC₇H₂Cl₂F₃NO₂260.00Use of over-chlorinated starting material.[4]
2-Chloro-6-(trifluoromethyl)pyridineC₆H₃ClF₃N181.54Decarboxylation of product; Incomplete reaction.[9]

Troubleshooting Workflow: Identifying the Hydroxy Impurity

The following diagram outlines a logical workflow for identifying and addressing the common hydrolysis side product.

G start Run LC-MS or GC-MS on crude product check_mass Is an impurity peak with m/z ≈ 207 observed? start->check_mass is_hydrolysis Impurity is likely 2-hydroxy-6-(trifluoromethyl)nicotinic acid check_mass->is_hydrolysis Yes no_issue Hydrolysis is not a significant side reaction. Proceed with standard purification. check_mass->no_issue No review_protocol Review Hydrolysis Prevention Protocol: - Check solvent dryness - Control work-up temp & pH is_hydrolysis->review_protocol repurify Purify via recrystallization or acid-base extraction to remove polar impurity review_protocol->repurify

Caption: Troubleshooting workflow for the hydrolysis byproduct.

References

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical fluorinated pyridine intermediate.[1] We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a direct question-and-answer format, providing both immediate solutions and the rationale behind them.

Problem 1: My reaction shows low or no conversion of the starting material, 2,6-dichloro-3-(trifluoromethyl)pyridine.

This is a common stumbling block, often related to the hydrolysis step where one chlorine atom is selectively replaced by a carboxyl group.

Answer: Low conversion typically points to issues with reaction conditions or reagent activity. Let's break down the likely causes:

  • Suboptimal Hydrolysis Conditions: The selective hydrolysis of one chlorine atom over the other is a nuanced process. The reaction often requires forcing conditions, but these must be carefully controlled to prevent side reactions.

    • Causality: The electron-withdrawing nature of the trifluoromethyl group and the adjacent chlorine atom deactivates the pyridine ring, making nucleophilic substitution challenging. Achieving selective hydrolysis at the 2-position while leaving the 6-position intact requires a precise balance of temperature, pressure, and reactant concentration.

    • Solution:

      • Temperature & Pressure: Consider increasing the reaction temperature gradually. Many industrial preparations of related compounds utilize high temperatures (100-200°C) and elevated pressure in an autoclave to drive the reaction to completion.

      • Base Concentration: Ensure the molar equivalent of your base (e.g., NaOH, KOH) is sufficient. A common starting point is 2-3 equivalents relative to the substrate.

      • Solvent System: While water is the reactant, co-solvents like DMSO or NMP can be used to improve the solubility of the starting material, enhancing the reaction rate.

  • Reagent Purity and Water Content: The quality of your starting material and solvent is paramount.

    • Causality: Impurities in the starting 2,6-dichloro-3-(trifluoromethyl)pyridine can interfere with the reaction. The presence of excess water in solvents (if using a co-solvent system) can dilute reactants and alter reaction kinetics.

    • Solution:

      • Verify the purity of your starting material via GC-MS or NMR.

      • Use appropriately dried solvents if a co-solvent system is employed.

Problem 2: I'm observing significant formation of impurities, particularly the di-hydrolyzed product or other unidentified byproducts.

The formation of multiple products dramatically complicates purification and reduces the yield of the desired acid.

Answer: This issue stems from a loss of selectivity in the reaction. The goal is to hydrolyze only the chlorine at the 2-position.

  • Over-Reaction/Lack of Selectivity:

    • Causality: The conditions required to hydrolyze the first chlorine can sometimes be harsh enough to begin hydrolyzing the second, leading to the formation of 2-hydroxy-6-(trifluoromethyl)nicotinic acid.

    • Solution:

      • Reaction Monitoring: Implement rigorous in-process controls. Use techniques like HPLC or GC to monitor the disappearance of starting material and the appearance of the desired product versus the di-hydrolyzed byproduct. Stop the reaction once the optimal conversion/selectivity ratio is achieved.

      • Controlled Reagent Addition: Instead of adding all the base at once, consider a slow, controlled addition to maintain a specific pH and concentration, which can favor mono-hydrolysis.

  • Alternative Synthetic Route Side Reactions: If you are using a different pathway, such as one involving a Sandmeyer-type reaction, other impurities can arise.[2][3]

    • Causality: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2][4] This radical nature can lead to side products, including biaryl compounds or premature quenching of the aryl radical.[4][5]

    • Solution:

      • Catalyst Choice: Ensure you are using the correct copper(I) salt (e.g., CuCl) in catalytic or stoichiometric amounts as required by the specific protocol.[2][3]

      • Temperature Control: Diazonium salts can be unstable. Keep the diazotization step cold (typically 0-5°C) and control the temperature carefully during the substitution step to minimize decomposition and side reactions.

Problem 3: My product yield is high according to HPLC, but I'm losing significant amounts during workup and purification.

Isolating the final product from the reaction mixture is a critical step where substantial losses can occur.

Answer: this compound is an acid, and its solubility is highly dependent on pH.[6] This property is key to its isolation.

  • Improper pH for Precipitation:

    • Causality: In a basic aqueous solution (after hydrolysis), the product exists as its highly water-soluble carboxylate salt. To precipitate the solid acid, the solution must be acidified. If the pH is too high, the product remains in solution. If the pH is too low, you risk protonating other species, which might co-precipitate.

    • Solution:

      • After the reaction, cool the mixture (e.g., in an ice bath) to reduce the solubility of the final product.

      • Slowly add a strong acid (e.g., concentrated HCl) dropwise with vigorous stirring.[1]

      • Monitor the pH closely. The target pH for precipitation of similar chloronicotinic acids is often in the range of 2.0-2.5.[7]

      • Allow the mixture to "age" at a low temperature for about an hour to maximize crystallization before filtering.[1]

  • Recrystallization Solvent Choice:

    • Causality: Using a solvent in which the product is too soluble will result in poor recovery. Conversely, a solvent in which it is completely insoluble will not work for purification.

    • Solution:

      • An ideal recrystallization solvent (or solvent pair) should dissolve the product well at high temperatures but poorly at low temperatures.

      • Common choices for similar compounds include aqueous ethanol, toluene, or heptane. Perform small-scale solubility tests to find the optimal system for your product.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This self-validating system allows for rapid qualitative assessment of reaction progress.

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Spotting: At regular intervals (e.g., every hour), quench a small aliquot of the reaction mixture and dissolve it in a suitable solvent (e.g., ethyl acetate). Spot this alongside your starting material standard and a co-spot (both starting material and reaction mixture in the same lane).

  • Elution: Develop the plate in a chamber with an appropriate mobile phase.

  • Visualization: Visualize under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new spot for the product indicate conversion.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel 60 F254Standard polar stationary phase suitable for polar analytes.
Mobile Phase 7:3 Hexane:Ethyl AcetateAdjust polarity as needed to achieve an Rf value of ~0.3-0.5 for the product.
Visualization UV Lamp (254 nm)Aromatic rings of the pyridine system will quench fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A: Several routes exist, but a common and scalable approach begins with a substituted pyridine. One prevalent method involves the selective hydrolysis of 2,6-dichloro-3-(trifluoromethyl)pyridine. Another conceptual approach could involve building the pyridine ring from acyclic precursors.[8][9] A Sandmeyer-type reaction, converting an amino group to a chloro group, is also a classic transformation in aromatic chemistry that could be adapted.[2][3][4]

Diagram 1: Common Synthetic Pathway

Synthetic_Pathway SM 2,6-dichloro-3- (trifluoromethyl)pyridine Intermediate Intermediate Salt SM->Intermediate 1. NaOH, H2O 2. Heat/Pressure Product 2-Chloro-6-(trifluoromethyl) nicotinic acid Intermediate->Product HCl (aq) pH ~ 2-3

Caption: Hydrolysis pathway to the target compound.

Q2: What specific safety precautions are necessary when working with the reagents for this synthesis?

A: Safety is paramount. The target compound itself is classified as an irritant and is toxic if swallowed.[10] Reagents used in various synthetic routes carry significant hazards:

  • Phosphorus Oxychloride (POCl₃): If used as a chlorinating agent, POCl₃ is highly corrosive and reacts violently with water.[7][11] All manipulations must be done in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.

  • Strong Acids/Bases (HCl, NaOH): These are corrosive and can cause severe burns. Always add acid to water, not the other way around, to manage the exothermic reaction.

  • High Pressure Reactions: If using an autoclave, ensure it is properly rated for the intended pressure and temperature and that you are fully trained in its operation.

Q3: Can you explain the mechanism of the Ullmann condensation, and could it be relevant here?

A: The Ullmann condensation is a copper-catalyzed reaction that forms C-O, C-N, or C-S bonds with aryl halides.[12][13][14] While not a direct route to the nicotinic acid itself, it is highly relevant for creating derivatives. For instance, if you wanted to synthesize an ether or amine derivative from your this compound product, an Ullmann-type reaction would be a primary method to consider. The reaction typically involves a copper(I) catalyst that undergoes oxidative addition with the aryl halide, followed by reaction with a nucleophile (like an alcohol or amine) and subsequent reductive elimination.[12]

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Final Yield Check_Conversion Check Reaction Conversion (TLC, HPLC, GC) Start->Check_Conversion Check_Workup Analyze Workup & Purification Losses Start->Check_Workup Low_Conversion Problem: Low Conversion Check_Conversion->Low_Conversion Conversion < 80% High_Loss Problem: High Purification Loss Check_Workup->High_Loss Mass Balance Poor Temp Optimize Temperature & Pressure Low_Conversion->Temp Reagents Verify Reagent Purity & Stoichiometry Low_Conversion->Reagents pH Optimize Precipitation pH (Target ~2-3) High_Loss->pH Solvent Select Optimal Recrystallization Solvent High_Loss->Solvent

Caption: A logical guide to diagnosing yield issues.

References

Technical Support Center: Purification of 2-Chloro-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-6-(trifluoromethyl)nicotinic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. We will address common purification challenges, provide detailed troubleshooting guides, and offer step-by-step protocols grounded in robust chemical principles.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses the most common initial questions regarding impurities in this compound.

Q1: What are the most probable impurities in my crude sample of this compound?

A: The impurity profile of your material is heavily dependent on its synthetic route. However, several classes of impurities are commonly encountered:

  • Starting Materials: Incomplete reactions can leave residual starting materials. For instance, if the synthesis involves the oxidation of a precursor, you may find the corresponding methyl or hydroxymethyl-pyridine derivative.

  • Positional Isomers: During synthesis, particularly in reactions involving electrophilic substitution on the pyridine ring, the formation of isomers can occur. The specific isomers depend on the synthetic pathway.

  • Hydrolysis Byproducts: The chloro-group at the 2-position of the pyridine ring can be susceptible to hydrolysis, especially under basic conditions or in the presence of water at elevated temperatures, leading to the formation of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid.

  • Decarboxylation Products: Nicotinic acids can undergo decarboxylation at high temperatures, which would result in the formation of 2-chloro-6-(trifluoromethyl)pyridine.[1][2] This is a critical consideration during purification steps that involve heating.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., toluene, ethyl acetate, methanol) may be present.

  • Colored Impurities: Crude nicotinic acid, particularly from oxidation reactions using nitric acid, can be yellow or tan due to chromophores formed as byproducts.[3]

Q2: My sample has a distinct yellow or brownish tint. What causes this and is it problematic?

A: A yellow to brown coloration in crude nicotinic acid derivatives is often the result of minor byproducts formed during oxidative steps in the synthesis.[3] While these colored impurities may be present in very small quantities, they can be unacceptable for many applications, particularly in pharmaceutical development where color and purity are critical quality attributes. For most downstream applications, these chromophores must be removed.

Q3: How can I get a quick assessment of my sample's purity?

A: Thin-Layer Chromatography (TLC) is an excellent first-pass technique for purity assessment.[4] It is fast, requires minimal sample, and can give you a good qualitative picture of the number of components in your mixture. A more quantitative and rigorous assessment can be achieved using High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7]

Part 2: Troubleshooting and Purification Strategies

This section provides a logical framework for diagnosing and solving common purification issues.

Logical Flow for Purification Strategy Selection

The following diagram outlines a decision-making process for selecting an appropriate purification strategy based on the initial assessment of your crude material.

PurificationStrategy start Crude this compound assess_purity Assess Purity & Appearance (TLC, Color) start->assess_purity is_colored Is the sample colored (yellow/brown)? assess_purity->is_colored is_pure_tlc Single spot on TLC? is_colored->is_pure_tlc No carbon_treatment Perform Activated Carbon Treatment is_colored->carbon_treatment Yes recrystallize Recrystallization is_pure_tlc->recrystallize Yes chromatography Consider Column Chromatography is_pure_tlc->chromatography No (Multiple spots) carbon_treatment->recrystallize final_product High-Purity Product recrystallize->final_product chromatography->final_product

Caption: Decision workflow for purifying the target compound.

Troubleshooting Common Purification Problems

Q4: I performed a recrystallization, but my yield is very low. What went wrong?

A: Low yield after recrystallization is a common issue and can be attributed to several factors:

  • Incorrect Solvent Choice: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If the compound is too soluble at low temperatures, it will remain in the mother liquor.

  • Using Too Much Solvent: This is the most frequent cause of low yield. Excess solvent will keep a significant portion of your product dissolved even after cooling. The goal is to create a saturated solution at high temperature.

  • Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, often less pure, crystals. Slow, gradual cooling is preferred for forming large, pure crystals.

  • Premature Crystallization: If the solution cools too much during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter paper. Ensure your funnel and receiving flask are pre-heated.

Q5: My material is still impure after recrystallization. Why didn't it work?

A: Recrystallization is most effective at removing impurities with very different solubility profiles from your target compound. If it fails, consider the following:

  • Closely Related Impurities: Isomers or byproducts with similar structures and polarities will often have similar solubilities, making them difficult to separate by recrystallization alone. In this case, column chromatography is a more suitable technique.

  • Eutectic Mixture Formation: In some cases, the impurity and the product may form a eutectic mixture, which has a lower melting point and different solubility characteristics than either pure component, complicating purification.

  • Product Degradation: Heating the compound for extended periods, especially in certain solvents, could cause degradation. For instance, prolonged heating of nicotinic acids can lead to decarboxylation.[1][2] You should monitor the purity of your material before and after the process by TLC or HPLC to check for the appearance of new spots.

Q6: I am trying to run a column, but the compound is streaking badly on the TLC plate. What does this mean?

A: Streaking on a silica gel TLC plate, especially for an acidic compound like a carboxylic acid, is very common. It occurs because of strong interactions between the acidic proton of the carboxylic acid and the basic sites on the silica surface. This leads to poor separation and band broadening on a column.

  • Solution: To mitigate this, add a small amount of a modifying acid to your eluent system. Typically, 0.5-1% acetic acid or formic acid is sufficient. This protonates the silica surface and the compound, leading to sharper bands and better separation. Always develop your TLC in the exact solvent system (including the acidic modifier) that you plan to use for the column.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating by incorporating analytical checkpoints.

Protocol 1: Decolorization and Recrystallization

This two-step procedure is highly effective for removing colored impurities and achieving high purity when dealing with crystalline solids. A patent for purifying nicotinic acid suggests that melting the crude yellow acid before recrystallization can destroy chromophores, simplifying the process to a single recrystallization step.[3] However, given the trifluoromethyl substituent, thermal stability should first be assessed on a small scale. A safer, more conventional approach is provided below.

Objective: To remove colored impurities and purify the compound to >99% purity.

Materials:

  • Crude this compound

  • Activated Carbon (decolorizing charcoal)

  • Celatom® or Celite® (filter aid)

  • Recrystallization solvent (see table below)

  • Erlenmeyer flasks, heating mantle/hot plate, Buchner funnel, filter paper

Solvent Selection Data: Based on the properties of similar nicotinic acids, suitable solvent systems can be proposed. The ideal solvent should provide a significant change in solubility with temperature.

Solvent SystemSuitability for RecrystallizationComments
Ethanol/WaterHighCompound is soluble in ethanol; water acts as an anti-solvent.[8]
TolueneModerate to HighGood for non-polar impurities; solubility of the acid may be limited.
Ethyl Acetate/HexanesHighA versatile polar/non-polar system for tuning solubility.
IsopropanolModerateOften a good single-solvent choice for polar compounds.

Step-by-Step Methodology:

  • Solvent Selection: On a small scale (10-20 mg), test the solubility of your crude material in the candidate solvents to find the best one.

  • Dissolution: In an Erlenmeyer flask, add the crude acid and the minimum amount of your chosen solvent. Heat the mixture to a gentle boil with stirring until all the solid dissolves. Add more solvent in small portions only if necessary to achieve full dissolution.

  • Decolorization: Remove the flask from the heat source to stop boiling. Add a very small amount of activated carbon (approx. 1-2% of the solute mass). Caution: Adding carbon to a boiling solution can cause violent bumping.

  • Hot Filtration: Add a small amount of filter aid (Celite) to the mixture. Place a piece of fluted filter paper in a stemless funnel and place it on top of a clean, pre-heated receiving flask. Bring the mixture back to a boil briefly and perform a rapid hot gravity filtration to remove the carbon and Celite. The pre-heating of the funnel and flask is crucial to prevent premature crystallization.

  • Crystallization: Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Purity Analysis: Analyze the final product by HPLC and/or NMR to confirm purity and check for residual solvent.[4]

Protocol 2: Flash Column Chromatography

Objective: To separate the target compound from closely related impurities (e.g., isomers).

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Eluent system (e.g., Hexanes/Ethyl Acetate with 1% Acetic Acid)

  • Flash chromatography system or glass column

  • Test tubes or fraction collector

Step-by-Step Methodology:

  • TLC Analysis: Develop an optimal solvent system using TLC. The ideal system will show good separation between your product and impurities, with an Rf value for the product between 0.25 and 0.40. Remember to add 0.5-1% acetic acid to the eluent to prevent streaking.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude material in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Begin elution with your chosen solvent system. Apply gentle air pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes. Monitor the progress of the separation by TLC analysis of the collected fractions.

  • Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator. The added acetic acid is volatile and will be removed under vacuum.

  • Drying and Analysis: Dry the resulting pure compound under high vacuum and confirm its purity by HPLC and NMR.

References

Technical Support Center: Catalyst Selection for Reactions of 2-Chloro-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for catalyst selection in reactions involving 2-Chloro-6-(trifluoromethyl)nicotinic acid.

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for this challenging substrate. Due to its electron-deficient nature and the relative inertness of the C-Cl bond, successful transformations require careful consideration of the entire catalytic system. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The substrate presents two main difficulties. First, the pyridine ring is highly electron-deficient due to the electron-withdrawing effects of the trifluoromethyl group, the ring nitrogen, and the carboxylic acid. This electronic property makes the oxidative addition of a palladium catalyst into the C-Cl bond a challenging and often rate-limiting step.[1] Second, aryl chlorides are inherently less reactive than the corresponding bromides or iodides in palladium-catalyzed reactions.[2][3] The combination of these factors necessitates the use of highly active catalyst systems.

Q2: Why is ligand selection so critical for this substrate?

A2: Ligands are not just spectators; they are the primary tool for tuning the reactivity of the metal catalyst.[4] For an electron-deficient aryl chloride like this compound, the ligand must perform two key functions:

  • Promote Oxidative Addition: Sterically bulky and highly electron-donating ligands are required. The electron-donating character increases the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the C-Cl bond.[4][5]

  • Facilitate Reductive Elimination: The steric bulk of the ligand helps to promote the final, product-forming reductive elimination step from the palladium complex.[4]

Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are the state-of-the-art choices for these challenging transformations.[5][6][7]

Q3: How does the carboxylic acid group influence reaction conditions, particularly the choice of base?

A3: The acidic proton of the carboxylic acid can react with the base. Using strong, nucleophilic bases like sodium tert-butoxide (NaOtBu) can lead to unwanted side reactions or deprotonation of the substrate, which might affect its solubility and reactivity. Therefore, moderately strong inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally preferred for Suzuki-Miyaura couplings.[6][8] These bases are strong enough to facilitate the crucial transmetalation step without causing significant substrate degradation.[9] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often necessary to deprotonate the amine coupling partner.[8]

Troubleshooting Guide for Cross-Coupling Reactions

This section addresses specific problems you may encounter during your experiments.

Scenario 1: Suzuki-Miyaura Coupling

Problem: Low or no conversion of this compound.

This is the most common issue and typically points to a problem with the oxidative addition step.

Potential Causes & Recommended Solutions:

  • Insufficient Catalyst Activity: The combination of a Pd(II) precursor like Pd(OAc)₂ with a simple ligand like PPh₃ is often ineffective for this unreactive chloride.[10]

    • Solution: Switch to a more powerful catalyst system. Use a modern, bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos .[6] Alternatively, use an air-stable, well-defined palladium pre-catalyst (e.g., XPhos Pd G3 ), which ensures the efficient in-situ formation of the active Pd(0) species.[11]

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and promote unwanted side reactions like the homocoupling of your boronic acid.[2][6]

    • Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen).[2][12]

  • Ineffective Base: The transmetalation step, where the organic group is transferred from boron to palladium, requires a base. If the base is too weak or insoluble, this step will be slow.

    • Solution: Use a finely ground, anhydrous base like K₃PO₄ or Cs₂CO₃.[6][13] Cs₂CO₃ often offers better solubility in common organic solvents.[8] Adding a small amount of water can sometimes be beneficial, but be cautious as it can also promote protodeboronation.[13]

Problem: Significant formation of a biaryl byproduct from the boronic acid (homocoupling).

Potential Cause & Solution:

  • Cause: This is almost always due to the presence of oxygen in the reaction mixture.[2]

  • Solution: Improve your degassing procedure for all solvents and reagents. Ensure a leak-proof reaction setup that maintains a strictly inert atmosphere throughout the heating process.

Scenario 2: Buchwald-Hartwig Amination

Problem: The C-N coupling reaction stalls or gives low yields.

Potential Causes & Recommended Solutions:

  • Incorrect Ligand Choice: The requirements for Buchwald-Hartwig amination are similar to Suzuki coupling. The catalyst must be active enough to cleave the C-Cl bond.

    • Solution: Employ sterically hindered, electron-rich ligands. For this substrate, ligands from the Buchwald family (e.g., RuPhos , BrettPhos ) or cataCXium® A are excellent starting points. Using palladium pre-catalysts based on these ligands is highly recommended.[14]

  • Base is Too Weak: The catalytic cycle requires the deprotonation of the amine to form an amide, which then coordinates to the palladium center. This step is critical.

    • Solution: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[8] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option. Weak carbonate or phosphate bases are generally insufficient for this transformation.[8]

  • Catalyst Inhibition: The pyridine nitrogen on the substrate or product can potentially coordinate to the palladium center and inhibit catalysis.

    • Solution: The use of sterically hindered biarylphosphine ligands often mitigates this issue, as their bulkiness prevents inhibitory binding. If inhibition is suspected, increasing the ligand-to-palladium ratio slightly (e.g., from 2:1 to 3:1) may be beneficial.

Catalyst & Conditions Quick Reference Table
Reaction TypeRecommended Pd PrecursorRecommended LigandRecommended BaseTypical Solvent(s)Typical Temp.
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle Pre-catalystXPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃1,4-Dioxane, Toluene, THF/H₂O80-110 °C
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle Pre-catalystRuPhos, BrettPhos, XPhosNaOtBu, LHMDSToluene, 1,4-Dioxane80-110 °C
Heck Reaction Pd(OAc)₂P(o-tol)₃, Buchwald LigandsK₂CO₃, Et₃NDMF, NMP, DMAc100-140 °C

Visualized Workflows and Mechanisms

General Catalytic Cycle for Cross-Coupling

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) trans_complex->pd0 Reductive Elimination product Ar-R (Product) trans_complex->product

Caption: Simplified catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow for a Failed Suzuki Reaction

G start Reaction Failed (Low/No Yield) check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents low_conversion Still Low Conversion? check_reagents->low_conversion upgrade_catalyst Upgrade Catalyst System: - Use XPhos/SPhos Ligand - Use Palladacycle Pre-catalyst low_conversion->upgrade_catalyst Yes side_products Side Products Observed? low_conversion->side_products No optimize_base Optimize Base: - Use finely ground K₃PO₄/Cs₂CO₃ - Screen Solvents (Dioxane, Toluene) upgrade_catalyst->optimize_base end Successful Reaction optimize_base->end homocoupling Homocoupling? side_products->homocoupling Yes side_products->end No improve_degas Improve Degassing Protocol Ensure Airtight Seal homocoupling->improve_degas Yes homocoupling->end No improve_degas->end

References

Technical Support Center: Solvent Effects on 2-Chloro-6-(trifluoromethyl)nicotinic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile fluorinated pyridine compound. Here, we will explore the critical role of solvent selection in dictating the reactivity, reaction pathways, and overall success of your synthetic transformations.

Introduction to this compound

This compound is a key building block in the synthesis of numerous agrochemicals and pharmaceuticals.[1] Its structure, featuring an electron-deficient pyridine ring substituted with both a chloro and a trifluoromethyl group, presents unique reactivity challenges and opportunities. The chloro group at the 2-position is susceptible to nucleophilic substitution, a reaction heavily influenced by the surrounding solvent medium. Understanding these solvent effects is paramount to achieving desired product outcomes and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white crystalline powder. It exhibits low solubility in water under normal conditions but is soluble in organic solvents such as ethanol and dimethylformamide (DMF).[2] For related nicotinic acids, solubility trends often show high solubility in polar aprotic solvents like DMSO, followed by polar protic solvents like ethanol, and lower solubility in less polar or non-polar solvents.[3]

Q2: How does the choice of solvent impact nucleophilic aromatic substitution (SNAr) reactions at the 2-position?

A2: Solvent choice is critical in SNAr reactions. The reaction typically proceeds through a negatively charged intermediate known as a Meisenheimer complex. The ability of the solvent to stabilize this intermediate significantly affects the reaction rate.[4]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SNAr reactions.[5] They possess large dipole moments that can stabilize the charged Meisenheimer complex but lack acidic protons that can solvate and deactivate the nucleophile through hydrogen bonding.[6][7] This leaves the nucleophile "naked" and more reactive, leading to faster reaction rates.[5][8]

  • Polar Protic Solvents (e.g., Water, Alcohols): These solvents can also stabilize the Meisenheimer complex through their polarity. However, they can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[5][8] This often leads to significantly slower reaction rates compared to polar aprotic solvents.

Q3: Can this compound undergo reactions other than SNAr?

A3: Yes. Besides SNAr, the carboxylic acid group can undergo various transformations such as esterification and amidation. Additionally, the chlorine atom can be removed via catalytic hydrogenation. For instance, in the synthesis of 6-(Trifluoromethyl)nicotinic acid, the chloro group is removed using a palladium on carbon (Pd/C) catalyst in methanol with triethylamine.[1]

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, this compound is an irritant. It is important to avoid contact with skin, eyes, and mucous membranes.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Work in a well-ventilated area or a fume hood. In case of contact, rinse the affected area immediately with plenty of water and seek medical attention.[2]

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound and provides actionable solutions based on understanding solvent effects.

Problem 1: Low or No Conversion in a Nucleophilic Substitution Reaction
Potential Cause Explanation Troubleshooting Steps
Inappropriate Solvent Choice Using a polar protic solvent (e.g., ethanol, water) can significantly slow down or even halt an SNAr reaction by solvating the nucleophile through hydrogen bonding, thereby reducing its reactivity.[5]1. Switch to a Polar Aprotic Solvent: Change the reaction solvent to DMF, DMSO, or acetonitrile to enhance nucleophile reactivity. 2. Increase Temperature: If a protic solvent must be used, increasing the reaction temperature can help overcome the activation energy barrier.
Poor Solubility of Reactants If either the nicotinic acid derivative or the nucleophile is not fully dissolved, the reaction will be slow and incomplete.1. Select a Better Solvent: Choose a solvent in which all reactants are fully soluble at the reaction temperature. Refer to solubility data for nicotinic acids for guidance.[2][3] 2. Co-solvent System: Consider using a co-solvent system to improve solubility.
Weak Nucleophile The inherent reactivity of the nucleophile plays a crucial role.1. Use a Stronger Nucleophile: If possible, switch to a more reactive nucleophile. 2. Deprotonation: If the nucleophile is an alcohol or amine, consider deprotonating it with a suitable base to increase its nucleophilicity.
Problem 2: Formation of Side Products
Potential Cause Explanation Troubleshooting Steps
Reaction with Solvent In some cases, particularly with protic solvents at elevated temperatures, the solvent itself can act as a nucleophile (solvolysis), leading to undesired byproducts.[9][10]1. Use an Aprotic Solvent: Switch to a non-reactive, polar aprotic solvent. 2. Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize side reactions.
Competing Reactions The carboxylic acid group can compete with the chloro-substituent for reaction with the nucleophile, especially if the nucleophile is also a base.1. Protect the Carboxylic Acid: Protect the carboxylic acid group as an ester before carrying out the nucleophilic substitution. The ester can be hydrolyzed in a subsequent step. 2. Control Stoichiometry: Carefully control the stoichiometry of the reactants to favor the desired reaction pathway.

Experimental Protocols and Workflows

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general guideline for reacting this compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Polar aprotic solvent (e.g., DMF, DMSO)

  • Base (if required, e.g., K2CO3, Et3N)

  • Reaction vessel with a stirrer and condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a clean, dry reaction vessel, add this compound (1 equivalent).

  • Add the polar aprotic solvent to dissolve the starting material.

  • If required, add a base (1.1-1.5 equivalents).

  • Add the nucleophile (1-1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction mixture as appropriate for the specific product (e.g., extraction, precipitation, crystallization).

SNAr_Workflow A Dissolve Reactant in Polar Aprotic Solvent B Add Base (if necessary) A->B C Add Nucleophile B->C D Heat Reaction Under Inert Atmosphere C->D E Monitor Reaction (TLC, LC-MS) D->E E->D Incomplete F Work-up and Purification E->F Complete G Product F->G

Caption: General workflow for a typical SNAr reaction.

Visualizing the Solvent Effect on Nucleophilicity

The following diagram illustrates how different solvent types interact with a nucleophile, impacting its reactivity in SNAr reactions.

Caption: Influence of solvent type on nucleophile reactivity.

Data Summary

The choice of solvent can dramatically influence reaction rates. Below is a conceptual table illustrating the expected relative reaction rates for a typical SNAr reaction with this compound in various solvents.

Solvent Solvent Type Dielectric Constant (ε) Expected Relative Rate Primary Interaction with Nucleophile
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Very HighIon-Dipole
N,N-Dimethylformamide (DMF)Polar Aprotic37HighIon-Dipole
Acetonitrile (MeCN)Polar Aprotic36Moderate-HighIon-Dipole
Methanol (MeOH)Polar Protic33LowHydrogen Bonding
Ethanol (EtOH)Polar Protic24LowHydrogen Bonding
Water (H₂O)Polar Protic80Very LowHydrogen Bonding
Tetrahydrofuran (THF)Borderline Polar Aprotic7.5LowIon-Dipole
Dichloromethane (DCM)Non-Polar9.1Very LowWeak Dipole-Dipole

Note: This table provides a qualitative comparison. Actual rates will depend on the specific nucleophile, temperature, and other reaction conditions.

Conclusion

The reactivity of this compound is profoundly influenced by the choice of solvent. For nucleophilic aromatic substitution reactions, polar aprotic solvents are generally superior as they enhance the reactivity of the nucleophile. By understanding the principles outlined in this guide, researchers can make informed decisions to optimize their reaction conditions, troubleshoot common issues, and ultimately achieve their synthetic goals with greater efficiency and success.

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Analysis of 2-Chloro-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Chloro-6-(trifluoromethyl)nicotinic acid, a key building block in medicinal chemistry and materials science, presents a unique analytical challenge due to its combination of a chlorinated, trifluoromethylated pyridine core with a carboxylic acid functionality. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the characterization of this molecule, supported by experimental data and protocols.

The Central Role of NMR in Structural Verification

In the synthesis and application of this compound, with a molecular formula of C₇H₃ClF₃NO₂ and a molecular weight of 225.55 g/mol , unambiguous structural confirmation is the bedrock of reliable research.[1] While various analytical techniques can provide pieces of the structural puzzle, NMR spectroscopy stands as the gold standard for providing a complete atomic-level picture of the molecule in solution. Its ability to probe the chemical environment of individual nuclei (¹H, ¹³C, ¹⁹F) offers unparalleled insight into connectivity and stereochemistry.

Deciphering the NMR Spectrum of this compound

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.

  • H-4 Proton: This proton is expected to appear as a doublet, coupled to the H-5 proton. Its chemical shift will be downfield due to the electron-withdrawing effects of the adjacent trifluoromethyl group and the carboxylic acid.

  • H-5 Proton: This proton will also appear as a doublet, coupled to the H-4 proton. Its chemical shift will be influenced by the adjacent chlorine atom.

The carboxylic acid proton will likely appear as a broad singlet at a significantly downfield chemical shift, which can vary with concentration and the solvent used.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

  • Carbonyl Carbon (C=O): This signal will be in the typical range for a carboxylic acid, around 165-175 ppm.

  • Aromatic Carbons: The pyridine ring contains five carbon atoms. The carbon bearing the trifluoromethyl group (C-6) will appear as a quartet due to coupling with the three fluorine atoms. The chlorinated carbon (C-2) and the carbon attached to the carboxylic acid (C-3) will also have distinct chemical shifts. The two protonated carbons (C-4 and C-5) will be identifiable through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

  • Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet with a large one-bond carbon-fluorine coupling constant (¹JCF).

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for fluorinated compounds.[6] For this compound, a single sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the characteristic range for a CF₃ group attached to an aromatic ring.

Comparative Analysis of Analytical Techniques

While NMR is indispensable, a multi-technique approach provides the most robust characterization.

Technique Information Provided Strengths for this Molecule Limitations for this Molecule
NMR Spectroscopy Detailed structural connectivity, stereochemistry, and purity.Unambiguous identification of isomers and detailed structural information.Lower sensitivity compared to MS.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, confirmation of molecular formula.Does not provide detailed structural connectivity on its own.
Infrared (IR) Spectroscopy Presence of functional groups.Confirms the presence of the carboxylic acid (O-H and C=O stretches) and the C-Cl, C-F, and aromatic ring vibrations.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Purity and quantification.Excellent for assessing purity and quantifying the compound in mixtures.[7][8]Requires a validated method and reference standard for quantification.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis

Caption: Standard workflow for preparing and analyzing an NMR sample of this compound.

Detailed Steps:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the solid this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting point due to its ability to dissolve a wide range of compounds and the fact that the acidic proton will be readily observable. Chloroform-d (CDCl₃) is another common choice.

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Instrumentation: Acquire the NMR data on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Molecular Structure and Key NMR Interactions

Caption: Molecular structure of this compound with key NMR couplings indicated.

Conclusion

The structural verification of this compound is most comprehensively achieved through a combination of analytical techniques, with NMR spectroscopy playing the pivotal role. A thorough analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides an unambiguous determination of the molecular structure. When complemented with data from mass spectrometry and infrared spectroscopy, researchers can have the utmost confidence in the identity and purity of this important chemical intermediate, ensuring the integrity and reproducibility of their scientific endeavors.

References

Mass spectrometry of 2-Chloro-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry of 2-Chloro-6-(trifluoromethyl)nicotinic Acid: A Comparative Analysis

Introduction

This compound is a substituted pyridine carboxylic acid of significant interest in pharmaceutical and agrochemical research. Its structural complexity, featuring a chlorine atom, a trifluoromethyl group, and a carboxylic acid moiety, presents unique challenges and opportunities for analytical characterization. Mass spectrometry (MS) is an indispensable tool for the structural elucidation, identification, and quantification of this molecule.

This guide, intended for researchers and drug development professionals, provides a comparative overview of various mass spectrometry-based approaches for the analysis of this compound. We will delve into the rationale behind selecting specific ionization techniques, predict fragmentation behaviors, and provide actionable experimental protocols.

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C₇H₃ClF₃NO₂ [1][2]
Molecular Weight 225.55 g/mol [1][2]
Monoisotopic Mass 224.98044 Da [1]
IUPAC Name 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid [1]
CAS Number 280566-45-2 [1][2][3]
Physical Form White to light yellow powder/crystal [3]

| Melting Point | 120 °C |[3][4] |

The Analytical Challenge: Ionization and Fragmentation

The chemical nature of this compound dictates the mass spectrometry strategy. The presence of a polar carboxylic acid group makes it amenable to "soft" ionization techniques, while the aromatic ring and electron-withdrawing substituents influence its fragmentation pattern. The choice of ionization method is the most critical parameter, fundamentally determining the nature of the resulting mass spectrum.

Comparative Analysis of Ionization Techniques

We will compare three primary ionization methodologies: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI) following chemical derivatization.

Electrospray Ionization (ESI): The Preferred Method for Polar Analytes

ESI is a soft ionization technique that generates ions from a liquid solution, making it ideal for polar and thermally labile molecules like our target compound.[5][6][7] It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, preserving the molecular weight information.

  • Expertise & Rationale: Given the acidic proton of the carboxylic acid group (pKa ≈ 1.42), ESI in negative ion mode is expected to be highly efficient and sensitive.[3] The molecule can readily lose a proton to form a stable carboxylate anion, [M-H]⁻. Positive ion mode ([M+H]⁺), via protonation of the pyridine nitrogen, is also feasible but may be less sensitive depending on the mobile phase composition.

Table 2: Comparison of Ionization Modes for this compound

Technique Ionization Mechanism Expected Primary Ion (m/z) Pros Cons
ESI (Negative) Desolvation of deprotonated analyte [M-H]⁻ at 223.97 High sensitivity for acids, simple spectrum, ideal for LC coupling. May require optimization of mobile phase pH; minimal fragmentation in single MS mode.
ESI (Positive) Desolvation of protonated analyte [M+H]⁺ at 225.99 Can be useful if analyzing with basic compounds; potential for adduct formation. Potentially lower sensitivity than negative mode; competition for protonation.
APCI Gas-phase proton transfer/loss [M+H]⁺ or [M-H]⁻ Tolerates higher flow rates and less polar solvents than ESI; good for moderately polar compounds. Generally less sensitive for highly polar/ionic compounds than ESI; potential for thermal degradation.

| EI (GC-MS) | High-energy electron bombardment | [M]⁺˙ at 239.0 (methyl ester) | Provides extensive, reproducible fragmentation for structural elucidation; creates library-searchable spectra. | Requires derivatization to increase volatility; not suitable for thermally labile compounds. |

Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Moderate Polarity

APCI is another soft ionization technique often coupled with liquid chromatography (LC). It vaporizes the sample and solvent in a heated tube, and ions are formed through gas-phase chemical reactions initiated by a corona discharge.[8]

  • Expertise & Rationale: APCI is generally suited for molecules of moderate polarity that are less amenable to ESI. For this compound, APCI could be a viable alternative if ESI performance is poor, for instance, due to matrix effects. However, the thermal vaporization step carries a risk of decarboxylation for some nicotinic acids, which must be experimentally evaluated.

Electron Ionization (EI): The Gold Standard for Structural Elucidation via GC-MS

EI is a "hard" ionization technique that uses a high-energy electron beam to ionize molecules in the gas phase.[5][6] This process imparts significant energy, leading to extensive and predictable fragmentation.[9][10][11]

  • Expertise & Rationale: Due to the low volatility of the carboxylic acid, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. Chemical derivatization is mandatory. A common approach is esterification (e.g., methylation with diazomethane or methanolic HCl) to convert the non-volatile acid into a volatile ester. The resulting EI spectrum of the methyl ester would provide a rich fingerprint of fragment ions, invaluable for unambiguous structural confirmation.

Predictive Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for confirming the structure by isolating a precursor ion and inducing its fragmentation.

Fragmentation of the [M-H]⁻ Ion (from ESI)

The deprotonated molecule at m/z 223.97 is an excellent precursor for Collision-Induced Dissociation (CID). The primary fragmentation pathways are predictable:

  • Decarboxylation: The most favorable pathway is often the neutral loss of CO₂ (44.0 Da), resulting in a stable aromatic anion at m/z 179.97 .

  • Loss of HCl: Subsequent or alternative loss of hydrogen chloride (35.98 Da) from the decarboxylated fragment could yield an ion at m/z 143.99 .

parent [M-H]⁻ m/z 223.97 frag1 [M-H-CO₂]⁻ m/z 179.97 parent->frag1 - CO₂ (44 Da) frag2 [M-H-CO₂-HCl]⁻ m/z 143.99 frag1->frag2 - HCl (36 Da)

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Fragmentation of the Methyl Ester Derivative (from EI)

The electron ionization of the methyl ester (C₈H₅ClF₃NO₂, MW 239.58) would produce a molecular ion [M]⁺˙ at m/z 239. Key fragmentation pathways would include:

  • Loss of Methoxy Radical: Cleavage of the ester group to lose ·OCH₃ (31.0 Da), forming a stable acylium ion at m/z 208 . This is often a very prominent peak for methyl esters.

  • Loss of Chlorine: Cleavage of the C-Cl bond to lose a ·Cl radical (35.0 Da), yielding an ion at m/z 204 .

  • Loss of Trifluoromethyl Radical: Cleavage of the C-CF₃ bond is also possible, with loss of ·CF₃ (69.0 Da) to give an ion at m/z 170 .[12]

Experimental Protocols

The following protocols are designed as self-validating starting points for method development.

Protocol 1: LC-ESI-MS/MS Analysis

This method is ideal for quantification and confirmation in complex matrices like plasma or environmental samples.

  • Sample Preparation: Dissolve the compound in methanol or acetonitrile to a concentration of 1 mg/mL (stock). Dilute further in the initial mobile phase to 1-10 µg/mL (working solution).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions (Negative ESI):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative.

    • Capillary Voltage: -3.0 kV.

    • Drying Gas (N₂): 10 L/min at 325 °C.

    • Nebulizer Pressure: 35 psi.

    • MS1 Scan Range: m/z 50-300.

    • MS/MS: Isolate precursor ion m/z 224.0 and apply collision energy (15-25 eV) to observe fragments at m/z 180.0 and 144.0.

Protocol 2: GC-EI-MS Analysis (after Derivatization)

This method is superior for definitive structural confirmation.

  • Derivatization (Methylation):

    • To ~1 mg of the acid in a vial, add 1 mL of 2M methanolic HCl.

    • Seal the vial and heat at 60 °C for 1 hour.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Hold at 80 °C for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometer Conditions (EI):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-350.

Workflow for Method Selection

The choice of technique depends entirely on the analytical objective. The following diagram provides a logical workflow for selecting the appropriate method.

start Analytical Goal? quant Quantification in Complex Matrix? start->quant struct Definitive Structural Confirmation? start->struct lcms Use LC-ESI-MS/MS (Protocol 1) quant->lcms Yes gcms Use GC-EI-MS (Protocol 2) struct->gcms Yes

Caption: Decision workflow for selecting the optimal MS technique.

Conclusion

The analysis of this compound by mass spectrometry is most effectively approached using LC-ESI-MS in negative ion mode, particularly for quantification and routine detection. This method offers high sensitivity and a straightforward interpretation focused on the molecular ion. For unambiguous structural identification and the creation of a reference spectrum, GC-MS with Electron Ionization following methylation is the superior, albeit more labor-intensive, alternative. The predictable fragmentation patterns observed in both tandem ESI-MS and EI-MS provide a high degree of confidence in the identification of this important chemical entity.

References

A Comparative Guide to the Purity Analysis of 2-Chloro-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a critical intermediate like 2-Chloro-6-(trifluoromethyl)nicotinic acid is not merely a quality metric; it is the foundation of safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this complex molecule, designed for researchers, scientists, and drug development professionals. We will move beyond rote protocols to explore the rationale behind methodological choices, ensuring a robust and reliable purity profile.

The Analytical Imperative: Why Purity Matters

This compound is a key building block in the synthesis of various pharmaceuticals. Its molecular structure, featuring a chlorinated pyridine ring, a trifluoromethyl group, and a carboxylic acid, presents a unique set of analytical challenges. Impurities can arise from starting materials, by-products of unintended side reactions, intermediates, or degradation products.[1][2][3] According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any impurity present at a level of 0.1% or higher should be identified and reported, underscoring the need for highly sensitive and specific analytical techniques.[2]

Understanding the Impurity Profile

A logical first step in developing a purity method is to postulate potential impurities based on the synthetic route. While the exact commercial synthesis is often proprietary, a common route might involve the oxidation of a precursor like 2-chloro-3-methyl-6-(trifluoromethyl)pyridine.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted precursors.

  • Intermediates: Incompletely reacted intermediates.

  • By-products: Isomers (e.g., chloro-positional isomers), or products from side reactions like hydrolysis of the trifluoromethyl group.

  • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.[1]

Potential Degradation Products:

  • Decarboxylation products: Loss of the CO2 group upon exposure to heat or specific pH conditions.

  • Hydrolysis products: Replacement of the chlorine atom with a hydroxyl group.

A comprehensive analytical strategy must be capable of separating and quantifying the main component from these structurally similar compounds.

Comparative Analysis of Core Analytical Techniques

An orthogonal approach, using multiple analytical techniques with different separation and detection principles, is the cornerstone of a validated purity assessment. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis of non-volatile organic compounds in the pharmaceutical industry.[4] Its versatility, sensitivity, and robustness make it the primary choice for quantifying this compound and its organic impurities.

Causality of Method Design (Why this approach?): The target molecule is a polar, acidic compound, making Reversed-Phase HPLC (RP-HPLC) an ideal choice. In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18), and the mobile phase is polar. The retention of the acidic analyte can be precisely controlled by adjusting the pH of the mobile phase. At a pH below its pKa (~1.4-2.4), the carboxylic acid is protonated and less polar, leading to stronger retention on a C18 column. This pH control is critical for achieving separation from closely related impurities.

Workflow for HPLC Purity Analysis

Caption: High-level workflow for HPLC purity determination.

Detailed Experimental Protocol (Self-Validating System):

  • System: Agilent 1260 Infinity II HPLC or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).[5]

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (adjusts pH to ensure consistent ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile/Water.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%. This validates that the system is performing with adequate precision.[6][7]

Advantages:

  • High sensitivity and resolution for separating closely related compounds.

  • Excellent quantitation accuracy and precision.

  • Established methodology widely accepted by regulatory bodies.[4][8]

Limitations:

  • Not suitable for volatile impurities.

  • Impurity identification requires coupling with a mass spectrometer (LC-MS).

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[4][6] While the target molecule itself has low volatility due to the carboxylic acid group, GC can be employed for specific applications, such as analyzing for volatile organic impurities or residual solvents. For the analysis of the main compound, derivatization is often necessary to increase its volatility.

Causality of Method Design (Why this approach?): Direct injection of a carboxylic acid like this can lead to poor peak shape and thermal degradation in the GC inlet.[9] Derivatization, for example, by converting the carboxylic acid to a more volatile methyl ester (e.g., using diazomethane or BF3/methanol), is a crucial step. This makes the molecule suitable for GC analysis and allows for the detection of non-acidic, volatile impurities that might be missed by HPLC.

Detailed Experimental Protocol (Derivatization GC-MS):

  • Derivatization: To 1 mg of the sample, add 500 µL of BF3/Methanol solution. Cap the vial and heat at 60 °C for 30 minutes. Cool, and add 1 mL of hexane and 1 mL of water. Shake and allow the layers to separate. Inject the upper hexane layer.

  • System: Agilent 7890B GC with a 5977B Mass Selective Detector (MSD).

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Oven Program:

    • Initial: 80 °C, hold 2 min.

    • Ramp: 15 °C/min to 280 °C, hold 5 min.

  • MSD Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Detection: MS Scan mode (m/z 40-450) for impurity identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitation.[10]

Advantages:

  • Excellent for analyzing volatile impurities and residual solvents (without derivatization).

  • High sensitivity, especially when coupled with a mass spectrometer (GC-MS).[10]

  • Provides structural information for impurity identification via mass spectral fragmentation patterns.[11][12]

Limitations:

  • Requires derivatization for the main compound, adding complexity and potential for error.

  • Not suitable for thermally labile impurities.

  • Less straightforward for quantifying the primary component compared to HPLC.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for structural elucidation and can also be used as a primary quantitative method (qNMR). It provides information on the molecular structure by observing the magnetic properties of atomic nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Causality of Method Design (Why this approach?): Quantitative NMR (qNMR) relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, an absolute purity value can be determined without the need for a reference standard of the analyte itself. The presence of the trifluoromethyl group makes ¹⁹F NMR particularly powerful, as the large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus often provide a clean, well-resolved signal in a region free from interferences.[14][15][16]

Detailed Experimental Protocol (¹⁹F qNMR):

  • Sample Preparation: Accurately weigh ~20 mg of the sample and ~10 mg of a certified internal standard (e.g., trifluorotoluene) into an NMR tube.

  • Solvent: Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • System: Bruker 400 MHz NMR spectrometer or equivalent, equipped with a broadband probe.

  • Experiment: Acquire a quantitative ¹⁹F NMR spectrum.

  • Key Parameters:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

    • Use a calibrated 90° pulse.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1).

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signal for the -CF₃ group of the analyte and the signal for the -CF₃ group of the internal standard.

  • Calculation: Purity is calculated based on the integral values, molecular weights, and masses of the analyte and the standard.

Advantages:

  • Primary analytical method; does not require a reference standard of the analyte.

  • Provides structural confirmation alongside quantification.

  • ¹⁹F NMR offers high sensitivity and a wide chemical shift range, minimizing signal overlap.[14][17]

  • Non-destructive technique.

Limitations:

  • Lower sensitivity compared to chromatographic methods; not suitable for trace impurity detection below ~0.1%.

  • Requires specialized equipment and expertise.

  • Potential for signal overlap in ¹H NMR for complex mixtures, although less likely in ¹⁹F NMR.

Summary Comparison of Techniques

FeatureHPLC-UVGC-MSQuantitative NMR (qNMR)Mass Spectrometry (MS)
Primary Use Purity/Impurity QuantificationVolatile Impurity AnalysisAbsolute Purity, Structure IDStructure ID, Impurity ID
Sensitivity High (ppm level)Very High (ppb level)Moderate (~0.1%)Very High (ppb-ppt level)
Quantitation Excellent (with standard)Good (with standard)Excellent (Primary Method)Semi-quantitative without standards
Sample Prep Simple dissolutionDerivatization often neededSimple dissolutionSimple dissolution/infusion
Key Advantage Robustness, precisionVolatiles analysis, IDNo analyte standard neededDefinitive structural info
Key Limitation Needs MS for IDNot for non-volatilesLower sensitivityNot a standalone quantitative tool

An Orthogonal Strategy for Complete Purity Determination

No single method can provide a complete picture. A robust, self-validating purity analysis protocol for this compound should employ an orthogonal approach.

Decision Tree for Purity Analysis

Purity_Strategy A Purity Analysis Required B Primary Assay & Impurity Profile? A->B C HPLC-UV/DAD (Method of Choice) B->C Yes D Volatile Impurities or Residual Solvents? B->D No C->D E Headspace GC-FID/MS D->E Yes F Absolute Purity Check or Structure Confirmation? D->F No E->F G Quantitative ¹⁹F NMR F->G Yes H Impurity > 0.10% Detected by HPLC? F->H No G->H I LC-MS Analysis for Identification H->I Yes J Final Purity Report H->J No I->J

Caption: A logical decision-making workflow for complete purity assessment.

  • Primary Assay and Impurity Profiling: Use a validated RP-HPLC method as the primary tool for determining purity and quantifying related substances.

  • Volatile Impurities: Employ Headspace GC-MS to analyze for residual solvents and other volatile organic impurities.

  • Absolute Purity (Orthogonal Check): Use ¹⁹F qNMR to determine the absolute purity of a batch. This result should be in close agreement with the HPLC purity value (mass balance). This cross-validation provides a high degree of confidence in the reported purity.

  • Impurity Identification: For any unknown impurity detected by HPLC at a level exceeding the ICH identification threshold (typically >0.10%), use LC-MS to determine its molecular weight and fragmentation pattern, which is crucial for structural elucidation.[1][18] The chlorine atom will give a characteristic M+2 isotope pattern in the mass spectrum, aiding in the identification of chlorine-containing impurities.[19][20]

By integrating these complementary techniques, researchers and drug developers can build a comprehensive and trustworthy purity profile for this compound, ensuring the quality and safety of the final pharmaceutical product.

References

A Comparative Guide to the Bioactivity of 2-Chloro-6-(trifluoromethyl)nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone for enhancing biological activity. The trifluoromethylpyridine moiety, in particular, is a privileged structure known to improve metabolic stability, binding affinity, and lipophilicity of molecules.[1] This guide provides an in-depth comparative analysis of the bioactivity of analogs derived from 2-Chloro-6-(trifluoromethyl)nicotinic acid, a key building block in the synthesis of novel bioactive compounds. We will explore their potential as both herbicidal and anticancer agents, supported by experimental data and a discussion of their structure-activity relationships (SAR).

Herbicidal Activity of 2-Chloronicotinic Acid Analogs

Nicotinic acid derivatives have been investigated as a source for new herbicides.[2][3] A study by Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides and evaluated their herbicidal activity against Lemna paucicostata (duckweed).[2][3] The results, summarized in Table 1, highlight the potent herbicidal effects of these compounds and provide valuable insights into their structure-activity relationships.

Comparative Herbicidal Activity

The study revealed that several analogs exhibited significant herbicidal activity, with compound 5f being particularly potent, showing an IC50 value of 7.8 μM against duckweed.[2][3] This is notably more effective than the commercial herbicide clomazone (IC50 = 125 μM) under the same conditions.[2][3]

Compound IDR (Substitution on Benzyl Ring)IC50 (μM) against L. paucicostata[2][3]
5a 4-F>100
5b 2-Cl48
5c 3-Cl35
5d 4-Cl21
5e 2,4-diCl15
5f 3,4-diCl7.8
5g 4-Br23
5h 4-CH3>100
5i 4-OCH3>100
Clomazone Commercial Herbicide125
Propanil Commercial Herbicide2

Table 1: Herbicidal Activity of N-(arylmethoxy)-2-chloronicotinamide Analogs.

Structure-Activity Relationship (SAR) for Herbicidal Activity

The data in Table 1 indicates a clear structure-activity relationship for these 2-chloronicotinamide analogs:

  • Halogen Substitution: The presence and position of halogen atoms on the benzyl ring significantly influence herbicidal activity. Dichloro-substituted analogs, particularly 5f (3,4-diCl), showed the highest potency.[2][3]

  • Electron-Withdrawing Groups: Electron-withdrawing groups (e.g., Cl, Br) on the aromatic ring are generally favorable for activity, while electron-donating groups (e.g., CH3, OCH3) lead to a significant decrease or loss of activity.[2][3]

  • Positional Effects: The position of the halogen substituent on the benzyl ring is also critical. For monosubstituted chloro analogs, the order of activity is 4-Cl > 3-Cl > 2-Cl.[2][3]

Proposed Mechanism of Herbicidal Action: Protoporphyrinogen Oxidase (PPO) Inhibition

The mode of action for many herbicides with a similar structural framework is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. While the study by Yu et al. does not explicitly confirm PPO inhibition for these specific analogs, it is a highly probable mechanism of action.

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX Accumulates & Auto-oxidizes PPO->Protoporphyrin_IX Catalyzes Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Photosensitization (Light, O2) Herbicide 2-Chloronicotinamide Analog Herbicide->PPO Inhibits Cell_Death Lipid Peroxidation & Cell Death ROS->Cell_Death

Caption: Proposed mechanism of herbicidal action via PPO inhibition.

Anticancer Potential of Nicotinic Acid Analogs: VEGFR-2 Inhibition

The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.[6] While specific studies on the anticancer activity of this compound analogs are limited, research on structurally related nicotinic acid derivatives has demonstrated their potential as VEGFR-2 inhibitors.[4]

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways. These pathways are essential for endothelial cell proliferation, migration, and survival. Nicotinic acid analogs can be designed to interfere with the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking these downstream signals.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor Nicotinic Acid Analog Inhibitor->VEGFR2 Inhibits (ATP-binding site) PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols

Synthesis of N-(arylmethoxy)-2-chloronicotinamides[9]
  • Preparation of 2-chloronicotinoyl chloride: 2-chloronicotinic acid is refluxed with thionyl chloride (SOCl2), which acts as both a chlorinating agent and a solvent. The resulting acyl chloride is used in the next step without further purification.

  • Reaction with hydroxylamine: The 2-chloronicotinoyl chloride is reacted with hydroxylamine (NH2OH) in the presence of a base like triethylamine (NEt3) to form the corresponding hydroxamic acid.

  • Alkylation: The hydroxamic acid intermediate is then alkylated with a substituted benzyl halide in the presence of a base like sodium hydroxide (NaOH) in a solvent such as dimethylformamide (DMF) to yield the final N-(arylmethoxy)-2-chloronicotinamide analogs.

Herbicidal Activity Assay (Lemna paucicostata)

The herbicidal activity can be assessed by measuring the growth inhibition of duckweed (Lemna paucicostata).

  • Culture Preparation: Duckweed is cultured in a suitable growth medium under controlled conditions of light and temperature.

  • Treatment: A stock solution of the test compound in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions are added to the culture medium to achieve the desired final concentrations.

  • Incubation: The treated cultures are incubated for a defined period (e.g., 7 days).

  • Assessment: The number of fronds or the fresh weight of the duckweed is measured at the end of the incubation period.

  • Data Analysis: The percentage of growth inhibition is calculated relative to a solvent-treated control. The IC50 value (the concentration that causes 50% growth inhibition) is determined by plotting the inhibition percentage against the compound concentration.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay[10][11]

This assay measures the enzymatic activity of PPO by monitoring the formation of protoporphyrin IX.

  • Enzyme Preparation: PPO is extracted and partially purified from a plant source (e.g., spinach chloroplasts).[7]

  • Substrate Preparation: The substrate, protoporphyrinogen IX, is prepared by the chemical reduction of protoporphyrin IX.[8]

  • Reaction Mixture: The reaction mixture contains the enzyme extract, a buffer, and the test compound at various concentrations.

  • Initiation and Incubation: The reaction is initiated by adding the protoporphyrinogen IX substrate and incubated in the dark at a controlled temperature (e.g., 37°C).[8]

  • Detection: The formation of protoporphyrin IX is quantified by measuring its fluorescence (excitation ~405 nm, emission ~635 nm).[8]

  • Data Analysis: The rate of protoporphyrin IX formation is calculated, and the IC50 value for PPO inhibition is determined.

PPO_Assay_Workflow start Start enzyme_prep Prepare PPO Enzyme Extract start->enzyme_prep substrate_prep Prepare Protoporphyrinogen IX (Substrate) start->substrate_prep reaction_setup Set up Reaction: Enzyme + Buffer + Test Compound enzyme_prep->reaction_setup initiation Initiate with Substrate substrate_prep->initiation reaction_setup->initiation incubation Incubate in Dark (e.g., 37°C, 30 min) initiation->incubation detection Measure Protoporphyrin IX Fluorescence incubation->detection analysis Calculate Inhibition & Determine IC50 detection->analysis end End analysis->end

Caption: Experimental workflow for PPO inhibition assay.

VEGFR-2 Kinase Inhibition Assay[8][13]

This biochemical assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

  • Reagent Preparation: Prepare solutions of the recombinant VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and test compound in a kinase assay buffer.

  • Initiation and Incubation: Start the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®), which measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

Conclusion

Analogs of this compound represent a versatile scaffold with significant potential for the development of novel herbicides and anticancer agents. The herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides is clearly influenced by the electronic and positional properties of substituents on the benzyl ring, with halogenated analogs showing particular promise. The probable mechanism of action through PPO inhibition offers a clear direction for further investigation and optimization.

In the context of anticancer drug discovery, the inhibition of VEGFR-2 by nicotinic acid derivatives provides a compelling rationale for exploring this compound analogs for this application. The established experimental protocols for assessing both herbicidal and anticancer activities provide a robust framework for the systematic evaluation of new analogs. Future research should focus on synthesizing and testing a broader range of these compounds to further elucidate their structure-activity relationships and to identify lead candidates with enhanced potency and selectivity for their respective biological targets.

References

A Senior Application Scientist's Guide to the Certificate of Analysis for 2-Chloro-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the starting material's quality is not just a parameter—it is the bedrock of reproducible research and, ultimately, the safety and efficacy of the final product. 2-Chloro-6-(trifluoromethyl)nicotinic acid stands as a pivotal building block, prized for its role in introducing the trifluoromethyl group, a moiety renowned for enhancing the metabolic stability and bioavailability of active pharmaceutical ingredients (APIs).[1] Consequently, a thorough understanding of its quality, as detailed in the Certificate of Analysis (CoA), is indispensable for any researcher in the field.

This guide provides an in-depth comparison of this compound, dissecting its CoA and benchmarking its critical quality attributes against relevant alternatives. The insights herein are designed to empower you to make informed decisions in sourcing and utilizing this crucial synthetic intermediate.

Deconstructing the Certificate of Analysis: A Window into Quality

A Certificate of Analysis is more than a mere specification sheet; it is a declaration of a specific batch's quality, backed by empirical data. For a critical raw material like this compound, every entry on the CoA tells a story of its synthesis, purification, and stability.

Below is a representative Certificate of Analysis, synthesized from typical data provided by reputable suppliers and established analytical methodologies.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationResultMethod Reference
Appearance White to off-white crystalline powderConformsVisual Inspection
Identification
- By HPLC-UVRetention time conforms to reference standardConformsIn-house Method M-01
- By ¹H NMRSpectrum conforms to structureConformsIn-house Method M-02
- By FTIRSpectrum conforms to reference standardConformsIn-house Method M-03
Purity (by HPLC) ≥ 98.0% (Area %)99.2%In-house Method M-01
Melting Point 117-121 °C118-120 °CUSP <741>
Related Substances (by HPLC) In-house Method M-01
- Any single impurity≤ 0.5%0.3% (at RRT 1.2)
- Total impurities≤ 1.0%0.8%
Loss on Drying ≤ 0.5%0.2%USP <731>
Residue on Ignition ≤ 0.1%< 0.1%USP <281>
Residual Solvents Meets USP <467> requirementsConformsUSP <467>

Comparative Analysis: this compound vs. Alternatives

The choice of a building block in a synthetic campaign is often a balance of reactivity, availability, and purity. Here, we compare this compound with key alternatives.

Alternatives Considered:

  • 2-Chloro-5-(trifluoromethyl)nicotinic acid (Isomer): An isomer with the trifluoromethyl group at the 5-position.

  • 6-Chloro-5-(trifluoromethyl)nicotinic acid (Isomer): Another isomer with the trifluoromethyl group at the 5-position and chlorine at the 6-position.

  • 2-Chloronicotinic acid (Precursor): The non-fluorinated analog, often a starting material for fluorination reactions.[2]

Table 2: Comparative Quality Attributes of Nicotinic Acid Derivatives

AttributeThis compound2-Chloro-5-(trifluoromethyl)nicotinic acid6-Chloro-5-(trifluoromethyl)nicotinic acid2-Chloronicotinic acid
Typical Purity (HPLC) ≥ 98.0%≥ 97.0%≥ 98.0%[3]≥ 98.0%[2]
Common Impurities Starting materials, regioisomersOther positional isomers, starting materialsStarting materials, hydrolysis productsDichloronicotinic acids, starting materials
Synthetic Accessibility ModerateModerateModerateHigh
Application Focus Introduction of 6-CF₃ pyridine moietyIntroduction of 5-CF₃ pyridine moietyIntroduction of 5-CF₃ pyridine moietyGeneral purpose pyridine building block

The choice between these alternatives hinges on the desired final molecular architecture. While all are valuable synthetic intermediates, the specific substitution pattern of this compound is often sought for its unique electronic and steric properties imparted to the target molecule. Its high purity profile, as evidenced by a stringent CoA, ensures minimal interference from isomeric impurities that can be challenging to separate in later synthetic stages.

Experimental Protocols for Quality Verification

To ensure the trustworthiness of a CoA, it is crucial to have robust analytical methods. Below are detailed protocols for the key analytical tests.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound from its potential impurities.

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh ~25 mg of sample B Dissolve in Diluent (Acetonitrile:Water 50:50) to 50 mL A->B F Inject 10 µL of sample solution B->F C Prepare Mobile Phase A (0.1% Formic Acid in Water) E Equilibrate C18 column (e.g., 4.6 x 150 mm, 5 µm) C->E D Prepare Mobile Phase B (0.1% Formic Acid in Acetonitrile) D->E E->F G Run Gradient Elution (e.g., 30% B to 90% B over 15 min) F->G H Detect at 265 nm G->H I Integrate peaks in the chromatogram H->I J Calculate area percentage of the main peak I->J K Identify and quantify impurities based on Relative Retention Time (RRT) I->K

Caption: Workflow for HPLC Purity Analysis.

Method Parameters:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50)

Causality behind Experimental Choices:

  • A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds like nicotinic acid derivatives.

  • The formic acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.

  • A gradient elution is employed to ensure the separation of early-eluting polar impurities and later-eluting nonpolar impurities.

  • UV detection at 265 nm is selected based on the chromophore of the pyridine ring, providing good sensitivity.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation.

NMR_Workflow A Dissolve ~10 mg of sample in ~0.7 mL of DMSO-d₆ B Transfer to a 5 mm NMR tube A->B C Acquire ¹H NMR spectrum on a 400 MHz spectrometer B->C D Process the data (Fourier transform, phase correction, baseline correction) C->D E Analyze chemical shifts, coupling constants, and integration D->E F Compare with the expected spectrum for the structure E->F

Caption: Workflow for ¹H NMR Structural Confirmation.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆) for this compound:

  • ~8.3 ppm (d, 1H): Proton on the pyridine ring adjacent to the carboxylic acid.

  • ~8.0 ppm (d, 1H): Proton on the pyridine ring adjacent to the chlorine.

  • ~13.5 ppm (br s, 1H): Carboxylic acid proton.

Causality behind Experimental Choices:

  • DMSO-d₆ is a common solvent for NMR as it dissolves a wide range of organic compounds and its residual peak does not interfere with the signals of interest.

  • A 400 MHz spectrometer provides sufficient resolution to distinguish the protons on the pyridine ring.

Protocol 3: Functional Group Identification by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule.

FTIR_Workflow A Prepare a KBr pellet containing ~1% of the sample C Acquire the IR spectrum from 4000 to 400 cm⁻¹ A->C B Alternatively, use an ATR accessory for direct solid analysis B->C D Identify characteristic absorption bands C->D E Compare the spectrum with a reference spectrum D->E

Caption: Workflow for FTIR Functional Group Analysis.

Expected Characteristic FTIR Peaks (KBr Pellet):

  • 3100-2800 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1700 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1600 cm⁻¹: C=C and C=N stretching of the pyridine ring.

  • ~1300-1100 cm⁻¹: C-F stretching of the trifluoromethyl group.

  • ~800-700 cm⁻¹: C-Cl stretch.

Causality behind Experimental Choices:

  • The KBr pellet method is a traditional and reliable way to obtain a high-quality solid-state IR spectrum.

  • The specified spectral range covers the fundamental vibrations of the organic functional groups present in the molecule.

Conclusion: The CoA as a Cornerstone of Quality

In the pursuit of scientific excellence and the development of novel therapeutics and agrochemicals, the importance of starting material quality cannot be overstated. The Certificate of Analysis for this compound is a critical document that provides a comprehensive snapshot of a specific batch's identity, purity, and impurity profile. By understanding how to interpret this document, compare it against alternatives, and verify its claims through robust analytical protocols, researchers can build a solid foundation for their synthetic endeavors, ensuring reproducibility, and ultimately, success.

References

A Senior Application Scientist's Guide to 2-Chloro-6-(trifluoromethyl)nicotinic Acid: Performance Benchmarking in Key Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of foundational building blocks is a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic campaign. 2-Chloro-6-(trifluoromethyl)nicotinic acid is a highly functionalized heterocyclic compound with significant potential in the synthesis of complex molecular architectures. This guide provides an in-depth, objective comparison of its performance against established standards in two pivotal synthetic transformations: Suzuki-Miyaura cross-coupling and amide bond formation. The insights and data presented herein are designed to empower you to make informed decisions in your synthetic strategy.

Introduction to this compound: A Molecule of Strategic Importance

This compound is a white crystalline powder soluble in organic solvents like ethanol and dimethylformamide[1]. Its molecular structure is characterized by a pyridine ring substituted with a carboxylic acid group, a chlorine atom at the 2-position, and a trifluoromethyl group at the 6-position. This unique combination of functional groups imparts distinct chemical properties that are highly advantageous in modern organic synthesis.

The trifluoromethyl (-CF3) group is a key feature, known to enhance crucial physicochemical properties of molecules, such as lipophilicity, metabolic stability, and bioavailability[2]. This makes it a valuable moiety in the design of agrochemicals and active pharmaceutical ingredients (APIs)[2][3]. The chlorine atom and the carboxylic acid group provide versatile handles for a range of chemical transformations, most notably cross-coupling reactions and amide bond formations.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a fundamental C-C bond-forming reaction in medicinal chemistry. The performance of this compound in this reaction is benchmarked against its bromo- and non-trifluoromethylated analogs to elucidate the influence of both the halogen and the -CF3 group.

The Critical Role of the Halogen: A Reactivity Comparison

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is a rate-determining step. The reactivity of the carbon-halogen bond follows the general trend: I > Br > Cl[4]. Consequently, 2-chloro-substituted pyridines are generally less reactive than their 2-bromo counterparts[4].

This lower reactivity of the chloro-substituent necessitates more forcing reaction conditions, such as higher temperatures and the use of more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands), to achieve comparable yields to bromo-pyridines[4]. However, the lower cost and greater availability of chlorinated starting materials often make them a more economical choice for large-scale synthesis[4].

The Influence of the Trifluoromethyl Group

The strongly electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyridine ring. While this can sometimes deactivate the ring towards certain electrophilic substitutions, in the context of cross-coupling reactions, it can be beneficial. The electron deficiency at the carbon bearing the chlorine atom can facilitate the oxidative addition step, partially compensating for the lower intrinsic reactivity of the C-Cl bond.

Comparative Performance Data

While direct head-to-head comparative data for this compound is not extensively published, the following table summarizes the expected performance based on established principles of reactivity in Suzuki-Miyaura couplings.

SubstrateRelative ReactivityTypical Reaction ConditionsExpected Yield
2-Bromo-6-(trifluoromethyl)nicotinic acidHighMild to moderate temperatures (80-100 °C), standard Pd catalysts (e.g., Pd(PPh₃)₄)Good to Excellent
This compound Moderate Higher temperatures, electron-rich/bulky ligands (e.g., Buchwald ligands) Moderate to Good
2-Chloronicotinic acidModerateHigher temperatures, electron-rich/bulky ligandsModerate to Good
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent is recommended for each specific substrate combination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and the base.

  • In a separate vial, prepare a solution of the palladium catalyst and the ligand in the chosen solvent.

  • Add the catalyst/ligand solution to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Dry Schlenk Tube] --> B{Add Reactants}; B --> C{Add Catalyst/Ligand}; C --> D{Heat & Stir}; D --> E{Monitor Progress}; E --> F{Work-up}; F --> G[End: Purified Product]; subgraph "Reaction Setup" B; C; end subgraph "Reaction" D; E; end subgraph "Purification" F; end }

Caption: Suzuki-Miyaura Coupling Workflow.

Performance in Amide Bond Formation

The formation of an amide bond is one of the most frequently performed reactions in pharmaceutical and chemical research. The carboxylic acid functionality of this compound allows for its direct use in amidation reactions.

Benchmarking Against Standard Coupling Reagents

The direct condensation of a carboxylic acid and an amine to form an amide is often facilitated by a coupling reagent to activate the carboxylic acid. The performance of this compound can be benchmarked against standard carboxylic acids in reactions mediated by common coupling reagents.

The electronic properties of the nicotinic acid derivative can influence the ease of activation. The electron-withdrawing trifluoromethyl group can increase the acidity of the carboxylic acid proton, potentially facilitating its activation.

Comparative Performance Data

The following table provides an overview of the expected performance of this compound in amide coupling reactions compared to a standard benzoic acid, using common coupling reagents.

Carboxylic AcidCoupling ReagentTypical Reaction ConditionsExpected Yield
Benzoic AcidHATU/DIPEARoom temperature, DMFHigh
This compound HATU/DIPEA Room temperature, DMF High
Benzoic AcidEDC/HOBtRoom temperature, DCM/DMFGood to High
This compound EDC/HOBt Room temperature, DCM/DMF Good to High
Experimental Protocol: Amide Bond Formation

This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask.

  • Add the amine, followed by HATU and DIPEA.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Carboxylic Acid in DMF] --> B{Add Amine, HATU, DIPEA}; B --> C{Stir at Room Temp}; C --> D{Monitor Progress}; D --> E{Aqueous Work-up}; E --> F[End: Purified Amide]; subgraph "Reaction Setup" B; end subgraph "Reaction" C; D; end subgraph "Purification" E; end }

Caption: Amide Coupling Workflow.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and agrochemical research. While its performance in Suzuki-Miyaura cross-coupling reactions is moderated by the lower reactivity of the chloro-substituent, this can be overcome with optimized reaction conditions, and the presence of the electron-withdrawing trifluoromethyl group may offer some compensatory electronic benefit. In amide bond formation, it is expected to perform robustly, comparable to standard carboxylic acids with common coupling reagents. The strategic incorporation of the trifluoromethyl group provides a distinct advantage for imparting desirable physicochemical properties to target molecules. By understanding its reactivity profile in comparison to established standards, researchers can effectively leverage the unique attributes of this compound to advance their synthetic programs.

References

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 2-Chloro-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement goes hand-in-hand with an unwavering responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-Chloro-6-(trifluoromethyl)nicotinic acid demand a meticulous and informed approach. This guide provides a direct, procedural framework for its proper disposal, grounded in regulatory standards and best practices, to ensure the safety of laboratory personnel and the protection of our environment.

The core principle for disposing of this compound is to recognize it as a regulated halogenated organic compound . This classification dictates that it must not be discarded via standard trash or sewer systems; instead, it requires management as hazardous waste through certified channels.

Hazard Profile and Essential Safety Data

Understanding the inherent risks is the first step in safe handling. This compound is classified as an irritant and is toxic if ingested.[1][2] Direct contact can cause significant irritation to the skin, eyes, and respiratory tract.[1][2][3][4] Therefore, all handling and disposal procedures must be designed to prevent exposure.

For immediate reference, the following table summarizes the critical safety and disposal parameters.

ParameterGuidelineRationale & Source(s)
GHS Hazard Class Acute Toxicity, Oral (Toxic); Skin Irritation; Serious Eye Irritation; Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).Prevents accidental poisoning and injury. Based on supplier Safety Data Sheets (SDS) and chemical databases.[1][3]
Primary PPE Nitrile gloves, chemical safety goggles, and a lab coat.Provides a barrier against skin and eye contact, which are the primary routes of exposure.[4][5][6]
Disposal Method Treat as hazardous waste. Arrange for pickup by a licensed chemical waste disposal company via your institution's EHS office.Ensures compliance with environmental regulations and proper destruction of the compound.[4][7][8]
Key Prohibitions DO NOT dispose of down the drain. DO NOT discard in regular trash. DO NOT allow release into the environment.This compound is a halogenated organic, which can persist in the environment and requires specialized treatment.[5][6][7]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn.

  • Hand Protection: Wear nitrile gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[6]

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin and Body Protection: A standard laboratory coat is required to protect against accidental skin contact.[4]

  • Respiratory Protection: If there is a risk of generating dust (e.g., during a large spill cleanup), a NIOSH-approved respirator should be used in accordance with your institution's safety protocols and OSHA standards.[4][9]

Step-by-Step Protocol for Laboratory Waste Disposal

This protocol outlines the procedure for managing both pure, unused compounds and contaminated labware.

Step 1: Waste Segregation

Proper segregation is critical for safe and compliant disposal. This compound must be categorized as Halogenated Organic Waste .[10][11]

  • Action: Designate a specific, clearly labeled waste container for halogenated solids.

  • Causality: Halogenated waste streams (containing fluorine, chlorine, bromine, or iodine) require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like HCl and HF) produced during combustion.[12] Mixing them with non-halogenated waste can lead to regulatory violations and improper treatment.

Step 2: Containerization and Labeling

The integrity and labeling of your waste container are paramount for safety and compliance.

  • Action: Use a container made of a material compatible with the chemical. Ensure it has a secure, tight-fitting lid.[11] Label the container before adding any waste.[11][13]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.[11][13]

    • A list of all other components if it is a mixed waste stream.

    • The approximate quantity of waste.

    • The date of waste generation.[13]

    • Your name, lab number, and contact information.

  • Causality: Accurate labeling prevents accidental mixing of incompatible chemicals and provides essential information for the waste disposal technicians who will handle the container.

Step 3: Managing Contaminated Materials

Any item that comes into direct contact with this compound is considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, weighing paper, and paper towels. Place these items directly into the designated solid Halogenated Organic Waste container.

  • Empty Containers: An "empty" container that held this chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[13] The resulting rinsate is also hazardous waste and must be collected in a separate, appropriately labeled Halogenated Organic Liquid Waste container.[13] After triple-rinsing, the original label on the container should be defaced or removed, and it can then be disposed of as non-hazardous glass or plastic waste.[13]

Step 4: Storage and Final Disposal
  • Action: Keep the sealed hazardous waste container in a designated satellite accumulation area within your lab.[13] When the container is full or you are finished with the process, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[13]

  • Causality: Your EHS office is the official liaison with licensed hazardous waste disposal facilities. They ensure the waste is transported, treated, and disposed of in full compliance with all federal and state regulations, including those set by the Environmental Protection Agency (EPA).

G Diagram 1: Disposal Workflow cluster_0 cluster_1 cluster_2 cluster_3 A Waste Generation (Unused chemical or contaminated material) B Is the waste solid or liquid? A->B C Solid Halogenated Waste Container B->C Solid D Liquid Halogenated Waste Container (Rinsate) B->D Liquid E Container Securely Closed & Properly Labeled? C->E D->E F Correct Label: - 'Hazardous Waste' - Full Chemical Name - Date & PI Info E->F No, Correct Labeling G Store in Designated Satellite Accumulation Area E->G Yes F->E H Contact Institutional EHS for Waste Pickup G->H I Final Disposal via Licensed Facility (High-Temp Incineration) H->I

Caption: Disposal workflow for this compound.

Emergency Protocol: Accidental Spills

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure.

  • Alert Personnel: Notify everyone in the immediate area of the spill.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Contain and Clean: For a small, solid spill, gently cover it with an absorbent material or spill pads. Carefully sweep the material up, avoiding the creation of dust, and place it into a sealed container for disposal as hazardous waste.[3][4] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate: Clean the spill area with a suitable solvent and paper towels. All cleanup materials, including contaminated PPE, must be placed in the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

By adhering to these procedures, you contribute to a culture of safety, ensuring that your valuable research does not come at the cost of personal health or environmental integrity.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.